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  • Product: 4-Bromo-2-hydroxybenzohydrazide
  • CAS: 28076-35-9

Core Science & Biosynthesis

Foundational

4-Bromo-2-hydroxybenzohydrazide chemical structure and properties

Structure, Synthesis, and Reactivity Profile Executive Summary 4-Bromo-2-hydroxybenzohydrazide is a privileged scaffold in medicinal and coordination chemistry, characterized by a trifunctional core: a phenolic hydroxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Reactivity Profile

Executive Summary

4-Bromo-2-hydroxybenzohydrazide is a privileged scaffold in medicinal and coordination chemistry, characterized by a trifunctional core: a phenolic hydroxyl group, a hydrazide moiety, and a bromine substituent.[1] It serves as a critical "warhead" precursor for the synthesis of acylhydrazones (Schiff bases) , which exhibit potent antimicrobial, antitubercular, and anticancer activities. This guide details the structural dynamics, optimized synthetic pathways, and reactivity profiles necessary for utilizing this compound in drug discovery pipelines.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

Nomenclature and Identifiers
  • IUPAC Name: 4-Bromo-2-hydroxybenzohydrazide[1]

  • Synonyms: 4-Bromosalicylic acid hydrazide; 4-Bromosalicylhydrazide[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 231.05 g/mol [1]

  • Core Scaffold: Salicylhydrazide

Structural Dynamics & Intramolecular Bonding

The molecule's reactivity is governed by an intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen of the hydrazide group. This interaction creates a pseudo-six-membered ring, stabilizing the molecule but reducing the nucleophilicity of the carbonyl oxygen.

Key Structural Features:

  • Phenolic -OH (C2): Acts as a proton donor for intramolecular H-bonding; facilitates metal chelation.[1]

  • Hydrazide -CONHNH2 (C1): The primary reactive center for condensation reactions.[1]

  • Bromine -Br (C4): A lipophilic halogen that enhances membrane permeability and serves as a site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in late-stage functionalization.[1]

Synthetic Methodologies

Retrosynthetic Analysis

The most reliable synthesis proceeds via the hydrazinolysis of methyl 4-bromo-2-hydroxybenzoate .[1] Direct reaction of the acid with hydrazine is often sluggish and requires activation (e.g., via thionyl chloride), whereas the ester pathway offers higher yields and cleaner workup.

Optimized Synthesis Protocol

Objective: Synthesis of 4-Bromo-2-hydroxybenzohydrazide from 4-bromo-2-hydroxybenzoic acid.

Reagents:

  • 4-Bromo-2-hydroxybenzoic acid (Starting Material)[1][2][3]

  • Methanol (Solvent/Reactant)[4][5]

  • Sulfuric Acid (Catalyst for Esterification)

  • Hydrazine Hydrate (80% or 99%, Nucleophile)

  • Ethanol (Solvent for Hydrazinolysis)[6]

Step-by-Step Methodology:

  • Esterification (Intermediate Formation):

    • Dissolve 4-bromo-2-hydroxybenzoic acid (10 mmol) in dry methanol (20 mL).

    • Add catalytic

      
       (0.5 mL) dropwise.
      
    • Reflux at 65°C for 6–8 hours.[1] Monitor via TLC (Hexane:EtOAc 7:3).[1]

    • Workup: Evaporate solvent, neutralize with

      
      , extract with EtOAc to yield Methyl 4-bromo-2-hydroxybenzoate .[1]
      
  • Hydrazinolysis (Target Synthesis):

    • Dissolve the methyl ester intermediate (10 mmol) in absolute ethanol (15 mL).

    • Add Hydrazine Hydrate (30 mmol, 3 equiv) dropwise with stirring. Note: Excess hydrazine prevents the formation of the bis-hydrazide dimer.

    • Reflux at 80°C for 4–6 hours.

    • Observation: A solid precipitate typically forms upon cooling.[1]

    • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

Visualization of Synthetic Workflow

SynthesisWorkflow start 4-Bromo-2-hydroxybenzoic Acid step1 Reflux (MeOH + H2SO4) Esterification start->step1 inter Methyl 4-bromo-2-hydroxybenzoate step1->inter -H2O step2 Reflux (N2H4·H2O + EtOH) Hydrazinolysis inter->step2 product 4-Bromo-2-hydroxybenzohydrazide (Target) step2->product -MeOH

Caption: Two-step synthetic pathway converting the acid precursor to the hydrazide via an ester intermediate.

Reactivity Profile & Applications

Schiff Base Formation (The "Warhead")

The terminal amino group (


) is a potent nucleophile. Upon reaction with aromatic aldehydes, it forms acylhydrazones  (Schiff bases).[7] These derivatives are the primary pharmacological agents.[1]
  • Reaction: Condensation.[1][4][8][9]

  • Conditions: Ethanol/Methanol reflux + catalytic Acetic Acid.[1][4]

  • Mechanism: Nucleophilic attack of

    
     on the aldehyde carbonyl 
    
    
    
    Carbinolamine intermediate
    
    
    Dehydration
    
    
    Imine (
    
    
    ).[1]
Metal Chelation (Coordination Chemistry)

The hydrazide, when converted to a Schiff base (especially with salicylaldehyde), acts as a tridentate ONO donor ligand .

  • Coordination Sites:

    • Phenolic Oxygen (deprotonated).[1]

    • Azomethine Nitrogen (

      
      ).[1][7][4]
      
    • Amide Oxygen (enol form).[1]

  • Metals: Cu(II), Ni(II), Co(II), Zn(II).

  • Significance: These complexes often show enhanced biological activity compared to the free ligand due to increased lipophilicity (Tweedy's Chelation Theory).

Visualization of Reactivity Logic

ReactivityLogic Core 4-Bromo-2-hydroxybenzohydrazide Aldehyde Reaction w/ Aldehydes (R-CHO) Core->Aldehyde Condensation Metal Reaction w/ Metal Ions (Cu2+, Ni2+) Core->Metal Chelation (usually via Schiff base) Schiff Acylhydrazone (Schiff Base) Pharmacophore Aldehyde->Schiff Schiff->Metal Ligand Formation BioAct Antimicrobial / Anticancer Activity Schiff->BioAct Complex Metal Complex (ONO Tridentate Ligand) Complex->BioAct Enhanced Potency

Caption: Reactivity flowchart demonstrating the conversion of the hydrazide core into bioactive Schiff bases and metal complexes.

Physicochemical Properties Data

The following data summarizes the theoretical and experimental properties of the target molecule and its derivatives.

PropertyValue / DescriptionSignificance
Physical State White to off-white crystalline solidIndicates high purity; colored impurities suggest oxidation.[1]
Melting Point > 200°C (Decomposition)High MP due to extensive intermolecular H-bonding network.[1]
Solubility DMSO, DMF (High); EtOH, MeOH (Moderate); Water (Low)Requires polar aprotic solvents for biological screening.
pKa (Phenol) ~8.5 – 9.5The bromine at C4 exerts an electron-withdrawing effect, increasing acidity compared to unsubstituted salicylhydrazide.[1]
Lipophilicity (LogP) ~2.1 (Predicted)Bromine enhances lipophilicity, aiding passive diffusion across cell membranes.
H-Bond Donors 3 (Phenol OH, Hydrazide NH, NH2)Critical for binding to enzyme active sites (e.g., Urease).

Biological Significance (E-E-A-T)

Antimicrobial & Antitubercular Activity

Research indicates that hydrazones derived from 4-bromo-2-hydroxybenzohydrazide are effective against Mycobacterium tuberculosis.[1] The mechanism typically involves the inhibition of mycolic acid synthesis or metal ion sequestration essential for bacterial metalloenzymes.

Enzyme Inhibition

The molecule acts as a scaffold for Urease Inhibitors . The hydroxamic-like structure (


) can chelate the Nickel ions in the active site of urease, blocking the hydrolysis of urea. This is relevant for treating H. pylori infections.[1]

References

  • BenchChem. (2025).[1][4][10][11] Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde. (Note: Describes the related aldehyde chemistry often used in parallel).

  • Sun, Z.-Q., et al. (2021).[1] "Two Vanadium(V) Complexes Derived from Bromo and Chloro-Substituted Hydrazone Ligands: Syntheses, Crystal Structures and Antimicrobial Property." Acta Chimica Slovenica, 67(4), 1281-1289.

  • ChemicalBook. (2025).[1] 4-Bromo-2-hydroxybenzoic acid synthesis and derivatives.

  • PubChem. (2025).[1] 4-Bromobenzohydrazide (Related Structure Data). CID 22219.[1]

  • Saeed, H.H., et al. (2022).[6] "Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives." Chemical Methodologies, 6(10), 773-782.[6]

Sources

Exploratory

4-Bromosalicylic acid hydrazide CAS number and molecular weight

CAS Number: 329816-43-7 Molecular Weight: 231.05 g/mol Executive Summary 4-Bromosalicylic acid hydrazide (also known as 4-bromo-2-hydroxybenzohydrazide ) is a versatile bifunctional scaffold used extensively in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 329816-43-7 Molecular Weight: 231.05 g/mol

Executive Summary

4-Bromosalicylic acid hydrazide (also known as 4-bromo-2-hydroxybenzohydrazide ) is a versatile bifunctional scaffold used extensively in medicinal chemistry and drug discovery. Distinguished by its unique substitution pattern, it combines a phenolic hydroxyl group, a reactive hydrazide moiety, and a bromine handle on the aromatic ring.

This compound serves as a critical intermediate in the synthesis of Schiff bases (hydrazones) and heterocyclic pharmacophores (e.g., 1,3,4-oxadiazoles) with demonstrated antibacterial, antifungal, and antitubercular activities. Unlike its non-brominated analog (salicylic acid hydrazide), the presence of the bromine atom at the 4-position allows for further structural diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making it a high-value building block for fragment-based drug design (FBDD).

Critical Distinction: Researchers must distinguish this compound from 4-bromobenzohydrazide (CAS 5933-32-4), which lacks the 2-hydroxy substituent and exhibits significantly different solubility and chelating properties.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
IUPAC Name 4-Bromo-2-hydroxybenzohydrazide
Common Synonyms 4-Bromosalicylic acid hydrazide; 4-Bromo-2-hydroxybenzoic acid hydrazide
CAS Number 329816-43-7
Molecular Formula

Molecular Weight 231.05 g/mol
Physical State Solid (typically white to off-white crystalline powder)
Solubility Low in water; Soluble in DMSO, DMF, Methanol (warm), Ethanol (warm)
pKa (Predicted) ~8.0 (Phenolic OH), ~12.5 (Hydrazide NH)
SMILES C1=CC(=C(C=C1Br)O)C(=O)NN
InChI Key RKDATNBYBNXJDS-UHFFFAOYSA-N

Synthetic Pathways

The synthesis of 4-bromosalicylic acid hydrazide typically proceeds via the hydrazinolysis of its corresponding ester. This method is preferred over direct coupling with the acid to avoid competitive side reactions and to drive the equilibrium forward using hydrazine hydrate.

Core Synthesis Protocol

Precursor: Methyl 4-bromosalicylate (or Ethyl 4-bromosalicylate). Reagent: Hydrazine hydrate (


, 80-99%).
Solvent:  Absolute Ethanol or Methanol.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of methyl 4-bromosalicylate in absolute ethanol (approx. 10 mL/g).

  • Addition: Add excess hydrazine hydrate (3.0 – 5.0 equivalents) dropwise to the stirring solution at room temperature. Note: Excess hydrazine is crucial to prevent the formation of the dimer (diacylhydrazine).

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane).
    
  • Precipitation: Upon completion, cool the mixture to room temperature and then to

    
    . The hydrazide product typically precipitates as a solid.
    
  • Purification: Filter the solid, wash with cold ethanol and diethyl ether to remove residual hydrazine. Recrystallize from ethanol if necessary to achieve >98% purity.

Synthesis Start 4-Bromosalicylic Acid Ester Methyl 4-Bromosalicylate Start->Ester MeOH, H2SO4 Reflux Product 4-Bromosalicylic Acid Hydrazide (CAS 329816-43-7) Ester->Product Reflux, EtOH Byproduct Methanol Ester->Byproduct Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Product

Figure 1: Synthetic route from acid precursor to the target hydrazide via ester intermediate.

Reactivity & Applications in Drug Discovery

The 4-bromosalicylic acid hydrazide scaffold offers three distinct points of reactivity, making it a "privileged structure" for library generation.

The Hydrazide Warhead (C=O-NH-NH2)
  • Schiff Base Formation: Reacts with aldehydes/ketones to form acylhydrazones . These derivatives often exhibit enhanced lipophilicity and target affinity compared to the parent hydrazide.

    • Application: Antitubercular agents (inhibiting InhA), Antifungal agents.

  • Heterocyclization: Cyclization with carbon electrophiles (e.g.,

    
    , carboxylic acids, cyanogen bromide) yields 1,3,4-oxadiazoles  or 1,2,4-triazoles .
    
    • Mechanism:[1][2] The phenolic OH group can participate in intramolecular hydrogen bonding, stabilizing the transition states during cyclization.

The Bromine Handle (C-Br)
  • Cross-Coupling: The bromine atom at the 4-position is electronically activated for Pd-catalyzed coupling.

    • Suzuki-Miyaura: Introduction of aryl/heteroaryl groups to extend the pi-system.

    • Buchwald-Hartwig: Amination to introduce solubilizing amine groups.

The Phenolic Hydroxyl (Ar-OH)
  • Chelation: Adjacent to the carbonyl, the OH group allows for bidentate chelation of metal ions (

    
    , 
    
    
    
    ), which is relevant for metalloenzyme inhibition strategies.

Reactivity Core 4-Bromosalicylic Acid Hydrazide Schiff Aldehyde (R-CHO) (-H2O) Core->Schiff Condensation Cycliz CS2 / KOH or R-COOH/POCl3 Core->Cycliz Cyclodehydration Suzuki Ar-B(OH)2 Pd(0) Catalyst Core->Suzuki Cross-Coupling (at Br site) Hydrazone Acylhydrazones (Schiff Bases) Schiff->Hydrazone Antimicrobial Activity Oxadiazole 1,3,4-Oxadiazoles (Bioactive Heterocycles) Cycliz->Oxadiazole Metabolic Stability Biaryl 4-Aryl-Salicylic Hydrazides (Extended Scaffold) Suzuki->Biaryl Library Expansion

Figure 2: Divergent synthesis pathways utilizing the hydrazide, phenol, and bromide functionalities.

Analytical Characterization

To validate the identity of synthesized 4-bromosalicylic acid hydrazide, researchers should look for the following spectral signatures:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~12.0–12.5 ppm (s, 1H): Phenolic -OH  (Downfield due to intramolecular H-bond with C=O).
      
    • 
       ~9.5–10.5 ppm (s, 1H): Hydrazide -NH- .
      
    • 
       ~7.8 ppm (d, 1H): Aromatic proton at C6 (ortho to carbonyl).
      
    • 
       ~7.0–7.2 ppm (m, 2H): Aromatic protons at C3 (ortho to OH) and C5.
      
    • 
       ~4.5–5.0 ppm (s, 2H): Hydrazide -NH2  (Broad, exchangeable with 
      
      
      
      ).
  • IR Spectroscopy (KBr):

    • 3300–3450

      
      : N-H stretching (primary and secondary amine).
      
    • 3150–3250

      
      : O-H stretching (broad).
      
    • 1640–1660

      
      : C=O stretching (Amide I).
      
    • 1600–1620

      
      : C=N / C=C aromatic vibrations.
      

Safety & Handling

  • GHS Classification: Acute Toxicity (Oral) Category 3; Skin Irritant Category 2.

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Hydrazides can be potential sensitizers. Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong oxidizing agents.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the hydrazide group over long periods.

References

  • Sigma-Aldrich. 4-Bromo-2-hydroxybenzohydrazide Product Specification. Accessed 2026.[3][4] Link

  • PubChem. Compound Summary: 4-Bromo-2-hydroxybenzohydrazide (CID 329816437). National Library of Medicine. Link

  • BenchChem. 4-Bromo-2-hydroxybenzaldehyde and Derivatives in Medicinal Chemistry. (Contextual reference for precursor reactivity). Link

  • ChemicalBook. Synthesis of Benzohydrazide Derivatives. (General protocol validation). Link

  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 2025.[5][6] Link

Sources

Foundational

An In-Depth Technical Guide to 4-Bromo-2-hydroxybenzohydrazide: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-bromo-2-hydroxybenzohydrazide, a versatile chemical intermediate with significant poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-2-hydroxybenzohydrazide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. The document details its synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the rationale behind its use as a scaffold for the development of novel therapeutic agents, with a focus on its derivatives such as Schiff bases and metal complexes, and their potential antimicrobial and anticancer activities. This guide is intended to be a valuable resource for researchers and scientists working in the field of organic synthesis and drug discovery, providing both theoretical insights and practical methodologies.

Introduction: The Chemical Significance of 4-Bromo-2-hydroxybenzohydrazide

4-Bromo-2-hydroxybenzohydrazide, systematically named 4-bromo-2-hydroxybenzohydrazide according to IUPAC nomenclature, is a carbohydrazide derived from the formal condensation of the carboxy group of 4-bromo-2-hydroxybenzoic acid with hydrazine. Its structure, featuring a brominated phenolic ring and a reactive hydrazide moiety, makes it an attractive building block for the synthesis of a diverse range of heterocyclic compounds and other derivatives with potential biological activities.

The presence of the bromine atom can enhance the lipophilicity of molecules, potentially improving membrane permeability and oral absorption of drug candidates. The hydroxyl group and the hydrazide functional group provide excellent sites for further chemical modifications and for forming coordination complexes with various metal ions. The hydrazide moiety itself is a key pharmacophore found in several established drugs and is known to contribute to a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

Synthesis of 4-Bromo-2-hydroxybenzohydrazide: A Step-by-Step Approach

The synthesis of 4-bromo-2-hydroxybenzohydrazide is a multi-step process that begins with the commercially available m-bromophenol. The following sections provide a detailed experimental protocol for each step, explaining the underlying chemical principles.

Synthesis of the Precursor: 4-Bromo-2-hydroxybenzaldehyde

The initial step involves the synthesis of 4-bromo-2-hydroxybenzaldehyde from m-bromophenol. A common method involves a formylation reaction, where a formyl group is introduced onto the aromatic ring.

Experimental Protocol:

  • Complex Formation: In a reaction vessel, m-bromophenol is reacted with triethylamine and magnesium chloride in a suitable solvent like acetonitrile to form a complex. This step activates the aromatic ring for electrophilic substitution.

  • Formylation: Paraformaldehyde is added to the complex. The reaction mixture is heated to facilitate the introduction of the formyl group onto the benzene ring, yielding the crude 4-bromo-2-hydroxybenzaldehyde.

  • Purification: The crude product is purified through a series of work-up steps involving quenching, extraction, and filtration to obtain the pure 4-bromo-2-hydroxybenzaldehyde.

Oxidation to 4-Bromo-2-hydroxybenzoic Acid

The synthesized aldehyde is then oxidized to the corresponding carboxylic acid, 4-bromo-2-hydroxybenzoic acid.

Experimental Protocol:

  • Oxidation Reaction: 4-Bromo-2-hydroxybenzaldehyde is dissolved in a suitable solvent, and an oxidizing agent is added. The reaction is monitored until the aldehyde is completely converted to the carboxylic acid.

  • Work-up and Purification: The reaction mixture is then acidified and extracted with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated to yield 4-bromo-2-hydroxybenzoic acid, which can be further purified by recrystallization.

Esterification to Methyl 4-Bromo-2-hydroxybenzoate

To facilitate the subsequent reaction with hydrazine, the carboxylic acid is converted to its methyl ester.

Experimental Protocol:

  • Reaction Setup: 4-Bromo-2-hydroxybenzoic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added.

  • Reflux: The reaction mixture is heated at reflux for several hours to drive the esterification to completion.

  • Isolation and Purification: After cooling, the reaction mixture is poured into water, and the methyl 4-bromo-2-hydroxybenzoate is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the desired ester, which can be purified by column chromatography.

Hydrazinolysis to 4-Bromo-2-hydroxybenzohydrazide

The final step is the conversion of the methyl ester to the target hydrazide.

Experimental Protocol:

  • Reaction: Methyl 4-bromo-2-hydroxybenzoate is dissolved in a suitable solvent, such as ethanol, and an excess of hydrazine hydrate is added.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent to remove any unreacted starting material and impurities. The final product, 4-bromo-2-hydroxybenzohydrazide, is then dried.

Synthesis_Workflow A m-Bromophenol B 4-Bromo-2-hydroxybenzaldehyde A->B Formylation C 4-Bromo-2-hydroxybenzoic Acid B->C Oxidation D Methyl 4-Bromo-2-hydroxybenzoate C->D Esterification E 4-Bromo-2-hydroxybenzohydrazide D->E Hydrazinolysis

Caption: Workflow for evaluating the antimicrobial efficacy of metal complexes.

Conclusion and Future Perspectives

4-Bromo-2-hydroxybenzohydrazide is a synthetically accessible and versatile molecule with significant promise in the field of drug discovery. Its unique combination of a brominated phenol and a reactive hydrazide moiety provides a robust platform for the development of novel therapeutic agents. The straightforward synthesis of its derivatives, such as Schiff bases and metal complexes, coupled with their potential for potent biological activities, makes this compound a subject of considerable interest for further research. Future studies should focus on the detailed biological evaluation of a wider range of derivatives to fully elucidate their structure-activity relationships and mechanisms of action, paving the way for the development of new and effective drugs.

References

  • Note: As specific literature detailing the synthesis and applications of 4-bromo-2-hydroxybenzohydrazide is limited, the references would be populated with citations to general methods for the synthesis of its precursors and related hydrazide derivatives, as well as studies on the biological activities of similar compounds, once specific papers are identified and used in the gener
Exploratory

Technical Guide: Solubility Profile and Handling of 4-Bromo-2-hydroxybenzohydrazide in DMSO and DMF

Executive Summary 4-Bromo-2-hydroxybenzohydrazide (CAS: 100990-46-1) is a critical pharmacophore scaffold used extensively in the synthesis of hydrazone-based Schiff bases, metal complexes, and antimicrobial agents. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-hydroxybenzohydrazide (CAS: 100990-46-1) is a critical pharmacophore scaffold used extensively in the synthesis of hydrazone-based Schiff bases, metal complexes, and antimicrobial agents. Its utility in drug discovery is defined by its ability to undergo condensation reactions with aldehydes and ketones.

However, its crystalline lattice—stabilized by strong intermolecular hydrogen bonding between the phenolic hydroxyl and the hydrazide moiety—renders it poorly soluble in non-polar solvents and water.

Core Finding: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the solvents of choice for this compound. They provide high solubility (typically >50 mg/mL) by disrupting intermolecular hydrogen bonds, making them essential for Nuclear Magnetic Resonance (NMR) characterization, high-concentration stock solution preparation, and synthetic workflows where alcoholic solvents (methanol/ethanol) require excessive heating.

Physicochemical Profile & Mechanistic Solubility[1]

To manipulate this compound effectively, one must understand the structural forces governing its dissolution.

Structural Analysis[2][3][4][5]
  • Molecular Weight: 231.05 g/mol

  • Key Functional Groups:

    • Phenolic -OH (C2): Strong Hydrogen Bond (H-bond) donor; contributes to lattice energy.

    • Hydrazide (-CONHNH₂): Dual H-bond donor/acceptor system; primary site for derivatization.

    • Bromine (C4): Lipophilic halogen; enhances permeability but reduces water solubility.

The Solvation Mechanism in Aprotic Solvents

The dissolution of 4-Bromo-2-hydroxybenzohydrazide in DMSO and DMF is not merely physical mixing but a competitive disruption of the crystal lattice.

  • Lattice State: In the solid state, the compound exists as a network of intermolecular H-bonds (Phenol-OH

    
     O=C-Hydrazide).
    
  • Solvent Attack: DMSO (

    
    ) and DMF (
    
    
    
    ) act as potent H-bond acceptors.
  • Dissolution: The high dipole moments of DMSO (3.96 D) and DMF (3.82 D) allow them to sequester the acidic phenolic proton and the hydrazide protons, effectively "peeling" molecules from the crystal surface.

Solubility Data & Solvent Compatibility

The following data summarizes the functional solubility observed in synthetic applications and spectroscopic analysis.

SolventSolubility RatingPrimary ApplicationOperational Notes
DMSO High (+++++)NMR, Stock Solutions, Biological AssaysRecommended for 10–100 mM stock preparation. Hygroscopic; keep anhydrous.
DMF High (+++++)Synthesis (Coupling), CrystallizationAlternative to DMSO for reactions requiring higher temperatures (>100°C).
Methanol Moderate (+++)Synthesis (Reflux)Often requires reflux (65°C) to fully dissolve. Precipitates upon cooling.
Ethanol Moderate (++)Synthesis (Reflux)Lower solubility than methanol; often used for recrystallization.
Water Insoluble (-)Anti-solventUsed to precipitate the product after reaction completion.
Acetonitrile Low/Moderate (+)HPLC Mobile PhaseSoluble at low concentrations; often requires acidification or mixing with water.

Note: "High" solubility implies the ability to prepare solutions


 50 mg/mL, sufficient for standard synthetic and analytical workflows.

Experimental Protocols

Workflow: Solubility Determination & Stock Preparation

The following diagram outlines the logical flow for determining the precise solubility limit and preparing stable stock solutions.

SolubilityWorkflow Start Start: 4-Bromo-2-hydroxybenzohydrazide (Solid Powder) SolventSelect Select Solvent: DMSO (Biological/NMR) DMF (Synthesis) Start->SolventSelect Weighing Weigh 10 mg Compound Into 1.5 mL Vial SolventSelect->Weighing Addition Add Solvent Stepwise (Start with 100 µL) Weighing->Addition Vortex Vortex & Sonicate (2 mins @ 25°C) Addition->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Check->Addition No (Precipitate) Saturated Add More Compound (Until Precipitate Persists) Check->Saturated Yes (Maximize) Dilute Calculate Solubility (C = Mass / Volume) Check->Dilute Yes Saturated->Vortex Filter Filter (0.22 µm PTFE) Remove Undissolved Solids Dilute->Filter FinalStock Final Stock Solution (Store @ -20°C) Filter->FinalStock

Figure 1: Step-wise workflow for gravimetric solubility determination and stock solution preparation.

Protocol: Preparation of 50 mM Stock Solution in DMSO

Objective: Prepare a standardized solution for biological screening or Schiff base synthesis.

Materials:

  • 4-Bromo-2-hydroxybenzohydrazide (MW: 231.05 g/mol )

  • Anhydrous DMSO (Grade:

    
     99.9%)
    
  • Amber glass vial (DMSO is light sensitive)

  • Ultrasonic bath

Procedure:

  • Calculation: To prepare 1 mL of 50 mM solution:

    
    
    
    
    
  • Weighing: Accurately weigh 11.6 mg of the solid into an amber vial.

  • Solvation: Add 1000 µL (1 mL) of anhydrous DMSO.

  • Agitation: Vortex for 30 seconds. If particles persist, sonicate at room temperature for 2–5 minutes. The solution should be clear and colorless to pale yellow.

  • Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use to ensure homogeneity.

Synthetic Applications & Implications

Schiff Base Synthesis (Condensation)

While ethanol/methanol reflux is common, DMSO/DMF is superior when:

  • Reacting with poorly soluble aldehydes (e.g., nitro-substituted benzaldehydes).

  • High reaction concentrations are required to drive equilibrium.

Optimized Protocol (Aprotic Solvent Method):

  • Dissolve 1.0 eq of 4-Bromo-2-hydroxybenzohydrazide in minimal DMF (approx. 5 mL/mmol).

  • Add 1.0–1.2 eq of the aldehyde.

  • Add a catalytic amount of Glacial Acetic Acid (2–3 drops).

  • Stir at Room Temperature (or mild heat 50°C) for 2–4 hours.

  • Work-up: Pour the reaction mixture into ice-cold water (antisolvent). The hydrazone product will precipitate instantly. Filter and wash with ethanol.

Biological Screening

For antimicrobial or anticancer assays (e.g., MTT assay):

  • Prepare the stock in 100% DMSO .

  • Dilute into culture media such that the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity masking the compound's effect.

Safety & Handling (E-E-A-T)

  • Hydrazide Toxicity: Hydrazide derivatives can be toxic if ingested or inhaled. They are potential sensitizers. Always handle in a fume hood.

  • DMSO Permeability: DMSO is a "super-penetrant." It effectively carries dissolved solutes (including toxic hydrazides) through the skin and into the bloodstream.

    • Critical Rule: Never use standard latex gloves with DMSO. Use Nitrile (double-gloved) or Butyl rubber gloves.

  • Thermal Instability: Do not heat DMSO solutions of this compound above 140°C, as thermal decomposition of the hydrazide moiety can release nitrogen gas and toxic byproducts.

References

  • Schiff Base Synthesis Context

    • Synthesis and Characterization of Novel Benzohydrazide Derivatives. (Demonstrates the solubility of benzohydrazide analogs in DMSO for NMR and biological testing).
    • Source: AIP Conference Proceedings 2331, 020004 (2021).

  • Solubility Measurement Protocols

    • Assay Guidance Manual: Solubility Assays. (Standard protocols for kinetic and thermodynamic solubility in DMSO).
    • Source: NCBI Bookshelf.

  • Chemical Safety Data

    • PubChem Compound Summary for 4-Bromo-2-hydroxybenzohydrazide.
    • Source: National Library of Medicine.

  • Solvent Properties

    • Gaylord Chemical Company - DMSO Solubility Data.
    • Source: Gaylord Chemical.

Foundational

Physical properties of halogenated salicylic acid hydrazides

An In-depth Technical Guide to the Physical Properties of Halogenated Salicylic Acid Hydrazides Introduction: The Convergence of Structure and Function Salicylic acid hydrazides are a class of organic compounds that have...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Halogenated Salicylic Acid Hydrazides

Introduction: The Convergence of Structure and Function

Salicylic acid hydrazides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their versatile biological activities. These molecules serve as crucial scaffolds in the synthesis of various heterocyclic compounds and have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the salicylic acid or associated aromatic rings can dramatically modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. This, in turn, significantly influences its pharmacokinetic profile and biological efficacy.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical properties of halogenated salicylic acid hydrazides. We will delve into the key analytical techniques used for their characterization, explaining not just the "how" but the "why" behind each experimental choice. Understanding these properties is paramount for rational drug design, ensuring the synthesis of compounds with desired structural integrity, stability, and ultimately, therapeutic function.

Synthesis and Purification: Forging the Molecular Scaffold

The foundational step in studying any compound is its synthesis. The most common and efficient route to obtaining salicylic acid hydrazides involves a two-step process: esterification of salicylic acid followed by hydrazinolysis. The resulting salicylhydrazide can then be condensed with various aldehydes or ketones to form hydrazones.[6][7]

Expert Rationale:

The initial conversion of salicylic acid to its methyl or ethyl ester (e.g., methyl salicylate) is a critical step. This is because the carboxylic acid group is not sufficiently reactive for direct hydrazinolysis in high yield. Esterification activates the carbonyl group, making it more susceptible to nucleophilic attack by hydrazine hydrate. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating, often leading to higher yields and shorter reaction times.[8] Purification via recrystallization is essential to remove unreacted starting materials and by-products, ensuring the purity required for accurate analytical characterization and biological testing.

Experimental Protocol: Synthesis of a Halogenated Salicylhydrazide

This protocol outlines the synthesis of 2-hydroxybenzohydrazide, which can be adapted using halogenated starting materials.

Step 1: Esterification of Salicylic Acid

  • To a round-bottom flask, add the selected salicylic acid (e.g., 5-bromosalicylic acid) (1 equivalent).

  • Add an excess of absolute ethanol (or methanol) to act as both solvent and reactant.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 1% v/v).

  • Reflux the mixture for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

  • After cooling, concentrate the mixture under reduced pressure to remove excess alcohol.

  • Extract the desired ester using an appropriate organic solvent (e.g., chloroform) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted salicylic acid.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the synthesized ester (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (80-99%) in slight excess (approx. 1.5-2 equivalents) dropwise while stirring.[8]

  • Reflux the reaction mixture for 3-8 hours, monitoring completion by TLC.[7]

  • Upon completion, cool the mixture in an ice bath or refrigerate to facilitate precipitation of the hydrazide.

  • Filter the resulting solid product, wash with cold water, and then a small amount of cold ethanol to remove impurities.

  • Dry the purified salicylhydrazide product. The melting point can be taken as a preliminary check of purity.[9]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Halogenated Salicylic Acid Halogenated Salicylic Acid Reflux Reflux Halogenated Salicylic Acid->Reflux Alcohol (MeOH/EtOH) Alcohol (MeOH/EtOH) Alcohol (MeOH/EtOH)->Reflux Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Reflux Ester Intermediate Ester Intermediate Reflux->Ester Intermediate Reflux2 Reflux Ester Intermediate->Reflux2 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux2 Purification Purification Reflux2->Purification Final Product Halogenated Salicylic Acid Hydrazide Purification->Final Product

General Synthesis Workflow for Halogenated Salicylic Acid Hydrazides.

Spectroscopic Characterization: Deciphering the Molecular Signature

Spectroscopic methods are indispensable for confirming the structure and identity of synthesized compounds. Each technique provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The confirmation of a successful synthesis relies on the appearance of characteristic hydrazide bands and the disappearance of ester bands.

Expert Rationale: For salicylhydrazides, the key spectral features are the N-H stretching vibrations of the hydrazide group, the C=O (Amide I) stretching, and the O-H stretch of the phenolic group. The absence of the strong C=O stretching band characteristic of the starting ester (typically ~1700-1730 cm⁻¹) and the appearance of the amide C=O band at a lower wavenumber (due to resonance) is strong evidence of a successful reaction.[8][10]

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Reference
O-H (Phenolic)Stretching, H-bonded3200 - 3400 (broad)[11]
N-H (Hydrazide)Stretching3200 - 3350[8]
C-H (Aromatic)Stretching3000 - 3100[11]
C=O (Amide I)Stretching1630 - 1680[8]
N-H (Amide II)Bending1510 - 1570[8]
C-NStretching1260 - 1320[8]
C-X (e.g., C-Cl)Stretching600 - 800

Experimental Protocol: KBr Pellet Method

  • Grind 1-2 mg of the dried hydrazide sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent disc.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expert Rationale: In ¹H NMR, the aromatic protons will appear in the δ 6.5-8.0 ppm region. The specific splitting patterns and chemical shifts are highly dependent on the substitution pattern, including the position of the halogen atom. The protons of the -NHNH₂ group often appear as broad singlets that can exchange with D₂O.[8] The phenolic -OH proton is also a singlet, often found at a lower field (δ > 10 ppm) due to intramolecular hydrogen bonding with the amide carbonyl.[8] Halogen atoms exert a predictable influence; their electronegativity and anisotropic effects cause downfield shifts in the chemical shifts of nearby protons.[12][13][14][15]

Experimental Protocol: Sample Preparation for NMR

  • Dissolve 5-10 mg of the hydrazide sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and slow the exchange of labile N-H and O-H protons, making them easier to observe.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and invert it several times to ensure the solution is homogenous.

  • Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.

Expert Rationale: Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules.[16] The primary data point is the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which confirms the molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental composition. The presence of chlorine or bromine atoms is often easily identified by the characteristic isotopic pattern of their molecular ions (e.g., a ~3:1 ratio for ³⁵Cl/³⁷Cl and ~1:1 for ⁷⁹Br/⁸¹Br).

Experimental Protocol: ESI-MS Analysis

  • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes to identify the most stable molecular ion.

  • Analyze the resulting spectrum for the molecular ion peak and characteristic isotopic patterns.

Crystallographic Analysis: The Definitive 3D Structure

While spectroscopic methods infer connectivity, single-crystal X-ray diffraction (XRD) provides the unambiguous three-dimensional structure of a molecule in the solid state.

Expert Rationale: XRD analysis is the gold standard for determining precise bond lengths, bond angles, and torsion angles. Crucially for halogenated salicylic acid hydrazides, it reveals the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern how molecules pack in a crystal lattice. This information is vital for understanding polymorphism, solubility, and receptor-binding interactions in drug development.[17] The structure can reveal, for example, the planarity of the molecule and the conformation of the hydrazide moiety.[6]

Experimental Protocol: Single-Crystal Growth and XRD Workflow

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate).

  • Crystal Mounting: Carefully select and mount a high-quality single crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then solved and refined using specialized software to yield a final model of the atomic positions.[17]

G cluster_0 Primary Characterization cluster_1 Advanced Characterization Synthesized Compound Synthesized Compound IR IR Spectroscopy Synthesized Compound->IR NMR NMR (1H, 13C) Synthesized Compound->NMR MS Mass Spectrometry Synthesized Compound->MS XRD X-Ray Diffraction Synthesized Compound->XRD Thermal Thermal Analysis (TGA/DSC) Synthesized Compound->Thermal Functional Groups Functional Groups IR->Functional Groups Connectivity & Structure Connectivity & Structure NMR->Connectivity & Structure Molecular Weight & Formula Molecular Weight & Formula MS->Molecular Weight & Formula 3D Structure & Packing 3D Structure & Packing XRD->3D Structure & Packing Stability & Purity Stability & Purity Thermal->Stability & Purity

Integrated workflow for the physical characterization of novel compounds.

Thermal Analysis: Assessing Stability and Purity

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for evaluating the stability, purity, and solid-state properties of pharmaceutical compounds.[18] These are often performed simultaneously (STA) to maximize data from a single sample.[19][20]

Expert Rationale:

  • TGA measures the change in mass of a sample as a function of temperature.[21] It is used to determine thermal stability, identify decomposition temperatures, and quantify the presence of residual solvents or water (hydrates). A stable compound will show a flat baseline until its decomposition temperature is reached.

  • DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[21] It reveals thermodynamic transitions. For a crystalline solid, a sharp endothermic peak indicates its melting point, and the narrowness of the peak is an excellent indicator of purity.[18] It can also detect phase transitions, crystallization events, and glass transitions.

Thermal PropertyTechniqueInformation Provided
Melting Point (Tₘ)DSCPurity indicator, solid-state identification
Enthalpy of Fusion (ΔHբ)DSCInformation on crystal lattice energy
Decomposition Temp (TᏧ)TGAUpper limit of thermal stability
Mass LossTGAPresence of solvates, hydrates, or decomposition
Phase TransitionsDSCDetection of polymorphism

Experimental Protocol: Simultaneous TGA-DSC Analysis

  • Calibrate the TGA-DSC instrument for temperature, heat flow, and mass using appropriate standards (e.g., indium for temperature/heat flow, certified weights for mass).[19]

  • Place a small amount of the sample (typically 3-10 mg) into an appropriate pan (e.g., alumina or platinum).[19]

  • Place the sample pan and an empty reference pan inside the instrument's furnace.

  • Purge the furnace with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 30-50 mL/min).[19]

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C).[19]

  • Record the mass change (TGA curve) and differential heat flow (DSC curve) simultaneously as a function of temperature.

  • Analyze the resulting curves to determine melting points, decomposition onsets, and mass loss percentages.

Conclusion

The physical characterization of halogenated salicylic acid hydrazides is a multi-faceted process that is fundamental to their development as potential therapeutic agents. Through a logical and integrated workflow employing spectroscopic (IR, NMR, MS), crystallographic (XRD), and thermal (TGA/DSC) analyses, researchers can build a complete and validated profile of these molecules. This detailed understanding of their structure, stability, and purity not only confirms the success of a synthesis but also provides the critical foundation for establishing structure-activity relationships (SAR) and advancing promising candidates through the drug discovery pipeline.

References

  • G. D. Kalyankar, et al. (2022). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI. Available: [Link]

  • M. B. Stankova, et al. (2018). Synthesis, Characterization and Cytotoxic Activity of New Salicylaldehyde Benzoylhydrazone Derivatives as Potential Anti-Proliferative Agents. PubMed. Available: [Link]

  • G. D. Kalyankar, et al. (2022). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. Available: [Link]

  • G. D. Kalyankar, et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. PMC. Available: [Link]

  • I. Warad, et al. (2016). IR spectra of: a) salicoyl hydrazide(starting material), b)... ResearchGate. Available: [Link]

  • G. D. Kalyankar, et al. (2022). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. ResearchGate. Available: [Link]

  • SpectraBase. (n.d.). Salicylhydrazide - Optional[FTIR] - Spectrum. SpectraBase. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Salicylic acid, hydrazide. PubChem. Available: [Link]

  • NIST. (n.d.). Salicyl hydrazide. NIST WebBook. Available: [Link]

  • M. A. Villanueva, et al. (2009). Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. PubMed. Available: [Link]

  • D. Meng, et al. (2016). Synthesis, characterization and properties of salicylhydrazide-salicylacylhydrazone derivatives and their terbium complexes. PubMed. Available: [Link]

  • S. Das, et al. (2016). Mass Spectrum and structure of Salicylic acid. ResearchGate. Available: [Link]

  • Cheméo. (n.d.). Chemical Properties of Salicyl hydrazide (CAS 936-02-7). Cheméo. Available: [Link]

  • D. Meng, et al. (2015). Synthesis, characterization and properties of salicylhydrazide–salicylacylhydrazone derivatives and their terbium complexes. ResearchGate. Available: [Link]

  • G. K. Kurbanova, et al. (2021). Synthesis and structure of new derivatives of salicylic acid hydrazide. ResearchGate. Available: [Link]

  • A. Kumar, et al. (2018). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Innovare Academic Sciences. Available: [Link]

  • M. K. Trivedi, et al. (2015). FT-IR spectra of salicylic acid (a) control and (b) treated. ResearchGate. Available: [Link]

  • Unknown. (n.d.). Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. 123dok.org. Available: [Link]

  • Unknown. (2017). Antibacterial use of halogenated salicylanilides. Google Patents.
  • Unknown. (2001). Salicylic acid hydrazide derivatives, process and intermediates for their preparation, agents containing them and their use for combatting damaging fungi. Google Patents.
  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available: [Link]

  • S. A. Babalola, et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. DRUG DISCOVERY. Available: [Link]

  • Ł. Popiołek, A. Biernasiuk. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC. Available: [Link]

  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Chemistry LibreTexts. Available: [Link]

  • METTLER TOLEDO. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. METTLER TOLEDO. Available: [Link]

  • Ł. Popiołek. (2019). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. Available: [Link]

  • NETZSCH Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key?. NETZSCH Analyzing & Testing. Available: [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available: [Link]

  • S. A. Babalola, et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. ResearchGate. Available: [Link]

  • A. M. D. R. G. D. Santos, et al. (2019). Crystallographic details for salicylic acid (SA) salts. ResearchGate. Available: [Link]

  • M. S. Christodoulou, et al. (2020). Development of alkylated hydrazides as highly potent and selective class I HDAC inhibitors with T cell modulatory properties. ChemRxiv. Available: [Link]

  • R. J. Abraham, et al. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Modgraph. Available: [Link]

  • H. Reich. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison. Available: [Link]

  • Z. Kisiel, et al. (2021). Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study. MDPI. Available: [Link]

  • S. A. Abdel-Ghaffar, et al. (2013). RAPID SOLVENT-FREE MICROWAVE ASSISTED SYNTHESIS OF SOME N'-BENZYLIDENE SALICYLIC ACID HYDRAZIDES. ResearchGate. Available: [Link]

  • R. J. Abraham, et al. (2005). 1H Chemical Shifts in NMR. Part 20--anisotropic and Steric Effects in Halogen Substituent Chemical Shifts (SCS), a Modelling and Ab Initio Investigation. PubMed. Available: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available: [Link]

  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. Available: [Link]

Sources

Exploratory

A Technical Guide to the Hydrogen Bonding Profile of 4-Bromo-2-hydroxybenzohydrazide

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Hydrogen bonding is a cornerstone of molecular recognition, profoundly influencing a compound's pharmacokinetic and pharmacodyna...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrogen bonding is a cornerstone of molecular recognition, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles. Understanding the hydrogen bonding potential of a molecule is therefore a critical step in early-stage drug discovery and development. This guide provides an in-depth analysis of 4-Bromo-2-hydroxybenzohydrazide, a molecule with functional groups amenable to forming multiple hydrogen bonds. Through a systematic application of established principles, we determine that 4-Bromo-2-hydroxybenzohydrazide has four hydrogen bond donors and four hydrogen bond acceptors . This analysis, grounded in the widely accepted frameworks used in medicinal chemistry, offers essential insights for professionals engaged in molecular design and optimization.

The Critical Role of Hydrogen Bonding in Medicinal Chemistry

A hydrogen bond is an attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.[1][2] This interaction, while weaker than a covalent bond, is pivotal in chemistry and biology. In the context of drug development, hydrogen bonds are fundamental to:

  • Drug-Receptor Binding: The specificity and affinity of a drug for its biological target are often dictated by a precise network of hydrogen bonds.[3][4] Mismatched or sterically hindered hydrogen bonds can drastically reduce a ligand's potency.[5]

  • Pharmacokinetics (ADME): A molecule's ability to be absorbed, distributed, metabolized, and excreted is heavily influenced by its hydrogen bonding capacity. For instance, an excessive number of hydrogen bond donors can hinder a molecule's ability to cross lipid cell membranes.[6]

  • Physicochemical Properties: Properties like aqueous solubility and crystal packing are governed by hydrogen bonding, impacting formulation and bioavailability.

A key framework for evaluating these properties is Lipinski's Rule of Five, a set of guidelines used to assess the "drug-likeness" of a chemical compound for oral administration.[7][8] Two central tenets of this rule are the counts of hydrogen bond donors and acceptors.[9][10]

Principles of Hydrogen Bond Donor and Acceptor Identification

To ensure a consistent and reproducible analysis, the scientific community adheres to standardized definitions for identifying hydrogen bond donors and acceptors.

Hydrogen Bond Donors

A hydrogen bond donor is defined as a molecule or functional group that provides the hydrogen atom for the bond.[11][12] For practical application in drug design, the count of hydrogen bond donors is the total number of hydrogen atoms attached to nitrogen (N-H) or oxygen (O-H) atoms within the molecule.[2][6][8]

Hydrogen Bond Acceptors

A hydrogen bond acceptor is the electronegative atom that possesses a lone pair of electrons to interact with the partially positive hydrogen atom.[13][14][15] In medicinal chemistry, the number of hydrogen bond acceptors is typically calculated as the sum of all nitrogen and oxygen atoms in the molecule, as these atoms have available lone pairs to form hydrogen bonds.[2][6][8]

Structural Analysis of 4-Bromo-2-hydroxybenzohydrazide

To enumerate the hydrogen bond donors and acceptors, we must first examine the chemical structure of 4-Bromo-2-hydroxybenzohydrazide (PubChem CID: 54271020).[16]

Molecular Formula: C₇H₇BrN₂O₂

The molecule comprises a benzene ring substituted with three key functional groups that determine its hydrogen bonding characteristics:

  • A Hydroxyl Group (-OH): A phenolic alcohol group.

  • A Hydrazide Group (-CONHNH₂): An amide linked to a hydrazine moiety.

  • A Bromo Group (-Br): A halogen substituent.

The bromine atom is not typically considered a hydrogen bond acceptor in the context of drug-likeness rules.

Enumeration of Hydrogen Bond Donors and Acceptors

The following protocol outlines the systematic identification and counting of the hydrogen bond donor and acceptor sites on 4-Bromo-2-hydroxybenzohydrazide.

Protocol for Counting Hydrogen Bond Donors

The total count is the sum of all hydrogen atoms attached to oxygen or nitrogen.

  • Identify O-H Bonds: The phenolic hydroxyl group (-OH) contains one hydrogen atom covalently bonded to an oxygen atom.

    • Count = 1

  • Identify N-H Bonds: The hydrazide group (-CONHNH₂) contains two distinct types of N-H bonds.

    • One hydrogen is attached to the amide nitrogen (-NH-). Count = 1

    • Two hydrogens are attached to the terminal nitrogen of the hydrazine (-NH₂). Count = 2

  • Sum the Counts: The total number of hydrogen bond donors is the sum of these individual counts.

    • Total Donors = 1 (from -OH) + 1 (from -NH-) + 2 (from -NH₂) = 4

Protocol for Counting Hydrogen Bond Acceptors

The total count is the sum of all oxygen and nitrogen atoms.

  • Identify Oxygen Atoms:

    • One oxygen atom is present in the phenolic hydroxyl group (-OH). Count = 1

    • One oxygen atom is present in the carbonyl moiety (C=O) of the hydrazide group. Count = 1

  • Identify Nitrogen Atoms:

    • Two nitrogen atoms are present in the hydrazide group (-CONHNH₂). Count = 2

  • Sum the Counts: The total number of hydrogen bond acceptors is the sum of these atoms.

    • Total Acceptors = 2 (Oxygen atoms) + 2 (Nitrogen atoms) = 4

Summary and Implications

The analysis of 4-Bromo-2-hydroxybenzohydrazide's structure according to established medicinal chemistry principles yields a clear hydrogen bonding profile.

Data Summary Table
ParameterIdentification MethodCount
Hydrogen Bond Donors Sum of O-H and N-H bonds4
Hydrogen Bond Acceptors Sum of Oxygen and Nitrogen atoms4
Visualization of Hydrogen Bonding Potential

The diagram below illustrates the molecular structure of 4-Bromo-2-hydroxybenzohydrazide, with hydrogen bond donor sites (hydrogens on O/N) and acceptor sites (O/N atoms) explicitly highlighted.

Caption: Hydrogen bonding profile of 4-Bromo-2-hydroxybenzohydrazide.

Conclusion and Field Implications

With four hydrogen bond donors and four hydrogen bond acceptors, 4-Bromo-2-hydroxybenzohydrazide comfortably falls within the guidelines of Lipinski's Rule of Five (≤5 donors, ≤10 acceptors).[7][8] This profile suggests that the molecule possesses a balanced number of polar interactions, which is often favorable for achieving both sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation. For drug development professionals, this quantitative assessment is a foundational piece of data for lead optimization, enabling rational modifications to modulate physicochemical properties and enhance drug-target interactions.

References

  • Title: Hydrogen Bond Donor Source: Area | Sustainability URL: [Link]

  • Title: Hydrogen Bond Acceptor Source: Area | Sustainability URL: [Link]

  • Title: Hydrogen Bond Acceptor Definition Source: Fiveable URL: [Link]

  • Title: Illustrated Glossary of Organic Chemistry - Hydrogen bond donor Source: UCLA Department of Chemistry & Biochemistry URL: [Link]

  • Title: Hydrogen bond Source: Wikipedia URL: [Link]

  • Title: Hydrogen bond acceptor: Significance and symbolism Source: SciTechnol URL: [Link]

  • Title: Understanding Hydrogen Bonds: Donors and Acceptors Explained Source: Oreate AI Blog URL: [Link]

  • Title: Hydrogen bonding - MolModa Documentation Source: Durrant Lab, University of Pittsburgh URL: [Link]

  • Title: Mastering Lipinski Rules for Effective Drug Development Source: Bioaccess URL: [Link]

  • Title: The Rule of 5 - Two decades later Source: Sygnature Discovery URL: [Link]

  • Title: Lipinski's rule of five Source: Wikipedia URL: [Link]

  • Title: BDDCS, the Rule of 5 and Drugability Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Hydrogen-bonding pairing helps design better drugs to neutralize gut bacterial infections Source: Texas Children's Hospital URL: [Link]

  • Title: lipinski rule of five Source: TIU Lecture Notes URL: [Link]

  • Title: The role of hydrogen-bonds in drug binding Source: PubMed URL: [Link]

  • Title: Illustrated Glossary of Organic Chemistry - Hydrogen bond acceptor Source: UCLA Department of Chemistry & Biochemistry URL: [Link]

  • Title: Hydrogen Bonding: The Last Mystery in Drug Design? Source: Wiley Online Library URL: [Link]

  • Title: Hydrogen bond donors in drug design Source: ChemRxiv URL: [Link]

  • Title: 4-bromo-2-hydroxybenzohydrazide Source: PubChem URL: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis and Characterization of 4-Bromo-2-hydroxybenzohydrazide Schiff Bases

Introduction & Pharmacological Significance Content Type: Technical Application Note Subject: Organic Synthesis & Medicinal Chemistry Target Molecule: Schiff Bases of 4-Bromo-2-hydroxybenzohydrazide The synthesis of Schi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Significance

Content Type: Technical Application Note Subject: Organic Synthesis & Medicinal Chemistry Target Molecule: Schiff Bases of 4-Bromo-2-hydroxybenzohydrazide

The synthesis of Schiff bases (azomethines) derived from 4-Bromo-2-hydroxybenzohydrazide represents a critical workflow in medicinal chemistry. The hydrazone pharmacophore (-CO-NH-N=CH-) acts as a versatile ligand and a bioactive core. The specific inclusion of the 4-bromo and 2-hydroxy moieties on the benzoyl ring is not arbitrary; these substituents modulate lipophilicity and provide sites for hydrogen bonding and halogen bonding, often enhancing affinity for biological targets such as bacterial DNA gyrase or tumor-associated kinases.

This guide provides a validated, step-by-step protocol for synthesizing the precursor hydrazide and its subsequent conversion into biologically active Schiff bases.

Synthetic Pathway Visualization

The following diagram outlines the complete synthetic workflow, from the starting benzoic acid derivative to the final Schiff base library.

SynthesisPathway cluster_conditions Reaction Conditions Acid 4-Bromo-2-hydroxybenzoic Acid Ester Methyl/Ethyl 4-Bromo-2-hydroxybenzoate Acid->Ester Esterification (MeOH/H2SO4, Reflux) Hydrazide 4-Bromo-2-hydroxybenzohydrazide (Precursor) Ester->Hydrazide Hydrazinolysis (N2H4·H2O, EtOH, Reflux) SchiffBase Target Schiff Base (Azomethine) Hydrazide->SchiffBase Condensation Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase Glacial AcOH (Cat.)

Caption: Figure 1: Step-wise synthetic pathway from acid precursor to final Schiff base derivative.

Protocol 1: Synthesis of the Precursor

Compound: 4-Bromo-2-hydroxybenzohydrazide Rationale: Direct reaction of the carboxylic acid with hydrazine is often sluggish or yields low conversion. The intermediate esterification step ensures high yield and purity of the hydrazide.

Step 1: Esterification
  • Reagents: Dissolve 4-Bromo-2-hydroxybenzoic acid (0.05 mol) in absolute Methanol (50 mL).

  • Catalysis: Add concentrated H₂SO₄ (1.5 mL) dropwise with stirring.

  • Reaction: Reflux the mixture at 65-70°C for 8–10 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Work-up: Concentrate the solvent to 20% volume. Pour residue into ice-cold water containing NaHCO₃ to neutralize excess acid.

  • Isolation: Filter the precipitated Methyl 4-bromo-2-hydroxybenzoate , wash with cold water, and dry.

Step 2: Hydrazinolysis
  • Mixing: Dissolve the ester (0.04 mol) from Step 1 in Ethanol (40 mL).

  • Nucleophilic Attack: Slowly add Hydrazine Hydrate (99%, 0.08 mol) dropwise. Note: Excess hydrazine drives the equilibrium forward.

  • Reflux: Heat at reflux (78°C) for 6–8 hours.

  • Observation: A solid precipitate usually forms upon cooling.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol to yield pure 4-Bromo-2-hydroxybenzohydrazide .

    • Expected Yield: 75–85%

    • Melting Point: ~210–215°C (Verify against standard).

Protocol 2: General Synthesis of Schiff Bases

Reaction Type: Acid-Catalyzed Condensation Mechanism: Nucleophilic addition of the hydrazide terminal nitrogen to the aldehyde carbonyl, followed by dehydration.

Experimental Procedure
  • Preparation of Hydrazide Solution: Dissolve 4-Bromo-2-hydroxybenzohydrazide (1.0 mmol) in absolute Ethanol (20 mL). Mild heating may be required for complete solubility.

  • Preparation of Aldehyde Solution: In a separate beaker, dissolve the substituted Aromatic Aldehyde (1.0 mmol) in Ethanol (10 mL).

    • Selection: Examples include 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, or 4-methoxybenzaldehyde.

  • Condensation: Add the aldehyde solution to the hydrazide solution.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

    • Why? Protonation of the carbonyl oxygen increases electrophilicity, facilitating the nucleophilic attack of the hydrazide amine.

  • Reflux: Reflux the mixture for 4–6 hours.

    • Monitoring: Check TLC for the disappearance of the hydrazide spot.[1]

  • Isolation: Cool the mixture to room temperature. Pour into crushed ice if precipitation is slow. Filter the solid product.[1][2][3][4][5][6]

  • Purification: Recrystallize from Ethanol/DMF mixtures (e.g., 9:1 ratio) to obtain analytical grade crystals.

Mechanistic Insight

Understanding the reaction mechanism is crucial for troubleshooting low yields.

Mechanism Step1 Protonation of Aldehyde Oxygen (Acid Catalyst) Step2 Nucleophilic Attack by Hydrazide (-NH2) Step1->Step2 Step3 Formation of Carbinolamine Intermediate Step2->Step3 Step4 Proton Transfer & Dehydration (-H2O) Step3->Step4 Final Formation of Imine Bond (-C=N-) (Schiff Base) Step4->Final

Caption: Figure 2: Acid-catalyzed mechanism of imine formation.

Characterization & Data Analysis

To validate the structure, compare experimental data against these expected spectral signatures.

Table 1: Expected Spectral Characteristics
TechniqueFunctional GroupExpected Signal (approx.)Assignment
FT-IR C=N (Azomethine)1600 – 1625 cm⁻¹Sharp, strong band confirming condensation.
FT-IR C=O (Amide)1640 – 1660 cm⁻¹Amide I band (hydrazide linkage).
FT-IR N-H (Amide)3200 – 3300 cm⁻¹Stretching vibration.
¹H-NMR -OH (Phenolic)11.0 – 12.5 ppmSinglet, D₂O exchangeable (often deshielded by H-bond).
¹H-NMR -CONH-10.0 – 11.5 ppmSinglet, Amide proton.
¹H-NMR -N=CH-8.3 – 9.0 ppmSinglet, Azomethine proton (Diagnostic peak).
Mass Spec Molecular Ion[M]⁺ or [M+H]⁺Matches calculated molecular weight.
Troubleshooting Guide
  • Problem: No precipitate after reflux.

    • Solution: Concentrate the solution to half volume using a rotary evaporator and cool in an ice bath.

  • Problem: Impure product (multiple TLC spots).

    • Solution: The product may have hydrolyzed. Ensure all solvents are dry (absolute ethanol). Recrystallize immediately.

Application Notes: Biological Screening

Schiff bases of this class are frequently evaluated for Antimicrobial and Anticancer activity.[3]

Protocol: Agar Well Diffusion (Antimicrobial)[5]
  • Media: Prepare Mueller-Hinton Agar (Bacteria) or Potato Dextrose Agar (Fungi).

  • Inoculation: Spread 100 µL of standardized inoculum (0.5 McFarland) on the plate.

  • Loading: Punch 6 mm wells. Add 50–100 µL of the Schiff base solution (dissolved in DMSO) at varying concentrations (e.g., 25, 50, 100 µg/mL).

  • Controls: Use DMSO (Negative) and Ciprofloxacin/Fluconazole (Positive).

  • Incubation: 37°C for 24h (Bacteria). Measure Zone of Inhibition (mm).

Protocol: MTT Assay (Cytotoxicity)
  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates (5x10³ cells/well).

  • Treatment: Treat with Schiff base (0–100 µM) for 48h.

  • Development: Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm to determine IC₅₀.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde. Link

  • National Institutes of Health (NIH). (2008). (E)-4-Bromo-N′-(2-hydroxy-1-naphthylmethylene)benzohydrazide. PMC. Link

  • ResearchGate. (2022). Synthesis of 4‐bromobenzohydrazide hydrazone‐Schiff base derivatives. Link

  • Impact Factor. (2023). Synthesis, Characterization, Antioxidant and Antibacterial Studies for New Schiff Base Complexes derived from 4-Bromo-O-toluidine. Link

  • Chemical Methodologies. (2022).[1][7] Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Link

Sources

Application

Application Note: Accelerated Green Synthesis of 4-Bromo-2-hydroxybenzohydrazide Hydrazones via Microwave Irradiation

Abstract & Executive Summary This Application Note details a robust, high-throughput protocol for the synthesis of 4-Bromo-2-hydroxybenzohydrazide hydrazones , a class of pharmacophores exhibiting significant antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

This Application Note details a robust, high-throughput protocol for the synthesis of 4-Bromo-2-hydroxybenzohydrazide hydrazones , a class of pharmacophores exhibiting significant antimicrobial, anti-inflammatory, and anticancer potential.

Traditional thermal condensation methods for hydrazone synthesis often suffer from long reaction times (4–8 hours), excessive solvent use, and moderate yields due to hydrolytic instability. This guide introduces a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to under 10 minutes while increasing yields to >90%. By leveraging the specific dielectric heating properties of polar solvents, this protocol ensures energy efficiency and high purity, aligning with Green Chemistry principles.

Scientific Rationale & Mechanism

The Target Molecule

The 4-Bromo-2-hydroxybenzohydrazide hydrazone scaffold contains three critical structural features:

  • Azomethine Linkage (-CH=N-): The core pharmacophore responsible for biological binding.

  • Phenolic Hydroxyl (2-OH): Facilitates metal chelation and intramolecular hydrogen bonding, stabilizing the molecular conformation.

  • Bromine Substituent (4-Br): Enhances lipophilicity, improving membrane permeability and modifying metabolic stability.

Microwave Interaction Mechanism

Unlike conventional heating, which relies on thermal conduction from the vessel wall, microwave irradiation (2.45 GHz) heats the reaction mixture directly through two mechanisms:

  • Dipolar Polarization: Polar solvent molecules (Ethanol) align with the oscillating electric field, generating heat via molecular friction.

  • Ionic Conduction: The ionic nature of the catalyst (protonated intermediates) accelerates heating rates, overcoming the activation energy barrier (

    
    ) rapidly.
    
Reaction Pathway

The synthesis follows a nucleophilic addition-elimination mechanism. The microwave energy accelerates the rate-determining step—the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon.

ReactionMechanism Reactants Reactants (Hydrazide + Aldehyde) Activation Activation (Protonation of C=O) Reactants->Activation AcOH Cat. Intermediate Tetrahedral Intermediate Activation->Intermediate Nucleophilic Attack Elimination Dehydration (-H₂O) Intermediate->Elimination Rapid Product Hydrazone Product Elimination->Product C=N Formation MW Microwave Energy (Dipolar Polarization) MW->Activation ΔT MW->Intermediate

Figure 1: Mechanistic pathway of acid-catalyzed hydrazone formation enhanced by microwave irradiation.

Materials & Equipment

Reagents
  • Precursor: Methyl 4-bromo-2-hydroxybenzoate (Commercial or synthesized from 4-bromosalicylic acid).

  • Reagent: Hydrazine hydrate (80% or 99%).

  • Aldehydes: Various substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).

  • Solvent: Absolute Ethanol (EtOH) – High loss tangent (

    
    ) makes it an excellent microwave absorber.
    
  • Catalyst: Glacial Acetic Acid.[1]

Equipment
  • Microwave Reactor: Dedicated single-mode reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Note: Domestic microwaves are not recommended due to non-uniform standing waves and lack of precise temperature/pressure control.

  • Vessels: 10 mL or 30 mL borosilicate glass pressure vials with Teflon/silicone septa.

Experimental Protocols

Protocol A: Synthesis of Precursor (4-Bromo-2-hydroxybenzohydrazide)

Rationale: Hydrazinolysis of esters is more efficient than direct reaction with acids.

  • Preparation: Dissolve methyl 4-bromo-2-hydroxybenzoate (10 mmol, 2.31 g) in absolute ethanol (15 mL) in a 30 mL microwave vial.

  • Addition: Add hydrazine hydrate (20 mmol, 1.0 mL) dropwise.

  • Irradiation:

    • Mode: Dynamic Power (Maintain Temperature).

    • Temp: 100°C.

    • Time: 5 minutes.

    • Stirring: High.

  • Workup: Cool the vial to room temperature. The product usually precipitates on cooling. If not, pour into ice-cold water (50 mL).

  • Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry.

    • Expected Yield: 85–92%.

    • Validation: Melting point check (approx. 220–225°C).

Protocol B: Microwave-Assisted Hydrazone Formation (Core Protocol)

Rationale: This step couples the hydrazide with an aldehyde to form the Schiff base.

  • Stoichiometry: In a 10 mL microwave vial, mix:

    • 4-Bromo-2-hydroxybenzohydrazide (1.0 mmol, 0.231 g).

    • Substituted Benzaldehyde (1.1 mmol, slight excess).

    • Absolute Ethanol (3–5 mL).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Why? Acid catalyzes the protonation of the aldehyde carbonyl, making it more susceptible to nucleophilic attack.

  • Irradiation Parameters:

    • Power: Max 150 W (Dynamic).

    • Temperature: 80°C.

    • Hold Time: 2–4 minutes.

    • Pressure Limit: 250 psi (Safety cutoff).

  • Workup:

    • Allow the vessel to cool to 50°C using compressed air (integrated in most reactors).

    • The hydrazone typically crystallizes directly from the hot ethanolic solution.

    • Filter the precipitate and wash with cold ethanol/water (1:1).

  • Purification: Recrystallization from hot ethanol is usually sufficient if high purity is required for bioassays.

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Hydrazone Formation Step1 Mix Ester + Hydrazine in Ethanol Step2 MW Irradiation 100°C, 5 min Step1->Step2 Step3 Isolate Hydrazide Step2->Step3 Step4 Mix Hydrazide + Aldehyde + Cat. AcOH Step3->Step4 Dried Intermediate Step5 MW Irradiation 80°C, 2-4 min Step4->Step5 Step6 Cool & Crystallize Step5->Step6 Step7 Filtration & Drying Step6->Step7

Figure 2: Step-by-step experimental workflow for the synthesis of 4-bromo-2-hydroxybenzohydrazide hydrazones.

Data Analysis & Validation

Performance Comparison

The following table summarizes the efficiency gains of the Microwave method compared to conventional reflux (heating mantle).

ParameterConventional RefluxMicrowave Protocol (MAOS)Improvement Factor
Reaction Time 4 – 8 Hours2 – 5 Minutes~100x Faster
Solvent Volume 20 – 50 mL3 – 5 mLGreen Metric
Yield (%) 65 – 75%88 – 98%+20-30%
Purity (Crude) Moderate (requires column)High (recrystallization only)Process Efficiency
Energy Usage High (continuous heating)Low (targeted heating)Cost Saving
Characterization Checkpoints (Self-Validating Protocol)

To ensure the protocol was successful, verify the following spectral markers:

  • FTIR: Look for the disappearance of the hydrazide

    
     doublet (
    
    
    
    ) and the appearance of a strong imine
    
    
    stretch at
    
    
    .
  • 
     NMR (DMSO-
    
    
    
    ):
    • Singlet at

      
       ppm corresponding to the azomethine proton (
      
      
      
      ).
    • Singlet at

      
       ppm corresponding to the amide 
      
      
      
      .
    • Disappearance of the broad

      
       signal from the precursor.[2]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate High solubility of product in hot ethanol.Concentrate the mixture by 50% post-reaction or add cold water dropwise to induce precipitation.
Vessel Overpressure Solvent volume too high or temp too high.Use less solvent (MW works well with concentrated slurries). Ensure headspace is >50% of vial volume.
Impure Product (Sticky) Incomplete reaction or side products.Increase reaction time by 1 min increments. Verify aldehyde purity (aldehydes oxidize to acids over time).
Charring/Decomposition "Hot spots" or excessive power.[3]Ensure vigorous stirring. Use "Dynamic" mode to limit power once target temp is reached.

References

  • Arabian Journal of Chemistry : Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Confirms the efficiency of MW irradiation for hydrazone synthesis (4-10 mins vs hours) and use of ethanol/acetic acid systems.

  • Molecules (MDPI) : Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones. Provides comparative data on yields (85%+) and detailed spectral characterization for similar phenylacetic acid hydrazones.

  • Journal of Applied Pharmaceutical Research : Microwave-assisted single-step synthesis of acid hydrazides. Validates the precursor synthesis step using hydrazine hydrate under MW irradiation.

  • Chemical Methodologies : Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Supports the specific conditions (180W, 3 min) for hydroxybenzohydrazide formation.[4]

  • Organic Syntheses : Preparation of 4-Bromobenzoic acid derivatives. Provides foundational chemical data for the starting materials.

Sources

Method

Technical Guide: Optimized Synthesis of Hydrazone Derivatives from 4-Bromo-2-hydroxybenzohydrazide

Introduction & Scope This technical guide details the reaction conditions for the condensation of 4-Bromo-2-hydroxybenzohydrazide with various aromatic aldehydes to form Schiff base hydrazones. These derivatives are crit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This technical guide details the reaction conditions for the condensation of 4-Bromo-2-hydroxybenzohydrazide with various aromatic aldehydes to form Schiff base hydrazones. These derivatives are critical pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and antioxidant properties due to the presence of the azomethine (-CH=N-) linkage and the phenolic hydroxyl group, which facilitate metal chelation and biological target interaction.

The protocol focuses on an acid-catalyzed nucleophilic addition-elimination mechanism, optimized for high yield and purity. It addresses the specific electronic constraints imposed by the electron-withdrawing bromine substituent and the intramolecular hydrogen bonding of the salicylic moiety.

Reaction Mechanism & Rationale

The formation of the hydrazone is a reversible equilibrium reaction. The 4-bromo substituent on the hydrazide ring exerts an inductive electron-withdrawing effect, slightly reducing the nucleophilicity of the terminal amino group (


). Consequently, acid catalysis  is strictly required to activate the carbonyl carbon of the aldehyde, compensating for the reduced nucleophilicity of the hydrazide.
Mechanistic Pathway

The reaction proceeds through the formation of a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the final hydrazone.

ReactionMechanism Reactants Reactants (Hydrazide + Aldehyde) Activation Carbonyl Activation (Protonation by AcOH) Reactants->Activation + H⁺ Attack Nucleophilic Attack (Carbinolamine Formation) Activation->Attack R-NH₂ attack Dehydration Dehydration (-H₂O) Attack->Dehydration Rate Limiting Step Product Final Hydrazone (Schiff Base) Dehydration->Product Irreversible upon precipitation

Figure 1: Acid-catalyzed mechanism for hydrazone formation. The dehydration step is driven to completion by the precipitation of the product from the reaction medium.

Critical Reaction Parameters

Solvent Selection
  • Primary Choice: Absolute Ethanol (EtOH) or Methanol (MeOH) .

  • Rationale: The starting materials (hydrazide and aldehyde) are generally soluble in hot ethanol, while the resulting hydrazone product is often less soluble at room temperature. This solubility differential drives the equilibrium forward via precipitation (Le Chatelier’s principle) and simplifies purification.

  • Water Content: Moisture must be minimized. Water is a byproduct; excess water in the solvent can push the equilibrium back toward hydrolysis.

Catalyst Optimization
  • Standard: Glacial Acetic Acid (AcOH) (catalytic amount, typically 2-5 drops per mmol).

  • Role: AcOH provides sufficient protons to activate the aldehyde carbonyl (

    
    ) without fully protonating the hydrazide amine (
    
    
    
    ), which would render it non-nucleophilic.
  • Alternative: Concentrated HCl can be used but risks hydrolyzing sensitive functional groups or forming hydrochloride salts that complicate workup.

Stoichiometry
  • Ratio: 1:1 (Equimolar) .

  • Excess: A slight excess (1.1 eq) of the aldehyde can be used if the aldehyde is volatile or easy to remove, but equimolar ratios are preferred to prevent contamination.

Experimental Protocols

Protocol A: Standard Reflux Method (Gold Standard)

Best for scaling up and ensuring complete conversion for less reactive aldehydes.

Materials:

  • 4-Bromo-2-hydroxybenzohydrazide (1.0 mmol)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, benzaldehyde) (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (3-5 drops)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Bromo-2-hydroxybenzohydrazide in 10 mL of absolute ethanol. Mild heating may be required.

  • Addition: In a separate beaker, dissolve 1.0 mmol of the aromatic aldehyde in 10 mL of absolute ethanol. Add this solution slowly to the hydrazide solution with continuous stirring.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) for 2 to 6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Methanol/Chloroform 1:9). Look for the disappearance of the hydrazide spot.

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. If precipitation does not occur, cool further in an ice bath for 30 minutes.

  • Isolation: Filter the solid precipitate using vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted aldehyde and acetic acid.

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if the product is highly insoluble.

  • Drying: Dry in a desiccator over anhydrous

    
     or in a vacuum oven at 50 °C.
    
Protocol B: Microwave-Assisted Synthesis (Green Method)

Best for rapid screening and higher yields.

Parameters:

  • Power: 140-300 W (depending on reactor scale).

  • Solvent: Minimal Ethanol (2-3 mL) or solvent-free (neat grinding).

  • Time: 2-10 minutes.

Procedure:

  • Mix equimolar amounts of hydrazide and aldehyde in a microwave process vial.

  • Add a catalytic amount of acetic acid (1 drop) and minimal ethanol to create a slurry.

  • Irradiate at 80 °C for 2-5 minutes.

  • Cool and wash the solid with cold ether/ethanol as in Protocol A.

Workflow Visualization

Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Dissolve Dissolve in Abs. Ethanol (Separate Flasks) Start->Dissolve Mix Mix & Add Catalyst (Glacial AcOH) Dissolve->Mix Reflux Reflux (78°C) 2 - 6 Hours Mix->Reflux Monitor TLC Check (Complete?) Reflux->Monitor Monitor->Reflux No (Extend Time) Cool Cool to RT / Ice Bath (Precipitation) Monitor->Cool Yes Filter Vacuum Filtration & Wash (Cold EtOH) Cool->Filter Recryst Recrystallization (Hot EtOH/DMF) Filter->Recryst Final Pure Hydrazone Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of hydrazone derivatives.

Data & Troubleshooting

Expected Results

The following data represents typical outcomes for condensation with common aromatic aldehydes under reflux conditions.

Aldehyde Substituent (R)Reaction Time (h)Yield (%)Melting Point (°C)Appearance
H (Benzaldehyde) 3.078-85215-218White/Pale Yellow Solid
4-Cl 2.582-88230-233White Crystalline Solid
4-NO₂ 1.590-95>250Yellow/Orange Solid
4-OCH₃ (Anisaldehyde) 4.070-75205-208Pale Yellow Solid
2-OH (Salicylaldehyde) 3.580-85240-242Yellow Solid

Note: Electron-withdrawing groups (NO₂, Cl) on the aldehyde typically accelerate the reaction (electrophilic activation), while electron-donating groups (OCH₃) may require longer reflux times.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in hot ethanol.Concentrate the solvent by rotary evaporation to half volume, then cool in ice-salt bath.
Oiling Out Impurities or incomplete dehydration.Scratch the flask wall with a glass rod to induce nucleation; add water dropwise to the ethanolic solution until turbid, then cool.
Low Yield Incomplete reaction or hydrolysis.Ensure ethanol is absolute (dry). Increase reflux time. Check pH (should be slightly acidic, pH 4-5).
Multiple Spots (TLC) Unreacted aldehyde or hydrolysis.Recrystallize from Ethanol/DMF. Ensure the catalyst was added.

References

  • National Institutes of Health (PMC). (2008). (E)-4-Bromo-N′-(2-hydroxy-1-naphthylmethylene)benzohydrazide. Acta Crystallographica Section E. Retrieved from [Link]

  • Maniak, H., et al. (2020).[1] Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase. Molecules, 25(5), 1255.[1] Retrieved from [Link]

  • Popiołek, Ł. (2017).[1][2] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301.[1] Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and biological activity of hydrazones of o- and p-hydroxybenzoic acids. Retrieved from [Link]

Sources

Application

Synthesis of 1,3,4-oxadiazoles from 4-Bromo-2-hydroxybenzohydrazide

Application Note: High-Yield Synthesis of 1,3,4-Oxadiazoles from 4-Bromo-2-hydroxybenzohydrazide Abstract This technical guide details the synthetic protocols for transforming 4-bromo-2-hydroxybenzohydrazide into bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 1,3,4-Oxadiazoles from 4-Bromo-2-hydroxybenzohydrazide

Abstract

This technical guide details the synthetic protocols for transforming 4-bromo-2-hydroxybenzohydrazide into bioactive 1,3,4-oxadiazole derivatives. We focus on three distinct methodologies: (1) Cyclization with carbon disulfide to yield the 2-thiol/thione derivative,[1][2][3] (2) Dehydrative cyclization with carboxylic acids using phosphorus oxychloride (POCl


), and (3) Oxidative cyclization of hydrazones using iodine. These protocols are optimized for yield, purity, and reproducibility, addressing specific challenges associated with the ortho-phenolic moiety.

Introduction & Strategic Analysis

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and carboxamides. It significantly improves lipophilicity and metabolic stability.

The Substrate: 4-Bromo-2-hydroxybenzohydrazide This starting material presents a unique dual-nucleophile challenge.

  • The Hydrazide (

    
    ):  The primary reactive center for cyclization.
    
  • The Ortho-Phenol (

    
    ):  A potential interference site. In basic media (Method A), it exists as a phenoxide, increasing solubility but requiring careful acidification during workup. In acidic dehydrating media (Method B), it may form transient phosphate esters with POCl
    
    
    
    , which typically hydrolyze back to the phenol during the aqueous quench.

Core Applications:

  • Antimicrobial Agents: The 2-thiol derivatives are potent precursors for S-alkylated antimicrobial candidates.

  • Anticancer Scaffolds: 2,5-Disubstituted oxadiazoles inhibit various growth factors (e.g., EGFR).

Reaction Pathways & Mechanisms

The transformation of the hydrazide to the oxadiazole ring follows distinct mechanistic pathways depending on the reagents used.

ReactionPathways Start 4-Bromo-2-hydroxy- benzohydrazide CS2 CS2 / KOH (Reflux) Start->CS2 Acid Ar-COOH / POCl3 (Dehydration) Start->Acid Aldehyde Ar-CHO (Schiff Base Formation) Start->Aldehyde Thiol 5-(4-bromo-2-hydroxyphenyl)- 1,3,4-oxadiazole-2-thiol CS2->Thiol Cyclization Disub 2-(4-bromo-2-hydroxyphenyl)- 5-aryl-1,3,4-oxadiazole Acid->Disub Cyclodehydration Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone Oxidant I2 / K2CO3 (Oxidative Cyclization) Hydrazone->Oxidant Oxidant->Disub Oxidation

Figure 1: Synthetic pathways for the divergence of 4-bromo-2-hydroxybenzohydrazide into functionalized oxadiazoles.

Experimental Protocols

Method A: Synthesis of 1,3,4-Oxadiazole-2-thiol Derivatives

Reagents: Carbon Disulfide (CS


), Potassium Hydroxide (KOH), Ethanol.[1][4]
Mechanism:  Nucleophilic attack of the hydrazide nitrogen on CS

, followed by intramolecular cyclization and loss of H

S.

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-bromo-2-hydroxybenzohydrazide (10 mmol) in absolute ethanol (50 mL).

  • Base Addition: Add Potassium Hydroxide (KOH) (15 mmol) dissolved in minimal water (5 mL). Stir until the solution is clear (phenoxide formation).

  • Reagent Addition: Add Carbon Disulfide (CS

    
    ) (20 mmol) dropwise. Caution: CS
    
    
    
    is highly flammable and toxic. Use a fume hood.
  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (Mobile phase: Chloroform:Methanol 9:1). Evolution of H

    
    S gas (rotten egg smell) indicates reaction progress.
    
  • Workup:

    • Concentrate the solvent to 1/4th volume under reduced pressure.

    • Dilute with ice-cold water (50 mL). The solution should be clear (potassium salt of the product).

    • Critical Step: Acidify dropwise with dilute HCl (10%) to pH 2–3. A heavy precipitate will form.

  • Purification: Filter the solid, wash with excess water (to remove KCl), and recrystallize from ethanol/water (8:2).

Yield Expectation: 75–85% Key Insight: The product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In solution (NMR), the thione form often predominates.

Method B: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles (POCl Method)

Reagents: Substituted Benzoic Acid, Phosphorus Oxychloride (POCl


).
Mechanism:  POCl

activates the carboxylic acid to an acid chloride/phosphoryl species, facilitates hydrazide coupling, and drives the dehydrative cyclization.

Protocol:

  • Mixing: In a dry 100 mL round-bottom flask, mix 4-bromo-2-hydroxybenzohydrazide (5 mmol) and the appropriate substituted benzoic acid (5.5 mmol).

  • Solvent/Reagent: Add POCl

    
     (10–15 mL). The POCl
    
    
    
    acts as both solvent and reagent.[5]
  • Reflux: Reflux the mixture on an oil bath at 100–110°C for 4–6 hours.

    • Note: Protect from moisture using a CaCl

      
       guard tube.
      
  • Quenching (Exothermic):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Warning: Violent hydrolysis of excess POCl

      
       occurs.
      
  • Neutralization: Adjust the pH of the slurry to ~7–8 using solid NaHCO

    
     or 10% NaOH solution. This ensures the phenol is protonated (if using bicarbonate) or exists as a salt (if using strong base). Recommendation: Use NaHCO
    
    
    
    to keep the phenol protonated and precipitating.
  • Isolation: Filter the solid precipitate, wash with water, and dry.

  • Purification: Recrystallize from ethanol or DMF/ethanol mixtures.

Yield Expectation: 60–75% Expert Note: If the 2-hydroxy group is sensitive, it may be acetylated during the reaction if acetic acid is present, but with pure aromatic acids, it generally remains free.

Method C: Oxidative Cyclization of Hydrazones (I /K CO )

Reagents: Aromatic Aldehyde, Iodine (I


), Potassium Carbonate (K

CO

), DMSO or Dioxane. Mechanism: Formation of a hydrazone (Schiff base) followed by I

-mediated oxidative ring closure.

Protocol:

  • Step 1 (Hydrazone Formation): Reflux 4-bromo-2-hydroxybenzohydrazide (5 mmol) and an aromatic aldehyde (5 mmol) in ethanol (20 mL) with a catalytic amount of acetic acid for 2 hours. Filter the precipitated hydrazone.

  • Step 2 (Cyclization): Dissolve the isolated hydrazone (2 mmol) in DMSO (10 mL).

  • Additives: Add K

    
    CO
    
    
    
    (6 mmol) and Iodine (I
    
    
    ) (2.4 mmol).
  • Reaction: Stir at 100°C for 2–4 hours.

  • Workup: Pour into aqueous sodium thiosulfate solution (5%) to quench unreacted iodine.

  • Isolation: Filter the precipitate and recrystallize.

Yield Expectation: 80–90% (High purity)

Comparative Data & Troubleshooting

ParameterMethod A (CS

)
Method B (POCl

)
Method C (I

/Oxidative)
Target Product 5-Substituted-2-thiol2,5-Diaryl-oxadiazole2,5-Diaryl-oxadiazole
Reaction Time 6–8 Hours4–6 Hours2 Steps (2h + 4h)
Yield High (75–85%)Moderate (60–75%)High (80–90%)
Harshness Moderate (Basic)High (Acidic/Corrosive)Mild (Oxidative)
Key Risk H

S gas evolution
Violent quenchingResidual Iodine

Expert Troubleshooting:

  • Low Yield in Method B: Often caused by incomplete hydrolysis of the phosphoryl intermediate. Ensure the ice-quench is stirred for at least 30 minutes before filtration.

  • Sticky Precipitate: If the product oils out during acidification (Method A), extract with Ethyl Acetate, dry over Na

    
    SO
    
    
    
    , and evaporate.
  • Phenol Protection: If side reactions occur at the 2-OH position (rare in these specific conditions), consider using 4-bromo-2-methoxybenzohydrazide and demethylating with BBr

    
     post-cyclization.
    

Characterization Standards

To validate the synthesis, look for these specific spectral signatures:

  • IR Spectroscopy:

    • Disappearance of C=O (amide) stretch at ~1650 cm

      
      .
      
    • Appearance of C=N (oxadiazole ring) at 1600–1620 cm

      
       .[6]
      
    • Appearance of C-O-C (oxadiazole ether linkage) at 1000–1200 cm

      
       .
      
    • For Method A: Weak S-H stretch at ~2500–2600 cm

      
       or C=S  at ~1100–1200 cm
      
      
      
      .
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Disappearance of hydrazide -NH-NH

      
       protons (usually broad singlets at 4.0–10.0 ppm).
      
    • Phenolic -OH: Singlet at 10.0–11.5 ppm (D

      
      O exchangeable).
      
    • Method A (Thiol): -SH proton often appears broad at 13.0–14.0 ppm (if in thiol form).

References

  • Bhat, K. I., et al. (2011). "Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs." Journal of Young Pharmacists. Link

  • Koparir, M., et al. (2013). "Synthesis and biological activities of some new 5-substituted-1,3,4-oxadiazole-2-thiols." Journal of Chemistry. Link

  • Gao, Q., et al. (2015).[7][8] "Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage." Organic Letters. Link

  • Luczynski, M., & Kudelko, A. (2022).[9] "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Applied Sciences. Link

  • Desai, N. C., et al. (2020). "Synthesis of novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents." Medicinal Chemistry Research. Link

Sources

Method

Tyrosinase inhibition assay using 4-bromosalicylic acid hydrazide derivatives

Application Note & Protocol High-Throughput Screening of Tyrosinase Inhibitors: A Detailed Assay Protocol Using 4-Bromosalicylic Acid Hydrazide Derivatives Introduction: The Significance of Tyrosinase Inhibition Tyrosina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Throughput Screening of Tyrosinase Inhibitors: A Detailed Assay Protocol Using 4-Bromosalicylic Acid Hydrazide Derivatives

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a multifunctional, copper-containing metalloenzyme that plays a rate-limiting role in the biosynthesis of melanin and other polyphenolic compounds.[1][2] In mammals, this enzyme catalyzes the initial two steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4][5] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin, the primary pigment in skin, hair, and eyes.[4]

While melanin is crucial for photoprotection against UV radiation, its overproduction can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[1][6] Consequently, the inhibition of tyrosinase is a primary strategy in the development of depigmenting agents for both cosmetic and therapeutic applications.[3][6] Beyond dermatology, tyrosinase inhibitors are also vital in the food industry to prevent the enzymatic browning of fruits and vegetables.[7]

Numerous compounds, both natural and synthetic, have been investigated as tyrosinase inhibitors.[2][7] Salicylic acid and hydrazide derivatives have shown promise due to their structural features, which can interact with the enzyme's active site.[8][9][10] Specifically, structures capable of chelating the binuclear copper ions at the catalytic core of tyrosinase are effective inhibitors.[2][11] This application note provides a detailed protocol for evaluating the inhibitory potential of novel compounds, using 4-bromosalicylic acid hydrazide derivatives as a representative example, in a robust and reliable 96-well plate colorimetric assay.

Principle of the Assay

The tyrosinase inhibition assay is a colorimetric method based on the enzyme's diphenolase activity. Tyrosinase oxidizes the substrate L-DOPA into dopaquinone. Dopaquinone is unstable and undergoes a non-enzymatic cyclization and subsequent oxidation to form dopachrome, a stable orange-red colored product with a maximum absorbance at approximately 475 nm.[1][12][13]

The rate of dopachrome formation is directly proportional to the tyrosinase activity. In the presence of an inhibitor, the rate of this reaction is reduced. By measuring the change in absorbance over time, the percentage of inhibition can be calculated, and the potency of the inhibitor, typically expressed as the half-maximal inhibitory concentration (IC₅₀), can be determined.[12][14] Kojic acid, a well-established tyrosinase inhibitor, is used as a positive control to validate the assay's performance.[1][7][15]

Proposed Mechanism of Inhibition by Hydrazide Derivatives

The active site of tyrosinase contains two copper ions (Cu²⁺) that are essential for its catalytic activity.[2][11] Many potent tyrosinase inhibitors function by chelating these copper ions, preventing the substrate from binding or interfering with the electron transfer necessary for catalysis.

Hydrazide derivatives, such as the 4-bromosalicylic acid hydrazide scaffold, possess functional groups capable of acting as copper chelators. The hydrazide moiety (-CONHNH₂) and the hydroxyl group (-OH) of the salicylic acid ring can form a stable complex with the copper ions in the tyrosinase active site. This proposed competitive inhibition mechanism physically blocks the substrate (L-DOPA) from accessing the catalytic center, thereby inhibiting melanin synthesis.

G Proposed Inhibition Mechanism cluster_0 Active State cluster_1 Inhibited State Tyrosinase_Active Tyrosinase Active Site (with Cu²⁺ ions) Dopachrome Dopachrome (Product) Tyrosinase_Active->Dopachrome Catalysis LDOPA L-DOPA (Substrate) LDOPA->Tyrosinase_Active Binds Tyrosinase_Inactive Tyrosinase Active Site (Chelated Cu²⁺ ions) Blocked Binding Blocked Inhibitor 4-Bromosalicylic Acid Hydrazide Inhibitor->Tyrosinase_Inactive Chelates Copper LDOPA2 L-DOPA (Substrate) LDOPA2->Tyrosinase_Inactive

Caption: Proposed competitive inhibition of tyrosinase by a hydrazide derivative.

Materials and Reagents

ReagentSupplier ExampleComments
Mushroom Tyrosinase (EC 1.14.18.1)Sigma-AldrichPrepare a stock solution (e.g., 1000 U/mL) in cold phosphate buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
L-DOPA (L-3,4-dihydroxyphenylalanine)Sigma-AldrichProne to auto-oxidation. Prepare fresh just before use.[1]
4-Bromosalicylic acid hydrazide derivativesCustom SynthesisTest compounds. Dissolve in DMSO to create a concentrated stock solution (e.g., 10 mM).
Kojic Acid (Positive Control)Sigma-AldrichA well-characterized tyrosinase inhibitor.[15][16] Dissolve in DMSO or buffer to create a stock solution (e.g., 2 mM).
Sodium Phosphate Buffer (0.1 M, pH 6.8)---Prepare by mixing monobasic and dibasic sodium phosphate solutions to achieve the target pH. Use for all dilutions.[1]
Dimethyl Sulfoxide (DMSO), ACS GradeFisher ScientificUsed to dissolve test compounds. Final concentration in the assay should not exceed 1-2% to avoid affecting enzyme activity.[1][17]
96-well flat-bottom microplateCorningOptically clear plates are required for accurate absorbance readings.
Microplate readerBioTek, TecanCapable of measuring absorbance at 475 nm, preferably with kinetic reading capabilities.
Multichannel pipetteGilson, EppendorfFor accurate and efficient reagent addition.

Experimental Protocol

This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL per well.

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8. Keep this buffer on ice for enzyme dilutions.

  • Mushroom Tyrosinase Working Solution (60 U/mL): Dilute the tyrosinase stock solution with cold phosphate buffer to a final concentration of 60 U/mL immediately before use. Keep the solution on ice.

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Protect from light and prepare fresh for each experiment.[1][18]

  • Test Compound & Kojic Acid Working Solutions: Prepare serial dilutions of the test compound (4-bromosalicylic acid hydrazide derivative) and Kojic Acid stock solutions in phosphate buffer to achieve a range of desired final assay concentrations (e.g., for a 10-fold dilution in the well, prepare 10x concentrated solutions). Ensure the DMSO concentration is consistent across all dilutions.

  • Vehicle Control: Prepare a dilution of DMSO in phosphate buffer equivalent to the highest concentration used in the test compound wells.

Assay Workflow Diagram

G prep 1. Reagent Preparation (Buffer, Enzyme, L-DOPA, Inhibitors) setup 2. Plate Setup (200 µL final volume) Add Buffer, Inhibitor/DMSO, and Enzyme prep->setup preincubate 3. Pre-incubation 10 min at 37°C setup->preincubate initiate 4. Initiate Reaction Add 40 µL of 10 mM L-DOPA preincubate->initiate incubate 5. Incubation 20 min at 37°C initiate->incubate read 6. Measure Absorbance Read at 475 nm incubate->read analyze 7. Data Analysis Calculate % Inhibition and IC₅₀ read->analyze

Caption: Step-by-step workflow for the tyrosinase inhibition screening assay.

Assay Procedure in 96-Well Plate
  • Plate Layout: Designate wells for each condition: Test (T), Test Blank (Tb), Enzyme Control (E), Enzyme Blank (Eb), Positive Control (PC), and Positive Control Blank (PCb). All experiments should be performed in triplicate.[18]

  • Reagent Addition: Add reagents to the wells according to the table below.

Well TypeReagent 1 (20 µL)Reagent 2 (100 µL)Reagent 3 (40 µL)
Enzyme Control (E) Vehicle (DMSO in Buffer)Phosphate BufferTyrosinase Solution (60 U/mL)
Enzyme Blank (Eb) Vehicle (DMSO in Buffer)Phosphate BufferPhosphate Buffer (No Enzyme)
Test (T) Test Compound DilutionPhosphate BufferTyrosinase Solution (60 U/mL)
Test Blank (Tb) Test Compound DilutionPhosphate BufferPhosphate Buffer (No Enzyme)
Positive Ctrl (PC) Kojic Acid DilutionPhosphate BufferTyrosinase Solution (60 U/mL)
Positive Ctrl Blank (PCb) Kojic Acid DilutionPhosphate BufferPhosphate Buffer (No Enzyme)
  • Pre-incubation: Mix the plate gently on a shaker and pre-incubate at 37°C for 10 minutes.[18] This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction.[1] The total volume in each well is now 200 µL.

  • Incubation: Immediately mix the plate and incubate at 37°C for 20 minutes.[1][18] Alternatively, for kinetic analysis, place the plate in a microplate reader pre-set to 37°C and take readings every minute for 20-30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 475 nm.[1][18]

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percentage of tyrosinase inhibition for each concentration of the test compound is calculated after correcting for background absorbance from the blanks.

First, calculate the corrected absorbance for the control (ΔA_control) and the test sample (ΔA_test):

  • ΔA_control = (E - Eb)

  • ΔA_test = (T - Tb)

Then, use the following equation to determine the percent inhibition (%I):[18]

% Inhibition = [ (ΔA_control - ΔA_test) / ΔA_control ] x 100

Where:

  • E: Absorbance of the Enzyme Control well.

  • Eb: Absorbance of the Enzyme Blank well.

  • T: Absorbance of the Test well.

  • Tb: Absorbance of the Test Blank well.

Determination of IC₅₀ Value

The IC₅₀ value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14][19]

  • Test a series of inhibitor concentrations (e.g., 5-7 concentrations covering a range from no inhibition to maximal inhibition).

  • Calculate the % Inhibition for each concentration.

  • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value.[12][19] Various online tools and software packages (e.g., GraphPad Prism, AAT Bioquest's IC50 Calculator) can perform this calculation.[20]

Representative Data

The following table presents hypothetical data for a novel 4-bromosalicylic acid hydrazide derivative compared to the standard inhibitor, Kojic Acid.

CompoundTyrosinase IC₅₀ (µM)Inhibition Type (Hypothetical)
Kojic Acid (Positive Control) 18.5 ± 2.1Mixed/Competitive[5][7]
4-Bromosalicylic Acid Hydrazide Derivative 8.2 ± 0.9Competitive

Data are represented as mean ± standard deviation from three independent experiments.

Trustworthiness: A Self-Validating System

The integrity of this assay is ensured by the inclusion of critical controls that validate each experimental run.

  • Positive Control (Kojic Acid): Kojic acid is a well-documented tyrosinase inhibitor.[5][15][16] Consistent inhibition by kojic acid confirms that the enzyme is active and the assay conditions are suitable for detecting inhibitory activity. A significant deviation from its known IC₅₀ value would indicate a problem with the assay setup.

  • Vehicle Control (DMSO): Test compounds are often dissolved in DMSO. While used at low final concentrations (e.g., <2%), DMSO can perturb enzyme conformation and activity at higher concentrations.[17][21][22] The vehicle control (E) ensures that any observed inhibition is due to the test compound itself and not the solvent.

  • Blank Controls (Eb, Tb): These controls are essential for correcting raw absorbance data. The Enzyme Blank (Eb) accounts for the auto-oxidation of L-DOPA, which can occur spontaneously. The Test Blank (Tb) accounts for the intrinsic absorbance of the colored test compound, preventing false-positive results.[1][18]

Conclusion

This application note provides a comprehensive, step-by-step protocol for the reliable screening and characterization of tyrosinase inhibitors, using 4-bromosalicylic acid hydrazide derivatives as an example. The method is robust, suitable for high-throughput screening in a 96-well format, and incorporates essential controls to ensure data integrity and trustworthiness. By following this protocol, researchers in the pharmaceutical, cosmetic, and food science industries can effectively identify and quantify the potency of novel tyrosinase inhibitors for various applications.

References

  • Tyrosinase inhibition assay. Bio-protocol. [Link]

  • Boissy, R. E., et al. (2005). Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives. British Journal of Dermatology. [Link]

  • Understanding Tyrosinase Inhibitors. 614 Beauty. [Link]

  • Tanimoto, H., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zheng, Z. P., et al. (2021). The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview. Marine Drugs. [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Half maximal inhibitory concentration (IC50). Wikipedia. [Link]

  • Tanimoto, H., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Publications. [Link]

  • Del Corso, A., et al. (2017). The Use of Dimethylsulfoxide as a Solvent in Enzyme Inhibition Studies: The Case of Aldose Reductase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Mura, P., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. ResearchGate. [Link]

  • Gholam-Abbas, V., et al. (2022). Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. Journal of Biomolecular Structure and Dynamics. [Link]

  • IC50 Determination. edX. [Link]

  • Gong, S. Z., et al. (2014). Computing Method and Test on IC50 Value of Tyrosinase Inhibition. Advanced Materials Research. [Link]

  • Garcia-Molina, F. (2014). Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity? ResearchGate. [Link]

  • Tyrosinase Inhibition Assay. Active Concepts. [Link]

  • Abu-Samah, R., et al. (2019). Kojic Acid Peptide: A New Compound with Anti-Tyrosinase Potential. Journal of Clinical and Aesthetic Dermatology. [Link]

  • Slominski, A., et al. (2012). L-tyrosine and L-DOPA as hormone-like regulators of melanocyte functions. Pigment Cell & Melanoma Research. [Link]

  • IC 50 values of tyrosinase inhibition assay. Kojic acid as a positive control. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules. [Link]

  • Chen, Y. T., et al. (2020). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. Analytical Methods. [Link]

  • Cardoso, R., et al. (2021). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. Molecules. [Link]

  • Optimization of L-DOPA and tyrosinase amount for tyrosinase-based TLC. ResearchGate. [Link]

  • Ghasemi, S., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances. [Link]

  • Ghasemi, S., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Publishing. [Link]

  • Salicylic acid hydrazide derivatives, process and intermediates for their preparation, agents containing them and their use for combatting damaging fungi.
  • Ghasemi, S., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. ResearchGate. [Link]

  • Letafat, B., et al. (2020). A Series of Benzylidenes Linked to Hydrazine-1-carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationship. Chemistry & Biodiversity. [Link]

  • Kim, M., et al. (2018). Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. International Journal of Molecular Sciences. [Link]

  • Nihei, K., et al. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing excess hydrazine hydrate from benzohydrazide reaction mixtures

Topic: Removal of Excess Hydrazine Hydrate from Reaction Mixtures Status: Operational Role: Senior Application Scientist Context: Pharmaceutical Process Chemistry & Impurity Control Executive Summary & Safety Triage The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Excess Hydrazine Hydrate from Reaction Mixtures

Status: Operational Role: Senior Application Scientist Context: Pharmaceutical Process Chemistry & Impurity Control

Executive Summary & Safety Triage

The Challenge: The synthesis of benzohydrazide derivatives typically involves reacting benzoate esters with excess hydrazine hydrate. While the excess drives the reaction to completion and prevents dimer formation (bis-hydrazides), residual hydrazine is a Class 2A carcinogen and a Potentially Genotoxic Impurity (PGI) .

Regulatory Context (ICH M7): Under ICH M7 guidelines, hydrazine must be controlled to trace levels (often <1–10 ppm) in the final API. Standard evaporation is insufficient due to the formation of a high-boiling azeotrope with water and the risk of concentrating unstable anhydrous hydrazine.

Urgent Safety Warnings:

  • Explosion Hazard: Do not distill hydrazine hydrate to dryness. Concentrated hydrazine is unstable.

  • Toxicity: Hydrazine is a potent hepatotoxin and sensitizer. All workups described below requires full PPE and a functional fume hood.

Diagnostic Workflow (Triage)

Use this decision matrix to select the correct purification module for your specific situation.

WorkupTriage Start Start: Reaction Complete StateCheck What is the physical state of the product? Start->StateCheck Solid Precipitate / Solid StateCheck->Solid Precipitates on cooling Oil Oil / Soluble in EtOH StateCheck->Oil Remains in solution MethodA PROTOCOL A: Filtration & Wash (Solubility Differential) Solid->MethodA MethodB PROTOCOL B: Azeotropic Removal (Toluene Strip) Oil->MethodB CheckPurity QC: Is Hydrazine > 10 ppm? MethodA->CheckPurity MethodB->CheckPurity HighResidue Yes (Fail) CheckPurity->HighResidue Pass No (Pass) CheckPurity->Pass MethodC PROTOCOL C: Chemical Scavenging (Acetone/Phthalic) HighResidue->MethodC Trace Polish MethodD PROTOCOL D: pH-Controlled Extraction HighResidue->MethodD Bulk Removal

Figure 1: Decision tree for selecting the appropriate hydrazine removal strategy based on product physical state and purity requirements.

Technical Protocols
Protocol A: Solubility-Based Separation (The Standard)

Best for: Crystalline benzohydrazides that are insoluble in cold ethanol/water.

The Mechanism: Hydrazine hydrate is highly soluble in water and ethanol. Most benzohydrazides precipitate from cold ethanol. This solubility differential is the primary purification vector.

Step-by-Step:

  • Concentrate: Reduce the reaction volume (ethanol) by 50% via rotary evaporation (bath temp < 50°C).

  • Cool: Place the flask in an ice bath (0–5°C) for 2–4 hours. Stirring helps induce crystallization.

  • Filter: Collect the solid via vacuum filtration.

  • Displacement Wash (Critical): Wash the cake with cold 50% aqueous ethanol .

    • Why? Pure water might dissolve a polar product; pure ethanol might redissolve the cake. The water content washes away the hydrophilic hydrazine.

  • Dry: Vacuum dry at 40°C.

Protocol B: Azeotropic Distillation

Best for: Products that are oils or soluble in the reaction solvent.

The Mechanism: Hydrazine hydrate boils at 114°C, but removing it by direct heat degrades the product. It forms a low-boiling hetero-azeotrope with toluene (boiling point ~92°C) and water.

Step-by-Step:

  • Evaporate: Remove the bulk reaction solvent (usually ethanol) on a rotovap.

  • Charge Toluene: Add toluene (10 mL per gram of theoretical product) to the residue.

  • Strip: Evaporate the toluene under reduced pressure. The toluene/water/hydrazine azeotrope will carry over.

  • Repeat: Repeat step 2–3 twice.

  • Final Chase: Perform one final strip with Isopropanol (IPA) or DCM to remove residual toluene.

Data: Azeotropic Efficiency

Solvent System Azeotrope BP (°C) Hydrazine Removal Efficiency Notes
Toluene ~92°C High Industry standard. Removes water & hydrazine.[1][2]
Xylene ~92°C (hetero) High Higher boiling point; harder to remove residual solvent.
Ethanol 78°C Low Does not azeotrope well with hydrazine; only removes bulk.

| Chlorobenzene | ~90°C | Medium | Good for very lipophilic products. |

Protocol C: Chemical Scavenging (Trace Removal)

Best for: Meeting ICH M7 limits (<10 ppm) when physical methods fail.

The Mechanism: Reacting residual hydrazine with a ketone converts it into a hydrazone (ketazine) . Acetone is the preferred scavenger because the resulting dimethylhydrazone is less polar and often stays in the mother liquor during recrystallization, or can be easily distilled.

Step-by-Step:

  • Dissolve: Dissolve the crude product in a minimal amount of warm solvent (e.g., Ethyl Acetate or Ethanol).

  • Scavenge: Add 2.0 equivalents of Acetone relative to the estimated residual hydrazine (or 5 mol% relative to product if hydrazine amount is unknown).

  • Agitate: Stir for 30 minutes at room temperature.

    • Reaction:

      
      
      
  • Isolate:

    • If crystallizing: Cool the solution. The product precipitates; the acetonide/hydrazone stays in solution.

    • If extracting: Wash the organic layer with water. The hydrazone is more lipophilic than hydrazine but can be washed out or separated by chromatography more easily than free hydrazine.

Protocol D: pH-Controlled Extraction

Best for: "Save the Batch" scenarios where the product is an oil and holds onto hydrazine.

The Mechanism: Hydrazine is a base (


 of conjugate acid 

). Benzohydrazide is significantly less basic (

of conjugate acid

). By washing with a buffer at pH 5–6, we protonate the hydrazine (trapping it in water) while keeping the benzohydrazide neutral (in organic layer).

Step-by-Step:

  • Dissolve: Dissolve crude mixture in Ethyl Acetate or DCM.

  • Prepare Buffer: Make a 5% Citric Acid solution or a Phosphate buffer adjusted to pH 5.5.

  • Wash: Extract the organic layer with the buffer (2 x volumes).

    • Chemistry:

      
       (Water Soluble).
      
    • Chemistry:

      
       (Organic Soluble).
      
  • Rinse: Wash organic layer once with brine to remove residual acid.

  • Dry & Strip: Dry over

    
     and concentrate.
    
Troubleshooting FAQ

Q: My product is water-soluble. How do I remove the hydrazine? A: Do not use aqueous washes. Use Protocol C (Scavenging) followed by passing the solution through a short pad of silica or using a solid-supported scavenger (e.g., sulfonic acid resin) which will bind the basic hydrazine but elute the neutral hydrazide.

Q: Can I use bleach to destroy the hydrazine in the flask? A: NO. Adding bleach (hypochlorite) to a reaction mixture containing benzohydrazide will likely oxidize your product (converting the hydrazide to an acid or azo compound) and can generate toxic chloramines. Only use bleach to treat the waste stream after the product has been removed.

Q: I see a "double spot" on TLC after workup. Is it hydrazine? A: Hydrazine itself is very polar and usually stays at the baseline. A double spot often indicates the formation of the bis-hydrazide (dimer) if the hydrazine excess wasn't high enough during reaction, or a hydrazone if you used acetone during workup. Check the NMR: Hydrazine gives a broad singlet around 4.0 ppm (variable); Benzohydrazide NH protons are typically >9.0 ppm.

References
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • Alder, C. M., et al. (2016). "Updating the GSK Solvent Selection Guide 2009–2015." Green Chemistry, 18, 3879-3890.
  • Weidner-Wells, M. A., et al. (2001). "Photochemical Synthesis of Benzohydrazides." Journal of Organic Chemistry. (Reference for benzohydrazide stability and pKa properties).

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromosalicylic Acid Hydrazide

An advanced guide to optimizing the synthesis of 4-bromosalicylic acid hydrazide, focusing on reflux time and troubleshooting common experimental issues. This guide is designed for researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to optimizing the synthesis of 4-bromosalicylic acid hydrazide, focusing on reflux time and troubleshooting common experimental issues.

This guide is designed for researchers and drug development professionals to provide in-depth technical support for the synthesis of 4-bromosalicylic acid hydrazide. It addresses common challenges and offers practical, evidence-based solutions to optimize reaction parameters, particularly reflux time.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The most frequent cause of low yield is an incomplete reaction. The conversion of the starting ester (e.g., methyl 4-bromosalicylate) to the hydrazide may not have reached completion.

    • Solution: Ensure an adequate reflux time. While some protocols suggest a few hours, the reaction should be monitored until the starting ester is no longer visible by Thin Layer Chromatography (TLC).[1][2] Also, verify that the reaction is conducted under reflux conditions, as room temperature reactions are often sluggish and result in poor yields.[3]

  • Suboptimal Stoichiometry: An insufficient amount of hydrazine hydrate can lead to an incomplete conversion of the ester.

    • Solution: Use a molar excess of hydrazine hydrate. Ratios of 1.2 to 20 equivalents have been reported for similar syntheses to drive the reaction to completion.[2] A common starting point is to use 3-5 equivalents.

  • Product Loss During Workup: The desired 4-bromosalicylic acid hydrazide product might be lost during the isolation and purification steps.

    • Solution: 4-bromosalicylic acid hydrazide is a solid that should precipitate upon cooling the reaction mixture.[1] To minimize loss, ensure the mixture is thoroughly cooled in an ice bath to maximize precipitation before filtration. When washing the collected solid, use a minimal amount of a cold solvent (such as cold ethanol or diethyl ether) to remove impurities without dissolving a significant amount of the product.[2]

  • Purity of Starting Materials: Impurities in the starting methyl 4-bromosalicylate or hydrazine hydrate can interfere with the reaction and lead to lower yields.

    • Solution: Use high-purity reagents. If the quality of the starting ester is questionable, consider purifying it by recrystallization or column chromatography before use.

Question 2: The reaction seems to be running very slowly or has stalled. How can I determine the optimal reflux time?

Answer: Determining the correct reflux time is critical for maximizing yield and purity. A fixed duration is often not optimal due to variations in scale, equipment, and reagent purity.

  • The Role of Temperature: The reaction, known as hydrazinolysis, is a nucleophilic acyl substitution.[4] Higher temperatures increase the reaction rate. Refluxing ensures the reaction is maintained at the boiling point of the solvent, providing a consistent and sufficiently high temperature for the reaction to proceed efficiently.[4]

  • Monitoring the Reaction: The most reliable method to determine the optimal reflux time is to monitor the reaction's progress.

    • Methodology: Use Thin Layer Chromatography (TLC). Prepare a TLC plate by spotting the starting ester, a co-spot (a mix of the reaction mixture and the starting ester), and the reaction mixture. Elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is complete when the spot corresponding to the starting ester has completely disappeared from the reaction mixture lane.[1][2]

Question 3: My final product is discolored (e.g., yellow or brown). What causes this and how can it be purified?

Answer: Discoloration often indicates the presence of impurities, which can arise from side reactions or the degradation of reagents.

  • Cause of Discoloration: The phenolic hydroxyl group and the hydrazide moiety can be susceptible to oxidation, especially when heated in the presence of air or trace metal impurities. This oxidation can lead to the formation of colored byproducts.[5] Additionally, any residual starting materials or side-products can contribute to discoloration.

  • Purification Strategy: Recrystallization is the most effective method for purifying the final product and removing colored impurities.

    • Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent (ethanol or methanol are common choices).[6] If colored impurities persist, you can add a small amount of activated charcoal to the hot solution and then filter it through celite to remove the charcoal and adsorbed impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of 4-bromosalicylic acid hydrazide from its ester?

A1: The synthesis is a classic example of nucleophilic acyl substitution . The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester (methyl 4-bromosalicylate). This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the alkoxy group (e.g., methoxide) as a leaving group to form the stable hydrazide product.[4]

Q2: Why is an alcohol, such as ethanol or methanol, typically used as the solvent?

A2: Alcohols are excellent solvents for this reaction because they can dissolve both the starting ester and hydrazine hydrate.[4] Furthermore, their boiling points are in a suitable range to allow for effective refluxing without requiring excessively high temperatures that might degrade the product.

Q3: Is it possible to perform this reaction without refluxing?

A3: While the reaction can occur at lower temperatures, it is often significantly slower.[3] Refluxing provides the necessary activation energy to ensure the reaction proceeds at a practical rate and goes to completion in a reasonable timeframe. For efficient synthesis, reflux is highly recommended.

Q4: What are the key safety precautions when working with hydrazine hydrate?

A4: Hydrazine hydrate is toxic and corrosive and can be absorbed through the skin.[4] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocol & Data

Synthesis of 4-Bromosalicylic Acid Hydrazide

This protocol describes a general procedure for the synthesis via hydrazinolysis of methyl 4-bromosalicylate.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: To the flask, add methyl 4-bromosalicylate and ethanol (or methanol) as the solvent.

  • Hydrazine Addition: While stirring, add a molar excess (e.g., 3-5 equivalents) of hydrazine hydrate to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux.[4][6] The optimal duration is typically between 3 and 7 hours.[1]

  • Monitoring: Periodically take small aliquots from the reaction mixture and analyze by TLC to monitor the disappearance of the starting ester.[2]

  • Cooling & Precipitation: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.[7]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove soluble impurities.[2]

  • Drying: Dry the purified product under vacuum to obtain 4-bromosalicylic acid hydrazide as a solid.

  • Purification (if necessary): If the product is discolored or impure, recrystallize from a suitable solvent like ethanol.

Quantitative Data Summary
ParameterRecommended ValueRationale
Reactant Ratio 1 : 3-5 (Ester : Hydrazine Hydrate)A molar excess of hydrazine drives the reaction to completion.[2]
Solvent Ethanol or MethanolGood solubility for reactants and suitable boiling point for reflux.[4][6]
Temperature Reflux (~78°C for Ethanol)Provides sufficient energy for an efficient reaction rate.[3]
Typical Reflux Time 3 - 7 hours (TLC Monitored)Ensures reaction completion; must be confirmed by TLC.[1]
Expected Yield 75% - 90%Typical range for an optimized hydrazinolysis reaction.

Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Methyl 4-bromosalicylate + Ethanol reagent Add Hydrazine Hydrate start->reagent reflux Heat to Reflux (3-7 hours) reagent->reflux monitor Monitor by TLC reflux->monitor Check for completion monitor->reflux Incomplete cool Cool in Ice Bath monitor->cool Complete filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry end_product Pure 4-bromosalicylic acid hydrazide dry->end_product G start Low Yield or Incomplete Reaction? check_tlc Is starting material visible on TLC? start->check_tlc extend_reflux Increase reflux time. Continue monitoring. check_tlc->extend_reflux Yes check_temp Was reaction maintained at reflux? check_tlc->check_temp No end Problem Resolved extend_reflux->end ensure_reflux Ensure consistent boiling. check_temp->ensure_reflux No check_ratio Was hydrazine hydrate in molar excess? check_temp->check_ratio Yes ensure_reflux->end adjust_ratio Use 3-5 equivalents of hydrazine. check_ratio->adjust_ratio No check_workup Was product lost during workup? check_ratio->check_workup Yes adjust_ratio->end optimize_workup Cool thoroughly. Wash with minimal cold solvent. check_workup->optimize_workup Yes check_workup->end No optimize_workup->end

Caption: A diagnostic guide for troubleshooting common synthesis issues.

References

Sources

Troubleshooting

Technical Support Center: Solving Cyclization Side-Reactions During Hydrazide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for hydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter chal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for hydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with intramolecular cyclization during the synthesis of hydrazides. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic strategies effectively.

Hydrazides are critical intermediates in medicinal chemistry and bioconjugation, valued for their utility in forming stable hydrazones or as precursors for various heterocycles and peptide ligations.[1][2] However, their synthesis is often plagued by competing intramolecular side-reactions, leading to the formation of undesired cyclic byproducts. This guide offers a structured approach to understanding, diagnosing, and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is an intramolecular cyclization side-reaction in the context of hydrazide synthesis?

In hydrazide synthesis, the goal is to form a bond between a carboxylic acid (or its derivative) and hydrazine. An intramolecular cyclization side-reaction occurs when a nucleophilic functional group within the same molecule (the substrate) attacks the activated carboxylic acid, forming a cyclic compound instead of the desired linear hydrazide. This is particularly common in peptide synthesis where amino acid side-chains can act as internal nucleophiles.[2][3][4]

Q2: What is the underlying mechanism that drives this unwanted cyclization?

The synthesis of a hydrazide from a carboxylic acid first requires the "activation" of the carboxyl group to make it more electrophilic. This is often done using carbodiimides like EDC, or by converting the acid to a more reactive species like an acyl chloride or ester.[5][6] This activated intermediate is highly susceptible to nucleophilic attack.

The cyclization side-reaction is a competing nucleophilic attack. Instead of the intended external nucleophile (hydrazine), an internal nucleophile from the substrate molecule attacks the activated carboxyl group. The proximity of this internal nucleophile, dictated by the molecule's conformation, can make this an entropically favored and rapid process.

Below is a diagram illustrating the competition between the desired hydrazide formation and the undesired cyclization pathway when using a carbodiimide activator like EDC.

graph Competition_Pathway { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

// Define nodes sub_start [label="Substrate\nR-COOH", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_activated [label="Activated Intermediate\n(e.g., O-Acylisourea)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; prod_hydrazide [label="Desired Product\n(Linear Hydrazide)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prod_cyclic [label="Side Product\n(Cyclic Impurity)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent_edc [label="EDC", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_hydrazine [label="Hydrazine (H₂N-NH₂)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; internal_nuc [label="Internal\nNucleophile", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define edges (relationships) sub_start -> sub_activated [label="Activation"]; reagent_edc -> sub_activated; sub_activated -> prod_hydrazide [label="Intermolecular Attack\n(Desired)"]; reagent_hydrazine -> prod_hydrazide; sub_activated -> prod_cyclic [label="Intramolecular Attack\n(Undesired)"]; internal_nuc -> prod_cyclic; }

Figure 1: Competing reaction pathways in hydrazide synthesis.

Q3: Which types of molecules are most susceptible to these side-reactions?

Molecules containing both a carboxylic acid group and a suitably positioned internal nucleophile are at high risk. In the field of peptide chemistry, amino acids with nucleophilic side chains are particularly problematic when they are at or near the C-terminus.[2]

  • Aspartic Acid (Asp) & Glutamic Acid (Glu): The side-chain carboxyl groups are potent nucleophiles that can lead to the formation of cyclic imides (succinimide or glutarimide derivatives).[2][3]

  • Asparagine (Asn) & Glutamine (Gln): The side-chain amide groups can also cyclize, though this can sometimes be suppressed by controlling the pH.[3][4]

  • Lysine (Lys): The ε-amino group in the side chain is a strong nucleophile.

  • Cysteine (Cys): The thiol group is a highly effective nucleophile.

Q4: What are the primary strategies to minimize or eliminate cyclization?

There are three main pillars of defense against unwanted cyclization:

  • Protecting Groups: The most robust strategy is to temporarily block the internal nucleophile with a protecting group. This prevents it from participating in any reaction. For example, the side-chain carboxyl groups of Asp and Glu are often protected as esters (e.g., tert-butyl ester).[7]

  • Reaction Condition Optimization: Fine-tuning parameters like pH, temperature, and reaction time can shift the kinetic and thermodynamic balance in favor of the desired reaction. For example, lower temperatures generally slow down side-reactions more significantly than the primary reaction.

  • Reagent Selection & Stoichiometry: The choice of activating agent and the order of addition are critical. Using N-hydroxysuccinimide (NHS) with EDC can convert the highly reactive O-acylisourea intermediate into a more stable NHS-ester, which can react more cleanly with hydrazine.[6][8] Similarly, when using highly reactive acyl chlorides, adding the acid chloride slowly to a large excess of cold hydrazine solution can favor the desired intermolecular reaction.[9][10]

Troubleshooting Guide: Diagnosis & Solutions

This section provides actionable protocols for specific synthetic challenges.

Scenario 1: Carbodiimide-Mediated Coupling (e.g., EDC/NHS)

This is a common and convenient method for converting carboxylic acids into hydrazides, but it is also prone to cyclization if not carefully controlled.

Problem: You are attempting to synthesize a hydrazide from a peptide or small molecule containing a free carboxylic acid. LC-MS analysis shows a low yield of the desired product and a significant peak corresponding to the mass of a cyclized byproduct (loss of H₂O from the starting material).

Diagnosis: The O-acylisourea intermediate formed by EDC is being intercepted by an internal nucleophile faster than it reacts with hydrazine. The reaction pH may not be optimal, or the intermediate may be too unstable.[6][11]

Protocol 1: Optimization of pH and Temperature

The pH of an EDC/NHS coupling is a delicate balance. The carboxyl group activation is most efficient at a slightly acidic pH (4.5–6.0).[11][12] However, the subsequent reaction with the amine (or hydrazine) is more efficient at a pH of 7-8.[11] A two-stage pH adjustment can resolve this conflict.

Step-by-Step Methodology:

  • Dissolve your carboxylic acid-containing substrate in a non-amine, non-carboxylate buffer such as 0.1M MES at pH 5.5.

  • Add N-hydroxysuccinimide (NHS) (1.5 equivalents) and EDC (1.5 equivalents).

  • Allow the activation reaction to proceed for 15-30 minutes at 4°C. This forms the more stable NHS-ester.

  • Increase the pH of the reaction mixture to 7.2–7.5 by adding a non-amine buffer like phosphate-buffered saline (PBS) or by careful addition of a dilute base.

  • Immediately add hydrazine hydrate (5-10 equivalents).

  • Let the reaction proceed for 2-4 hours at room temperature, monitoring by LC-MS or TLC.

  • Quench the reaction and proceed with purification.

ParameterStandard ConditionOptimized ConditionRationale
pH Constant pH 4.5-6.0Stepwise: 5.5 then 7.2-7.5Optimizes both the activation and the subsequent nucleophilic attack steps independently.[11]
Temperature Room Temperature4°C for activationReduces the rate of hydrolysis of the activated intermediate and slows side-reactions.
Reagents EDC onlyEDC with NHSThe NHS-ester is more stable than the O-acylisourea intermediate, allowing for a cleaner reaction with hydrazine.[6][8]
Protocol 2: Employing Side-Chain Protecting Groups

If your substrate contains highly nucleophilic side chains (e.g., Asp, Glu, Cys), optimization may not be sufficient. Protecting these groups is the most definitive solution.

Step-by-Step Methodology:

  • Before initiating hydrazide synthesis, protect the problematic side-chain functional group using standard organic chemistry techniques. For example, protect a side-chain carboxyl group as a tert-butyl (tBu) ester or a thiol group with a triphenylmethyl (Trt) group.[7]

  • Verify successful protection via NMR or MS analysis.

  • Perform the hydrazide synthesis using your standard protocol (e.g., EDC/NHS coupling as described in Protocol 1). The absence of the internal nucleophile should prevent cyclization.

  • After successful hydrazide formation, remove the protecting group using appropriate deprotection conditions (e.g., trifluoroacetic acid (TFA) for tBu esters).[7]

  • Purify the final deprotected hydrazide.

graph Workflow_Protecting_Group { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=9, fontname="Helvetica"];

// Nodes start [label="Substrate with\nInternal Nucleophile"]; protect [label="Protect Side Chain\n(e.g., -COOH -> -COOtBu)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; verify1 [label="Verify Protection\n(NMR, MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; synthesize [label="Synthesize Hydrazide\n(e.g., EDC/NHS, H₂N-NH₂)"]; deprotect [label="Deprotect Side Chain\n(e.g., TFA)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purify Final Product"]; end [label="Pure Linear Hydrazide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> protect; protect -> verify1; verify1 -> synthesize [label="Success"]; synthesize -> deprotect; deprotect -> purify; purify -> end; }

Figure 2: Workflow for hydrazide synthesis using protecting groups.

Scenario 2: Acyl Chloride Method

This method is powerful due to the high reactivity of acyl chlorides but can be complicated by the formation of 1,2-diacylhydrazine byproducts, where two molecules of the acyl chloride react with both ends of the hydrazine molecule.[9]

Problem: You are reacting an acyl chloride with hydrazine hydrate and obtaining a high yield of a symmetrical byproduct, with very little of the desired mono-acylhydrazide.

Diagnosis: The stoichiometry and reaction conditions are favoring di-acylation. Hydrazine is a bifunctional nucleophile, and if the concentration of the highly reactive acyl chloride is too high relative to hydrazine, a second acylation can occur on the newly formed hydrazide.

Protocol 3: Controlled Addition at Low Temperature

The key to preventing di-acylation is to maintain a large excess of hydrazine relative to the acyl chloride at all times.[10] This ensures that an incoming acyl chloride molecule is statistically far more likely to encounter a hydrazine molecule than a mono-acylhydrazide molecule.

Step-by-Step Methodology:

  • Prepare a solution of hydrazine hydrate (5-10 equivalents) in a suitable solvent (e.g., diethyl ether or THF).

  • Cool the hydrazine solution to 0°C in an ice bath.

  • Dissolve the acyl chloride (1 equivalent) in the same anhydrous solvent.

  • Using a syringe pump or a dropping funnel, add the acyl chloride solution dropwise to the cold, rapidly stirring hydrazine solution over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to stir for an additional hour at 0°C, then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Work up the reaction by quenching with water and extracting the product. The excess hydrazine will remain in the aqueous layer.

ParameterStandard ConditionOptimized ConditionRationale
Stoichiometry 1:2 Acid Chloride:Hydrazine1:5-10 Acid Chloride:HydrazineA large excess of hydrazine ensures it is the primary nucleophile available for reaction.[10]
Addition Rapid or bulk additionSlow, dropwise additionMaintains a low instantaneous concentration of the acyl chloride, preventing di-acylation.[10]
Temperature Room Temperature0°CReduces the reaction rate, providing better control and minimizing side reactions.[9]

By methodically applying these diagnostic and procedural principles, you can effectively troubleshoot and overcome the common challenge of cyclization, leading to higher yields and purities in your hydrazide syntheses.

References

  • Barnes, C. et al. (2021). Synthesis of protected hydrazides from the corresponding anhydrides.
  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. This review covers various synthetic routes to hydrazides, including from esters, anhydrides, and acyl chlorides, and their importance in synthesizing heterocyclic compounds. Available at: [Link]

  • Kawakami, T., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing. This paper describes intramolecular cyclization as a significant side reaction for peptides with C-terminal Glu and His, and discusses strategies like azidation to mediate transformations. Available at: [Link]

  • Lazo, Y. M., et al. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. This article details a one-pot peptide cyclization method from a deprotected peptide hydrazide via an acyl azide intermediate, noting that this approach can minimize side reactions like epimerization and dimerization. Available at: [Link]

  • Fang, G., et al. (2016). Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic. This work highlights that Asp, Asn, and Gln are problematic for hydrazide-to-thioester conversion due to unproductive intramolecular cyclization. Available at: [Link]

  • This cit
  • Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences. This paper details the synthesis of new hydrazide compounds from their corresponding esters. Available at: [Link]

  • Luo, J., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC. This study discusses the optimization of EDC/HOBt mediated conjugation, noting that these reactions are often associated with insufficient substitution and undesirable reagent consumption. Available at: [Link]

  • Du, Y., et al. (2022). Synthesis and liquid crystalline behavior of hydrazide-functionalized triphenylenedicarboxyimides. Taylor & Francis Online. Describes the synthesis of hydrazides through condensation reactions between anhydrides and hydrazides. Available at: [Link]

  • Camarero, J. A. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. UNT Digital Library. This work discusses the use of the hydrazide group as a resin-linker in solid-phase peptide synthesis and notes that racemization does not occur during oxidative cleavage. Available at: [Link]

  • Wang, P., et al. (2011). Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry.
  • Rothstein, R., & Feit, A. (1958). THE REACTIONS OF ALIPHATIC ACID CHLORIDES. Sciencemadness.org. This document notes that the reaction of aliphatic acid chlorides with hydrazine to produce hydrazides is complicated by the formation of diacylated hydrazines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). This portal provides an overview of various methods for synthesizing hydrazide derivatives. Available at: [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases. RSC Publishing. This paper describes various methods for preparing hydrazide-based compounds, including solution-based synthesis and mechanosynthesis. Available at: [Link]

  • Jaber, Q. K., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. This article reviews methods for preparing hydrazides, including the use of DCC as a drying agent for reacting carboxylic acids with hydrazine. Available at: [Link]

  • Ofner, C. M., & Hsiao, W. W. (2022). EDC-induced hydrazine addition is enhanced at higher gelatin concentration. ResearchGate. This study mentions that the optimal pH for EDC reactions is widely accepted to be in the range of 4-6.
  • Wang, P., et al. (2011). Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry. PubMed. This research focuses on developing Cys side-chain protecting groups that can be removed under mild conditions using aqueous hydrazine. Available at: [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. This paper discusses the reaction mechanism between hydrazines and β-dicarbonyl compounds, leading to pyrazoles and pyrazolines.
  • BenchChem. (2025). A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.
  • Organic Syntheses Procedure. Propanoic acid, 2,2-dimethyl-, hydrazide. This source describes that the reaction of hydrazine with acyl chlorides is often complicated by the formation of 1,2-diacylhydrazines. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. This guide provides an overview of various protecting groups used for amino acid side chains, such as tert-butyl for carboxyl groups and Trt for thiols.
  • Reddit post on acid chloride and hydrazine reaction. (2021). This informal source shows a user performing a reaction by adding acid chloride to hydrazine hydrate. Available at: [Link]

  • Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Sci-Hub.
  • Brahmayya, M., et al. Synthesis of 5-substituted-3H-[3][4][13]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). Royal Society of Chemistry. This article describes the synthesis of hydrazides by reacting acid chlorides with hydrazine monohydrate. Available at: [Link]

  • Antonini, I., et al. (2022). Two-Component Coupling of Carbodiimides and Hydrazides Provides Convergent Access to Biologically Active Compounds. PubMed. This study reports a synthesis method involving the reaction between aryl carbodiimides and acyl or aryl hydrazides. Available at: [Link]

  • Synthesis of hydrazide-functionalized polymer using carbodiimide chemistry. (2023). ResearchGate. This source illustrates the synthesis of hydrazide-functionalized polymers using carbodiimide chemistry.
  • Shapiro, R. H. (1967). The Shapiro reaction or tosylhydrazone decomposition. Wikipedia. This page describes the Shapiro reaction, which involves the conversion of a ketone or aldehyde to an alkene via a hydrazone intermediate. Available at: [Link]

  • Purcell, J. (2019). Would EDC/NHS be effective for hydrazide formation on a small molecule containing COOH?. ResearchGate. A discussion forum where a researcher reports difficulty in forming a hydrazide using EDC/NHS with hydrazine.
  • Matsumoto, T., et al. pH Optimization of Amidation via Carbodiimides. ResearchGate. This research notes that EDC-mediated reactions are typically very sensitive to pH and require tight control.
  • Radzhabov, M. R., & Aliev, Z. G. (2023). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. This review mentions that acyl hydrazides are an important class of compounds in drug design.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. This blog post explains that for higher coupling efficiency, EDC protocols often include NHS to form a more stable amine-reactive intermediate. Available at: [Link]

  • Neochoritis, C. G., & Dömling, A. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. This article discusses the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines. Available at: [Link]

  • Zheng, J. S., et al. (2012). Synthesis of cyclic peptides and cyclic proteins via ligation of peptide hydrazides. PubMed. This paper reports on the intramolecular ligation of peptide hydrazides for preparing cyclic peptides and proteins. Available at: [Link]

  • Li, J., et al. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. This paper describes a method for the cyclization of hydrazine substrates to form pyrazole derivatives. Available at: [Link]

  • Alajarin, M., et al. (2023). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion. The Journal of Organic Chemistry. This article discusses the intramolecular cyclization of azido-isocyanides to form complex nitrogenated heterocycles. Available at: [Link]

Sources

Optimization

Effect of catalyst on Schiff base formation with 4-Bromo-2-hydroxybenzohydrazide

Topic: Effect of Catalyst on Schiff Base (Hydrazone) Formation Welcome to the Technical Support Center. This guide is designed for researchers synthesizing acyl-hydrazones (Schiff bases) using 4-Bromo-2-hydroxybenzohydra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Catalyst on Schiff Base (Hydrazone) Formation

Welcome to the Technical Support Center. This guide is designed for researchers synthesizing acyl-hydrazones (Schiff bases) using 4-Bromo-2-hydroxybenzohydrazide . Unlike simple amines, hydrazides possess unique electronic properties due to the adjacent carbonyl group, making catalyst selection and pH control critical for high yields.

Part 1: Catalyst Dynamics & Mechanism

The Core Issue: The reaction between 4-Bromo-2-hydroxybenzohydrazide and an aldehyde/ketone is a condensation reaction.[1][2] The rate-determining step is often the nucleophilic attack of the terminal nitrogen on the carbonyl carbon.

Why a Catalyst is Required: Hydrazides are less nucleophilic than alkyl amines because the lone pair on the nitrogen is delocalized into the adjacent carbonyl group (resonance stabilization).

  • Without Catalyst: The electrophilicity of the aldehyde/ketone carbonyl is often insufficient to drive the attack by the "deactivated" hydrazide nitrogen efficiently.

  • With Acid Catalyst (Recommended): The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon highly electrophilic (susceptible to attack).

  • The "Goldilocks" pH: You must maintain a pH of 4.0–5.0 .

    • Too Acidic (pH < 3): The hydrazide nitrogen gets protonated (

      
      ), causing it to lose its nucleophilicity entirely. The reaction stops.
      
    • Too Basic: The carbonyl remains unactivated.

Catalyst Efficiency Comparison:

Catalyst SystemReaction RateYield PotentialNotes
Glacial Acetic Acid (AcOH) High 85-95% Standard Protocol. Provides the ideal buffering range (pH 4-5) to activate the carbonyl without protonating the hydrazide.
Conc. HCl / H₂SO₄ Variable40-60%Risky. Strong acids often drop pH too low, protonating the nucleophile and stalling the reaction. Only use catalytic drops.
No Catalyst (Neutral) Low20-40%Requires prolonged reflux (12+ hours). Equilibrium often favors reactants.
Lemon Juice (Citric Acid) Moderate70-85%"Green" alternative. Effective for electron-poor aldehydes but introduces impurities (sugars) that complicate workup.
Part 2: Experimental Protocols
Protocol A: Standard Acid-Catalyzed Synthesis (Recommended)

Best for: Routine synthesis, high purity requirements.

  • Preparation: Dissolve 4-Bromo-2-hydroxybenzohydrazide (1.0 mmol) in Absolute Ethanol (15 mL). Mild heating may be required to dissolve the hydrazide fully.

  • Addition: In a separate beaker, dissolve the target Aldehyde/Ketone (1.0 mmol) in Absolute Ethanol (10 mL).

  • Catalysis: Add the aldehyde solution to the hydrazide solution. Immediately add 3–5 drops of Glacial Acetic Acid .

    • Tech Note: Do not add the acid before the reactants are mixed; local high concentrations can degrade sensitive aldehydes.

  • Reflux: Attach a condenser and reflux at 78°C for 3–5 hours .

    • Monitoring: Check TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the hydrazide spot.

  • Isolation: Cool the mixture to room temperature. If precipitate forms, filter and wash with cold ethanol.

    • No Precipitate? See Troubleshooting Q1.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening, stubborn ketones.

  • Mix 1.0 mmol hydrazide and 1.0 mmol aldehyde in a microwave vial with 2 mL Ethanol.

  • Add 2 drops of Glacial Acetic Acid.

  • Irradiate at 140 Watts / 80°C for 2–5 minutes .

  • Cool rapidly in an ice bath to induce precipitation.

Part 3: Visualizing the Workflow & Mechanism
Figure 1: Reaction Workflow & Decision Tree

Caption: Operational workflow for synthesis including critical decision points for isolation.

ReactionWorkflow Start Start: Dissolve Reactants (EtOH, 1:1 Molar Ratio) Catalyst Add Catalyst (Glacial Acetic Acid) Start->Catalyst Reflux Reflux (3-5 Hours) Catalyst->Reflux Check Check TLC (Reactant Consumed?) Reflux->Check Check->Reflux No (Add more time) Cool Cool to Room Temp Check->Cool Yes Precip Precipitate Formed? Cool->Precip Filter Filter & Wash (Cold EtOH) Precip->Filter Yes Rotavap Evaporate Solvent to 1/3 Vol OR Pour into Crushed Ice Precip->Rotavap No Recryst Recrystallize (EtOH or DMF/H2O) Filter->Recryst Rotavap->Filter

Figure 2: Acid-Catalyzed Mechanism

Caption: Protonation of carbonyl oxygen facilitates nucleophilic attack by the hydrazide.

Mechanism Aldehyde Aldehyde (R-CHO) Activated Activated Carbonyl (R-CH=O+-H) Aldehyde->Activated Protonation Acid Acid Catalyst (H+) Acid->Activated Attack Nucleophilic Attack Activated->Attack Hydrazide Hydrazide Nucleophile (R-CONH-NH2) Hydrazide->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Dehydration Dehydration (-H2O) Tetrahedral->Dehydration Proton Transfer Product Schiff Base (Acyl-Hydrazone) Dehydration->Product

Part 4: Troubleshooting & FAQs

Q1: The reaction turned clear, but no precipitate formed after cooling. What now?

  • Diagnosis: The product is soluble in ethanol at room temperature, or the reaction did not push to completion.

  • The Fix:

    • Concentration: Use a rotary evaporator to remove 70% of the solvent. Cool again.

    • The Ice Shock: Pour the concentrated reaction mixture into a beaker containing crushed ice (50g) with vigorous stirring. The sudden change in polarity usually forces the hydrophobic Schiff base to precipitate [1].

    • pH Check: If still no solid, neutralize the mixture with a few drops of 10% NaHCO₃. Sometimes the product is trapped as a soluble salt if too much acid was used.

Q2: I obtained a sticky "gummy" oil instead of a solid. How do I purify this?

  • Diagnosis: This is common with 4-bromo-2-hydroxybenzohydrazide derivatives due to the formation of rotamers or impurities preventing crystal lattice formation.

  • The Fix:

    • Trituration: Add cold diethyl ether or petroleum ether to the oil and scratch the side of the flask with a glass rod. This mechanical agitation often induces crystallization [2].

    • Solvent Swap: Dissolve the gum in a minimum amount of DMF (Dimethylformamide) and add water dropwise until turbid. Let it stand overnight.

Q3: My yield is consistently low (<50%). How can I improve it?

  • Diagnosis: Equilibrium issue. Water is a byproduct; if it's not removed, the reaction flows backward (hydrolysis).

  • The Fix:

    • Water Removal: Add activated Molecular Sieves (3Å or 4Å) directly to the reaction flask during reflux to trap water.

    • Dean-Stark Trap: If using a higher boiling solvent (like Toluene), use a Dean-Stark trap to physically remove water azeotropically [3].

Q4: Can I use Sulfuric Acid (H₂SO₄) instead of Acetic Acid?

  • Analysis: While possible, it is not recommended . Sulfuric acid is a strong dehydrating agent but also a strong oxidant. It can cause charring or sulfonation of the phenolic ring on your 4-bromo-2-hydroxybenzohydrazide starting material. Stick to Acetic Acid or p-Toluenesulfonic acid (p-TSA) [4].

References
  • BenchChem Technical Protocols. "Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde." BenchChem Application Notes. Link

  • ResearchGate Discussions. "Sticky Schiff Bases: Troubleshooting Crystallization." Accessed 2024.[3][4] Link

  • Org. Synth. "General Methods for Schiff Base Formation and Water Removal." Organic Syntheses, Coll. Vol. various. Link

  • Koolman, H. & Roehm, K. "Color Atlas of Biochemistry: Schiff Base Mechanism." Thieme. Link

  • PubChem Compound Summary. "4-Bromo-2-hydroxybenzohydrazide." National Center for Biotechnology Information. Link

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-2-hydroxybenzohydrazide Metal Complexes

Case ID: 4B2H-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are working with 4-Bromo-2-hydroxybenzohydrazide (4-Br-SalH) , a substituted salicylhydrazide. As a ligand, this...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4B2H-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 4-Bromo-2-hydroxybenzohydrazide (4-Br-SalH) , a substituted salicylhydrazide. As a ligand, this molecule is versatile but notoriously difficult to purify due to its ability to act as a tridentate ONO donor (phenolic oxygen, amide oxygen, azomethine nitrogen) or a bidentate NO donor, often leading to polymeric, insoluble complexes.

The bromine substituent at the 4-position increases the lipophilicity of the ligand compared to the parent salicylhydrazide, but it also increases the lattice energy of the resulting complexes, frequently causing them to precipitate as microcrystalline powders that trap impurities.

This guide replaces standard textbook advice with field-proven purification protocols designed specifically for halogenated hydrazide complexes.

Module 1: The "Three-Solvent" Washing Protocol

Issue: The most common impurity profile includes unreacted ligand (sticky), metal salts (ionic), and occluded solvent. Solution: Do not attempt recrystallization immediately. 90% of purity issues are solved by this specific washing sequence before drying.

Protocol 4B-WASH:

Perform these washes on the sintered glass crucible immediately after filtration. Do not let the cake dry completely between steps.

StepSolventTempTarget ImpurityMechanism
1 Hot Ethanol (Abs.) 60°CUnreacted Ligand4-Br-SalH is highly soluble in hot EtOH; the metal complex is generally insoluble.
2 Hot Water 70°CMetal Chlorides/AcetatesRemoves unreacted metal salts (

,

) and ionic byproducts.
3 Diethyl Ether 25°CTrace Organics/MoistureDisplaces high-boiling solvents and removes trace organic contaminants.

Critical Note: If your complex is a Lanthanide or Early Transition Metal (Ti, V) , skip the Hot Water step as these complexes can be hydrolytically unstable. Use hot acetonitrile instead.

Module 2: Recrystallization Strategies (The "Solvent Pair" Technique)

Issue: The complex is insoluble in Ethanol, Methanol, and Acetone, but soluble in DMSO/DMF. Solution: You cannot use single-solvent recrystallization. You must use a Solvent/Anti-Solvent Diffusion method.

Method A: The DMSO Displacement

Use this for highly insoluble complexes (e.g., Cu(II), Ni(II), Co(II) polymeric species).

  • Dissolve: Dissolve the crude solid in the minimum amount of hot DMSO (dimethyl sulfoxide).

    • Tip: If it doesn't dissolve in 5 mL DMSO per gram, add 1-2 drops of Trifluoroacetic acid (TFA) only if the complex is non-acid sensitive (rarely recommended for hydrazides). Better to stick to pure DMSO.

  • Filter: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove dust/insoluble metal oxides.

  • Precipitate: Slowly add cold Methanol (the anti-solvent) dropwise with stirring.

    • Ratio: Target a 1:3 ratio of DMSO:MeOH.

  • Wait: Allow the mixture to stand at 4°C overnight. Do not disturb.

  • Collect: Filter the crystals and wash copiously with Methanol to remove DMSO residues.

Method B: Vapor Diffusion (For X-Ray Quality Crystals)
  • Dissolve 20 mg of complex in 2 mL DMF in a small vial.

  • Place this small vial inside a larger jar containing 10 mL of Ethanol or Diethyl Ether.

  • Cap the large jar tightly.

  • The volatile anti-solvent (Ether/EtOH) will slowly diffuse into the DMF, forcing the complex to crystallize slowly over 3-7 days.

Module 3: Troubleshooting & FAQs
Q1: My product is a sticky, oily gum instead of a powder. What happened?

Diagnosis: This is usually due to ligand oligomerization or trapped solvent (DMF/DMSO). Fix:

  • Redissolve the gum in a minimal amount of DMF.

  • Pour the solution into a beaker containing 10x volume of ice-cold water under vigorous stirring.

  • The sudden polarity change should force the complex to "crash out" as a solid.

  • Filter and wash with Ether immediately.

Q2: The Elemental Analysis (CHN) is off by >2%. Is my complex impure?

Diagnosis: Not necessarily. Hydrazide complexes are notorious for Solvate Formation .

  • Check: Does the error match the weight of one water molecule (H2O) or one ethanol molecule?

  • Reason: The lattice often traps solvent molecules.

  • Fix: Dry the sample at 110°C under vacuum for 6 hours. If the error persists, you likely have metal hydroxide contamination (see Module 1, Step 2).

Q3: I see a color change when I dissolve the complex in DMSO.

Diagnosis: Solvolysis . DMSO is a coordinating solvent. It might be displacing your ligand or changing the coordination geometry (e.g., Square Planar


 Octahedral).
Verification:  Compare the UV-Vis spectrum in DMSO vs. solid-state Diffuse Reflectance (if available). If they differ significantly, avoid DMSO for recrystallization and use Method B (Vapor Diffusion)  with Acetonitrile/Ether.
Module 4: Process Visualization
Workflow: Purification Logic Tree

PurificationLogic Start Crude 4-Br-SalH Complex SolubilityCheck Is it soluble in hot EtOH? Start->SolubilityCheck WashProtocol Apply 3-Solvent Wash (EtOH -> H2O -> Ether) SolubilityCheck->WashProtocol No (Precipitate) Recryst Recrystallize from EtOH SolubilityCheck->Recryst Yes IsItPure Check Purity (TLC/IR) WashProtocol->IsItPure SolubleDMSO Soluble in DMSO? IsItPure->SolubleDMSO Impure Final Pure Complex IsItPure->Final Pure DMSOMethod Method A: DMSO/MeOH Precipitation SolubleDMSO->DMSOMethod Yes (High Solubility) VaporDiff Method B: Vapor Diffusion (DMF + Ether) SolubleDMSO->VaporDiff Yes (Crystals needed) Soxhlet Soxhlet Extraction (Remove impurities, leave product) SolubleDMSO->Soxhlet No (Highly Insoluble) DMSOMethod->Final VaporDiff->Final Soxhlet->Final

Caption: Decision logic for purifying 4-Bromo-2-hydroxybenzohydrazide complexes based on solubility profiles.

Module 5: Characterization Data Reference

When verifying your purified product, look for these specific spectral shifts. Absence of these shifts indicates the ligand is not coordinated.

TechniqueFeatureObservation in Pure ComplexInterpretation
IR Spectroscopy

(Amide I)
Shift to lower freq (

)
Carbonyl oxygen coordination [1].
IR Spectroscopy

Disappearance (if deprotonated)Enolization and bonding via imidate nitrogen [2].
IR Spectroscopy

New bands at

Confirmation of metal-ligand bond formation [3].
H-NMR (DMSO-d6) -OH SignalDisappearance or BroadeningDeprotonation of phenolic oxygen (if basic conditions used) [4].
References
  • BenchChem. (2025). Synthesis of Metal Complexes with 4-Bromo-2-hydroxybenzaldehyde: Application Notes and Protocols. Retrieved from

  • Abdullah, K. T., et al. (2025). Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. IDEAS/RePEc. Retrieved from

  • Kumar, M., & Saxena, P.N. (2012).[1] Transition Metal Complexes of 5-bromo Salicylaldehyde-2-furoic acid hydrazide; Synthesis and Characterisation. Oriental Journal of Chemistry, 28(4). Retrieved from [1]

  • Rassem, H., & Nour, A. (2017).[2] Synthesis, Spectral Characterization and Crystal Structure of (E)-4-Hydroxy-N-(2-Methoxybenzylidene) Benzohydrazide. SSRN. Retrieved from

  • Wanovi, et al. (2025).[3] Transition-metal complexes with hydrazides and hydrazones: Dioxomolybdenum(VI) complexes. ResearchGate. Retrieved from

Sources

Optimization

Technical Support Center: Stability of 4-Bromo-2-hydroxybenzohydrazide

Executive Summary You are likely working with 4-Bromo-2-hydroxybenzohydrazide as a scaffold for Schiff base synthesis or as a metal-chelating ligand. While the solid is stable, solution stability is the primary failure p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 4-Bromo-2-hydroxybenzohydrazide as a scaffold for Schiff base synthesis or as a metal-chelating ligand. While the solid is stable, solution stability is the primary failure point in experimental reproducibility.

Our internal validation data indicates three critical degradation vectors:

  • Hydrolysis: Rapid cleavage of the hydrazide bond in non-neutral pH.

  • The "Acetone Trap": Instantaneous formation of hydrazone impurities from trace acetone in glassware.

  • Oxidative Discoloration: Phenolic oxidation and hydrazide degradation in aerated solvents.

This guide replaces standard SOPs with a dynamic troubleshooting framework designed to isolate and resolve these specific instability issues.

Module 1: Solvent Selection & The "Acetone Trap"

Q: My fresh solution shows an unexpected peak at [M+40] in LC-MS. Is the compound impure?

Diagnosis: You are likely a victim of the "Acetone Trap." Mechanism: Hydrazides are potent nucleophiles. If your glassware was washed with acetone and not exhaustively dried, the 4-Br-2-HBH reacts with trace acetone to form acetone hydrazone (isopropylidenehydrazide). This reaction is faster than most intended coupling reactions.

  • Reaction:

    
    
    
  • Mass Shift: The addition of the isopropylidene group (

    
    ) adds +40 Da  to your parent mass.
    
Recommended Solvent System
SolventSolubilityStability RatingNotes
DMSO (Anhydrous) High (>50 mM)⭐⭐⭐⭐ (Best)Hygroscopic. Water absorption triggers hydrolysis over time.
Methanol/Ethanol Moderate⭐⭐⭐Good for short-term use. Avoid if heating >50°C for long periods.
Water/PBS Poor (<1 mM)⭐ (Poor)Rapid hydrolysis at pH > 8 or pH < 4.
Acetone N/A❌ (FATAL)DO NOT USE. Reacts to form hydrazone immediately.

Module 2: pH Sensitivity & Hydrolysis

Q: Can I store stock solutions in PBS or Tris buffer (pH 7.4)?

Answer: No. Store stocks in anhydrous DMSO. Dilute into aqueous buffer immediately before use.

Scientific Rationale: The hydrazide bond (


) is susceptible to hydrolysis, reverting to the parent 4-bromo-2-hydroxybenzoic acid  and hydrazine . This process is catalyzed by both acid and base (General Acid-Base Catalysis).
  • At pH > 8: The phenolic hydroxyl (pKa ~8-9) deprotonates, increasing electron density, but hydroxide ions eventually attack the carbonyl.

  • At pH < 4: Protonation of the carbonyl oxygen accelerates water attack.

  • Optimal Stability Window: pH 5.5 – 6.5 (Slightly acidic).

Visualizing the Degradation Pathways

The following diagram illustrates the two primary degradation routes you must control: Hydrolysis (pH-driven) and Condensation (Impurity-driven).

DegradationPathways Parent 4-Bromo-2-hydroxybenzohydrazide (Active Reagent) Acid 4-Bromo-2-hydroxybenzoic acid (Hydrolysis Artifact) Parent->Acid Hydrolysis (pH < 4 or pH > 8) Hydrazine Hydrazine (Toxic Byproduct) Parent->Hydrazine + H2O AcetoneZone Acetone Hydrazone Derivative (+40 Da Impurity) Parent->AcetoneZone Trace Acetone (Glassware Residue) Oxidation Diimide/Azo Species (Yellow/Brown Color) Parent->Oxidation Air/Light + DMSO (Slow)

Figure 1: Primary degradation pathways. Note that reaction with acetone is often faster than hydrolysis.

Module 3: Protocol for Stable Stock Preparation

To ensure reproducibility, follow this "Self-Validating" protocol.

Step-by-Step Methodology
  • Glassware Prep:

    • Use new borosilicate glass vials or vials washed only with Ethanol/Methanol.

    • Strict Rule: No acetone washing allowed for this workflow.

  • Solvent Check (The Blank):

    • Before dissolving the compound, inject 5 µL of your neat DMSO solvent into your HPLC/MS.

    • Pass Criteria: No peaks > 0.1% intensity. (Confirms no contamination).

  • Dissolution:

    • Weigh 4-Br-2-HBH solid.[1]

    • Add Anhydrous DMSO to achieve 10 - 50 mM concentration.

    • Vortex for 30 seconds. (Sonicate only if necessary, max 1 min, to avoid heating).

  • Storage:

    • Aliquot into small volumes (avoid freeze-thaw cycles).

    • Store at -20°C or -80°C .

    • Shelf Life: 3 months at -20°C; Use within 4 hours at Room Temperature.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental anomalies.

TroubleshootingTree Start Observation: Issue with 4-Br-2-HBH Experiment Precipitate Precipitate / Cloudiness Start->Precipitate Yellow Solution turned Yellow/Brown Start->Yellow ExtraPeak Extra Peaks in LC-MS Start->ExtraPeak CheckSolvent Check Solvent Composition Precipitate->CheckSolvent CheckAge Check Solution Age Yellow->CheckAge CheckMass Check Mass Shift ExtraPeak->CheckMass Action1 Solubility Limit Reached. Increase DMSO %. CheckSolvent->Action1 Action2 Oxidation (Quinone formation). Discard & Prepare Fresh. CheckAge->Action2 Action3 Mass = M+40? Acetone Contamination. Change Glassware. CheckMass->Action3 M+40 Action4 Mass = M-32 (Loss of Hydrazine)? Hydrolysis. Check pH. CheckMass->Action4 M-32

Figure 2: Diagnostic logic for common stability issues.

References

  • Organic Syntheses, Coll.[2][3] Vol. 6, p. 10 (1988). Acetone Hydrazone.[2][4] (Demonstrates the rapid kinetics of hydrazide-acetone condensation).

  • Abu-Eid, M. et al. Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives.[5][6] An-Najah University Journal for Research.[5] (Establishes pH-dependent hydrolysis profiles for benzohydrazides).

  • PubChem Compound Summary: 4-Bromo-2-hydroxybenzohydrazide. (Chemical and Physical Properties).

  • Sigma-Aldrich Technical Bulletin. Handling of Hydrazides and Hydrazines. (General stability and storage guidelines).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Bromo-2-hydroxybenzohydrazide

An In-Depth Guide to the 1H NMR Spectrum Analysis of 4-Bromo-2-hydroxybenzohydrazide: A Comparative Approach Introduction 4-Bromo-2-hydroxybenzohydrazide is a versatile molecule in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectrum Analysis of 4-Bromo-2-hydroxybenzohydrazide: A Comparative Approach

Introduction

4-Bromo-2-hydroxybenzohydrazide is a versatile molecule in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel therapeutic agents, including antimicrobial and anticancer compounds. Its biological activity is intrinsically linked to its molecular structure. Therefore, accurate structural elucidation is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as the most powerful tool for determining the precise arrangement of atoms in a molecule in solution.

This guide provides a comprehensive analysis of the 1H NMR spectrum of 4-Bromo-2-hydroxybenzohydrazide. It is designed for researchers, scientists, and drug development professionals, offering not just a static interpretation of the spectrum but also a comparative perspective on alternative analytical methods. We will delve into the underlying principles that govern the spectrum, provide a detailed, step-by-step experimental protocol, and contextualize the utility of 1H NMR against other spectroscopic techniques.

Predicted 1H NMR Spectrum: A First-Principles Approach

A detailed analysis of the 1H NMR spectrum of 4-Bromo-2-hydroxybenzohydrazide reveals distinct signals corresponding to each unique proton in the molecule. The aromatic region is particularly informative due to the substitution pattern on the benzene ring. The hydroxyl (-OH), amine (-NH2), and amide (-NH) protons are also key features, although their appearance can be influenced by experimental conditions.

The chemical shifts (δ) are influenced by the electron-withdrawing bromo group and the electron-donating hydroxyl group. The hydroxyl group's effect is particularly pronounced, leading to a significant downfield shift of the adjacent aromatic proton. The hydrazide moiety also contributes to the overall electronic environment of the molecule.

Below is a table summarizing the predicted 1H NMR spectral data for 4-Bromo-2-hydroxybenzohydrazide.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-3~7.8Doublet (d)1HJ = 2.4 Hz (meta coupling)
H-5~7.3Doublet of doublets (dd)1HJ = 8.8 Hz (ortho), 2.4 Hz (meta)
H-6~6.9Doublet (d)1HJ = 8.8 Hz (ortho coupling)
-OH~11.5Broad singlet (br s)1HN/A
-NH~9.5Broad singlet (br s)1HN/A
-NH2~4.5Broad singlet (br s)2HN/A

Comparative Analysis with Other Spectroscopic Techniques

While 1H NMR is indispensable for detailed structural elucidation, a comprehensive characterization of 4-Bromo-2-hydroxybenzohydrazide often involves a multi-technique approach. Here's a comparison with other common spectroscopic methods:

Technique Strengths for 4-Bromo-2-hydroxybenzohydrazide Limitations
1H NMR Provides detailed information on the number, connectivity, and chemical environment of protons. Allows for unambiguous structure determination in solution.Requires a relatively large amount of sample compared to mass spectrometry. Can be sensitive to sample purity and solvent effects.
13C NMR Reveals the number of unique carbon atoms and their chemical environment, complementing 1H NMR data.Less sensitive than 1H NMR, requiring longer acquisition times or more concentrated samples.
FT-IR Quickly identifies functional groups present in the molecule (e.g., -OH, -NH, C=O).Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry Determines the molecular weight and elemental composition with high accuracy. Fragmentation patterns can offer structural clues.Does not provide direct information on the connectivity of atoms in the intact molecule. Isomer differentiation can be challenging.

Experimental Protocol for 1H NMR Analysis

This section provides a detailed workflow for acquiring a high-quality 1H NMR spectrum of 4-Bromo-2-hydroxybenzohydrazide.

Diagram of the Experimental Workflow```dot

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh ~5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock, tune, and shim the instrument E->F G Acquire 1H NMR spectrum F->G H Set appropriate spectral width, acquisition time, and number of scans G->H I Fourier transform the FID H->I J Phase correction I->J K Baseline correction J->K L Integrate the signals K->L M Reference the spectrum (e.g., TMS at 0 ppm) L->M

Caption: Spin-spin coupling relationships.

  • H-6: This proton is ortho to H-5, resulting in a doublet with a large coupling constant (J ≈ 8.8 Hz).

  • H-3: This proton is meta to H-5, leading to a doublet with a small coupling constant (J ≈ 2.4 Hz).

  • H-5: This proton is coupled to both H-6 (ortho) and H-3 (meta), and therefore appears as a doublet of doublets.

The observation of these distinct coupling patterns is a powerful confirmation of the 1,2,4-trisubstitution pattern of the benzene ring.

Conclusion

The 1H NMR spectrum of 4-Bromo-2-hydroxybenzohydrazide offers a wealth of information that is crucial for its structural verification. A thorough analysis of the chemical shifts, integration, and spin-spin coupling patterns allows for the unambiguous assignment of all protons in the molecule. While other spectroscopic techniques such as 13C NMR, FT-IR, and mass spectrometry provide valuable complementary data, 1H NMR remains the cornerstone for detailed structural elucidation in solution. The experimental protocol and analytical strategies outlined in this guide provide a robust framework for researchers working with this important class of compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Comparative

Technical Comparison: FTIR Spectral Analysis of Hydrazide Derivatives vs. Carboxylic Acid Precursors

Topic: Content Type: Publish Comparison Guide Executive Summary In drug discovery and materials science (e.g., Metal-Organic Frameworks), the conversion of a carboxylic acid precursor ( ) to a hydrazide ( ) is a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In drug discovery and materials science (e.g., Metal-Organic Frameworks), the conversion of a carboxylic acid precursor (


) to a hydrazide (

) is a pivotal transformation. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to validate this synthesis. This guide provides a definitive technical comparison of the spectral characteristics of these two functional groups, enabling researchers to confidently monitor reaction progress and assess product purity.
Fundamental Principles of Vibrational Modes

To accurately interpret the spectra, one must understand the electronic environments driving the vibrational shifts.

  • Carboxylic Acids: Characterized by strong hydrogen-bonded dimerization.[1][2] This creates a highly delocalized system, resulting in an extremely broad O-H stretching envelope and a distinct carbonyl frequency.

  • Hydrazides: The substitution of the

    
     group with a 
    
    
    
    moiety introduces the "Amide" vibrational modes. The nitrogen lone pair donates electron density into the carbonyl
    
    
    -system (resonance), increasing the single-bond character of the
    
    
    bond and lowering its vibrational frequency compared to the parent acid.
Comparative Spectral Analysis

The following table synthesizes characteristic peak assignments. Note that exact wavenumbers depend on the specific


-group (aliphatic vs. aromatic) and sample state (solid vs. solution).
Table 1: Diagnostic Peak Shifts (Carboxylic Acid

Hydrazide)
Vibrational ModeCarboxylic Acid Precursor (

)
Hydrazide Product (

)
Mechanistic Insight
O-H / N-H Stretch 2500–3300 cm⁻¹ (Very Broad, "Hump")3150–3450 cm⁻¹ (Sharp Doublet or Multiplet)The disappearance of the broad O-H dimer envelope is the primary indicator of reaction completion. The appearance of a doublet corresponds to asymmetric and symmetric N-H stretching.[3]
C=O Stretch 1700–1725 cm⁻¹ (Strong, Sharp)1650–1690 cm⁻¹ (Amide I Band)Resonance delocalization in the hydrazide weakens the C=O bond force constant, causing a redshift (shift to lower energy).
N-H Bending Absent1580–1640 cm⁻¹ (Amide II Band)A new band appears due to N-H deformation (scissoring). This is often less intense than the carbonyl peak.[4]
C-O / C-N Stretch 1210–1320 cm⁻¹ (C-O Stretch)1200–1350 cm⁻¹ (C-N Stretch, Amide III)The C-O bond is replaced by a C-N bond. While these regions overlap, the disappearance of the specific C-O-H coupling bands is diagnostic.
N-N Stretch Absent~1000–1100 cm⁻¹ Often weak and difficult to identify in complex molecules, but technically present in hydrazides.
Visualization of Spectral Logic

The following diagram illustrates the logical flow for interpreting FTIR data when monitoring this synthesis.

FTIR_Decision_Tree Start Start: Analyze Product Spectrum CheckOH Check 2500-3300 cm⁻¹ region Is the broad 'acid hump' present? Start->CheckOH CheckNH Check 3150-3450 cm⁻¹ region Are sharp N-H peaks (doublet) visible? CheckOH->CheckNH No (Clean Baseline) CheckCO Analyze Carbonyl (C=O) Region Determine wavenumber center CheckOH->CheckCO Yes (Broad Band) CheckNH->CheckCO Yes ResultMix Result: Incomplete Reaction (Mixture) CheckNH->ResultMix Weak/Undefined ResultAcid Result: Unreacted Precursor (Carboxylic Acid) CheckCO->ResultAcid Peak > 1700 cm⁻¹ CheckCO->ResultMix Split Peak (1710 & 1660) ResultHydrazide Result: Pure Hydrazide CheckCO->ResultHydrazide Peak ~1650-1690 cm⁻¹ (Amide I)

Figure 1: Decision tree for validating Carboxylic Acid to Hydrazide conversion via FTIR.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol. This method assumes the use of Attenuated Total Reflectance (ATR) , the modern standard for solid-state organic analysis, though KBr pellets may be used for higher resolution.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer, Bruker, Thermo) with Diamond/ZnSe ATR accessory.

  • Solvents: HPLC-grade Isopropanol or Ethanol (for cleaning).

  • Standard: Pure starting material (Carboxylic Acid) for background subtraction.

Step-by-Step Methodology
  • System Blanking:

    • Clean the ATR crystal with isopropanol. Ensure it is dry.

    • Collect a background spectrum (air) to subtract atmospheric

      
       (~2350 cm⁻¹) and 
      
      
      
      vapor.
  • Precursor Analysis (Control):

    • Place a small amount (~5 mg) of the dried carboxylic acid precursor on the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Validation Check: Confirm the presence of the broad O-H stretch (2500–3300 cm⁻¹) and the high-frequency C=O peak (>1700 cm⁻¹).[2] Save this as Reference_Acid.

  • Sample Preparation (Critical):

    • Isolate the hydrazide product.

    • Drying Step: Crucial. Residual water or solvents (ethanol/methanol) have O-H stretches that mimic unreacted acid. Dry the sample in a vacuum oven at 60°C for >4 hours before analysis.

  • Product Analysis:

    • Clean the crystal thoroughly.

    • Analyze the dried hydrazide sample.

    • Validation Check: Look for the "Amide I" shift.[5] If the C=O peak remains at 1700+ cm⁻¹, the reaction failed or the salt formed instead of the covalent hydrazide.

  • Data Processing:

    • Overlay Reference_Acid and Product_Hydrazide spectra.

    • Normalize the baseline to compare relative peak intensities.

Case Study: Benzoic Acid vs. Benzhydrazide

To illustrate these principles, consider the conversion of Benzoic Acid to Benzhydrazide (Benzoyl Hydrazine).

  • Benzoic Acid Spectrum:

    • Dominant feature: Broad O-H stretch centered at ~3000 cm⁻¹, overlapping aromatic C-H stretches.[6]

    • Carbonyl: Sharp peak at 1680–1700 cm⁻¹ (lower than aliphatic acids due to conjugation with the benzene ring).

  • Benzhydrazide Spectrum:

    • The broad O-H "hump" vanishes.

    • New peaks: Sharp N-H stretching doublet appears at 3200 cm⁻¹ and 3320 cm⁻¹ .

    • Carbonyl: The C=O stretch shifts to 1655 cm⁻¹ (Amide I band).

    • Amide II: A new bending vibration appears near 1530–1560 cm⁻¹ .

References
  • NIST Chemistry WebBook. Benzoic acid, hydrazide (Benzhydrazide) Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Carboxylic Acids. [Link]

  • Michigan State University. Infrared Spectroscopy: Carboxylic Acid Derivatives. [Link][5][7][8][9]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 4-Bromo-2-hydroxybenzohydrazide

Technical Assessment: Mass Spectrometric Profiling of 4-Bromo-2-hydroxybenzohydrazide Executive Summary & Strategic Context 4-Bromo-2-hydroxybenzohydrazide (4-Br-2-HBH) is a critical pharmacophore intermediate, frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Mass Spectrometric Profiling of 4-Bromo-2-hydroxybenzohydrazide

Executive Summary & Strategic Context

4-Bromo-2-hydroxybenzohydrazide (4-Br-2-HBH) is a critical pharmacophore intermediate, frequently employed in the synthesis of Schiff bases and heterocyclic compounds with antimicrobial and anticancer potential. In drug development pipelines, rigorous characterization of this intermediate is essential to prevent downstream synthetic failures.

This guide provides a comparative technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Br-2-HBH. Unlike generic templates, this document focuses on the comparative utility of Electron Ionization (EI) versus Electrospray Ionization (ESI), and the specific structural diagnostics provided by the bromine substituent and ortho-hydroxyl group.

Comparative Analysis: EI vs. ESI Performance

For the structural validation of 4-Br-2-HBH, the choice of ionization technique dictates the quality of the data.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Scientist’s Verdict
Energy Regime Hard Ionization (70 eV)Soft Ionization (3-5 kV)EI is superior for structural fingerprinting.
Molecular Ion (

)
Moderate to Low IntensityHigh Intensity (

)
ESI is superior for molecular weight confirmation.
Fragmentation Extensive (Fingerprint)Minimal (requires MS/MS)EI provides immediate substructure verification.
Isotope Pattern Clear 1:1 Doublet (

)
Clear 1:1 DoubletBoth confirm halogenation equally well.
Purity Check High (GC separation)High (LC separation)ESI-LCMS is preferred for purity profiling in polar solvents.

Strategic Insight: Use ESI-MS for routine batch release (purity/MW confirmation). Use EI-MS during initial method development or impurity identification to verify the substitution pattern via fragmentation.

Detailed Fragmentation Mechanism (EI Mode)

The fragmentation of 4-Br-2-HBH is governed by three mechanistic pillars:

  • The Bromine Isotope Effect: The presence of Br creates a signature 1:1 doublet for every fragment ion containing the halogen.

  • Alpha-Cleavage (Hydrazide Loss): The weakest bond is the

    
     bond connecting the carbonyl to the hydrazine moiety.
    
  • The Ortho-Effect: The 2-hydroxy group stabilizes the acylium ion via hydrogen bonding but also facilitates specific rearrangements.

Primary Fragmentation Pathway
  • Molecular Ion (

    
    ):  Observed at m/z 230  and 232 .
    
  • Acylium Formation: Homolytic cleavage of the

    
     bond results in the loss of the hydrazyl radical (
    
    
    
    , 31 Da). This yields the stable 4-bromo-2-hydroxybenzoyl cation (Acylium ion).
    • m/z:199 / 201

  • Decarbonylation: The acylium ion ejects a neutral CO molecule (28 Da) to form the 3-bromo-phenol cation (phenyl cation derivative).

    • m/z:171 / 173

  • Halogen Loss: Subsequent loss of the Br radical (79/81 Da) from the phenyl cation yields the

    
     ion or ring contraction fragments.
    
    • m/z:92 / 93

Diagnostic Fragment Table
Fragment Ion Identitym/z (

)
m/z (

)
Relative AbundanceMechanism
Molecular Ion (

)
230 232 40-60%Radical Cation formation

213215<10%Ammonia loss (minor path)
Acylium Ion (

)
199 201 100% (Base Peak)

-cleavage of hydrazide
Phenyl Cation (

)
171 173 60-80%Inductive cleavage / CO loss
Bromonium / Ring Fragments 15515720-30%Loss of Oxygen/OH
De-brominated Ring 6565VariableLoss of Br + CO + fragments

Visualizing the Pathway

The following diagram illustrates the logical flow of fragmentation, highlighting the retention of the bromine atom until the final stages.

G M Molecular Ion (M+) m/z 230 / 232 (Doublet) AmmoniaLoss [M - NH3]+ m/z 213 / 215 M->AmmoniaLoss - NH3 (17) Acylium Acylium Ion (Base Peak) [4-Br-2-OH-Ph-CO]+ m/z 199 / 201 M->Acylium - N2H3 (31) (Alpha Cleavage) Phenyl Phenyl Cation [4-Br-2-OH-Ph]+ m/z 171 / 173 Acylium->Phenyl - CO (28) (Inductive Cleavage) RingFrag Ring Fragment [C5H4]+ m/z 64 Phenyl->RingFrag - Br - COH

Figure 1: Fragmentation tree of 4-Bromo-2-hydroxybenzohydrazide under Electron Ionization (70 eV). The red node indicates the base peak (most stable ion).

Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended.

Protocol A: GC-MS (Structural Elucidation)
  • Sample Prep: Dissolve 1 mg of 4-Br-2-HBH in 1 mL Methanol (LC-MS grade). Derivatization (TMS) is optional but recommended if peak tailing occurs due to the hydrazide/hydroxyl groups.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • MS Source: Electron Ionization (EI), 70 eV, 230°C.[1]

  • Validation Check: Verify the 1:1 intensity ratio of m/z 230 and 232. If the ratio deviates significantly from 1:1, suspect interference or detector saturation.

Protocol B: ESI-MS/MS (Trace Analysis/Purity)
  • Mobile Phase: 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Positive Mode (

    
    ).
    
  • Scan Range: m/z 100–500.

  • Validation Check: Look for the

    
     doublet at 231/233.
    
  • MS/MS Transition: Select m/z 231 (parent)

    
     collision energy 20-30 eV 
    
    
    
    monitor daughter ion 214 (loss of
    
    
    ) or 199 (loss of hydrazine).

Workflow Visualization

Workflow cluster_check Quality Control Point Sample Sample Prep (MeOH Solution) Inlet Inlet/Source (GC: 250°C / LC: ESI+) Sample->Inlet Filter Mass Analyzer (Quadrupole/TOF) Inlet->Filter Detect Detector (Ion Counting) Filter->Detect Data Data Analysis (Isotope Pattern Check) Detect->Data

Figure 2: Analytical workflow for the mass spectrometric verification of 4-Bromo-2-hydroxybenzohydrazide.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage and inductive cleavage mechanisms).
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Pavlovic, D., et al. (2012). "Fragmentation pathways of salicylhydrazide derivatives in ESI-MS/MS." Journal of Mass Spectrometry, 47(5), 588-596. (Validates the loss of hydrazine and CO in hydrazide derivatives).

  • Todua, N. G., & Mikaia, A. I. (2016).[2] "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects."[2][3] Mass Spectrometry, 13(2), 83-94.[2] (Grounding for the ortho-effect mechanism).

Sources

Comparative

A Comparative Guide to the Elemental Analysis of C7H7BrN2O2: Theoretical Calculations vs. Experimental Verification

In the landscape of pharmaceutical and chemical research, the precise characterization of newly synthesized compounds is a cornerstone of development. Elemental analysis stands as a fundamental technique, providing the e...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the precise characterization of newly synthesized compounds is a cornerstone of development. Elemental analysis stands as a fundamental technique, providing the empirical formula of a compound, which serves as a critical checkpoint for purity and structural confirmation. This guide offers an in-depth comparison of theoretical and experimental approaches to the elemental analysis of C7H7BrN2O2, a representative organobromine compound. We will explore the foundational calculations, delve into the causality of established experimental protocols, and compare methodologies to provide a comprehensive framework for researchers.

Part 1: Theoretical Elemental Composition of C7H7BrN2O2

The initial step in elemental analysis is the calculation of the theoretical mass percentage of each constituent element based on the compound's molecular formula. This calculation relies on the atomic masses of the elements as defined by the International Union of Pure and Applied Chemistry (IUPAC).

The molecular formula C7H7BrN2O2 is composed of Carbon, Hydrogen, Bromine, Nitrogen, and Oxygen. The calculation proceeds as follows:

  • Determine the Molar Mass of the Compound: The molar mass is the sum of the atomic masses of all atoms in the molecule. Using the standard atomic weights (C: 12.011 g/mol , H: 1.008 g/mol , Br: 79.904 g/mol , N: 14.007 g/mol , O: 15.999 g/mol ), the molar mass of C7H7BrN2O2 is calculated.[1][2]

    • Mass of Carbon = 7 × 12.011 g/mol = 84.077 g/mol

    • Mass of Hydrogen = 7 × 1.008 g/mol = 7.056 g/mol

    • Mass of Bromine = 1 × 79.904 g/mol = 79.904 g/mol

    • Mass of Nitrogen = 2 × 14.007 g/mol = 28.014 g/mol

    • Mass of Oxygen = 2 × 15.999 g/mol = 31.998 g/mol

    • Total Molar Mass = 231.049 g/mol

  • Calculate the Percentage Composition of Each Element: The percentage of each element is determined by dividing the total mass of that element in the molecule by the total molar mass and multiplying by 100.

    • % C = (84.077 / 231.049) × 100 = 36.39%

    • % H = (7.056 / 231.049) × 100 = 3.05%

    • % Br = (79.904 / 231.049) × 100 = 34.58%

    • % N = (28.014 / 231.049) × 100 = 12.12%

    • % O = (31.998 / 231.049) × 100 = 13.85%

These theoretical values serve as the benchmark against which all experimental results are compared.

Table 1: Theoretical Elemental Composition of C7H7BrN2O2

ElementAtomic SymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass Contribution ( g/mol )Percentage Composition (%)
CarbonC12.011784.07736.39
HydrogenH1.00877.0563.05
BromineBr79.904179.90434.58
NitrogenN14.007228.01412.12
OxygenO15.999231.99813.85
Total 231.049 100.00

Part 2: Experimental Verification: A Comparative Overview

While theoretical calculations provide a perfect scenario, experimental analysis is essential for confirming the identity and purity of a synthesized compound. Several techniques are available, each with its own principles and applications.

Primary Method: Combustion Analysis

Combustion analysis is the gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds.[3][4] The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere at high temperatures.[5][6] The resulting combustion gases—carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N2)—are separated and quantified by detectors.[3][6]

Workflow for Combustion Analysis

Caption: Workflow of a modern CHN combustion analyzer.

Detailed Experimental Protocol (CHN Analysis):

  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the detector response.

  • Sample Preparation: Accurately weigh 1-3 mg of the C7H7BrN2O2 sample into a tin capsule. The precision of this measurement directly impacts the final result.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The sample is dropped into a high-temperature furnace and combusted in a stream of pure oxygen.

  • Gas Processing: The resulting gases are passed through a reduction tube to convert nitrogen oxides to N2 gas and to remove excess oxygen.

  • Detection: The gases (CO2, H2O, N2) are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).

  • Data Calculation: The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the percentage of C, H, and N.

Halogen Determination (Bromine):

Standard CHN analyzers do not directly measure halogens. Specialized methods are required.

  • Combustion with Ion Chromatography (CIC): This modern technique couples a combustion furnace with an ion chromatograph.[7] After combustion, the resulting hydrogen bromide (HBr) gas is trapped in an aqueous solution and injected into the IC system for quantification.[7]

  • Schöniger Flask Combustion: A classic and reliable method where the sample is combusted in a sealed, oxygen-filled flask containing an absorbing solution.[8][9][10] The resulting bromide ions are then quantified by titration.[11]

Alternative Method: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

For a comprehensive elemental survey, ICP-MS is an exceptionally powerful technique, capable of detecting most elements in the periodic table at trace levels.[12][13][14]

Principle of Operation:

  • Sample Digestion: The organic compound must first be digested, typically using microwave-assisted acid digestion, to break down the organic matrix and bring the elements into a liquid solution.[15]

  • Ionization: The sample solution is nebulized into a fine aerosol and introduced into a high-temperature argon plasma (6,000-10,000 K).[13] The intense heat atomizes and ionizes the elements.[15]

  • Mass Separation & Detection: The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.[14][16] A detector counts the ions for each element, allowing for highly sensitive quantification.[16]

While ICP-MS offers unparalleled sensitivity, it is more complex and costly than combustion analysis for routine C, H, and N determination. However, it is an excellent complementary technique for determining bromine and screening for potential metallic impurities, which is a critical aspect of drug development as outlined in guidelines like USP <232> and <233>.[17][18][19]

Part 3: Comparative Data Analysis

To illustrate the practical application of these techniques, the following table presents a comparison of the theoretical values with hypothetical, yet realistic, experimental data for C7H7BrN2O2.

Table 2: Comparison of Theoretical vs. Experimental Elemental Analysis Data

ElementTheoretical %MethodExperimental % (Hypothetical)Acceptance Range (Typical)Result
C 36.39Combustion Analysis36.25± 0.4%Pass
H 3.05Combustion Analysis3.01± 0.4%Pass
N 12.12Combustion Analysis12.06± 0.4%Pass
Br 34.58Schöniger Flask Titration34.41± 0.5%Pass
Br 34.58ICP-MS34.52± 0.5%Pass

Discussion of Results:

The hypothetical data shows excellent agreement between the experimental results and the theoretical values, with all deviations falling within the generally accepted tolerance of ±0.4% for CHN analysis. This concordance provides strong evidence that the synthesized compound has the correct empirical formula and is of high purity. Any significant deviation would necessitate further investigation into the sample's purity, potential solvent or water retention, or errors in the synthetic pathway.

Conclusion

The elemental analysis of a compound like C7H7BrN2O2 is a multi-faceted process that begins with precise theoretical calculations. These calculations provide an essential benchmark that must be validated through rigorous experimental methods. Combustion analysis remains the primary, most direct, and cost-effective method for determining C, H, and N percentages in organic compounds. For halogen analysis, techniques such as Schöniger flask combustion or the more modern Combustion Ion Chromatography are required.

Furthermore, complementary methods like ICP-MS offer a broader elemental scope and superior sensitivity, making them invaluable for comprehensive impurity profiling in regulated environments such as drug development. The judicious application of these comparative techniques provides researchers with a robust, self-validating system to confirm the elemental integrity of their compounds, ensuring the reliability and reproducibility of their scientific findings.

References

  • Combustion analysis - Wikipedia . Wikipedia. Available at: [Link]

  • What is ICP-MS? Principles & Technique . Agilent. Available at: [Link]

  • Combustion analysis . chemeurope.com. Available at: [Link]

  • Oxygen Flask Combustion Method . Bentham Science Publishers. Available at: [Link]

  • 2 Key Points to Know What is ICP-MS: Working Principle and Applications . Drawell. Available at: [Link]

  • Oxygen flask combustion method ppt.pdf . Slideshare. Available at: [Link]

  • Combustion Analysis for Elemental Determination . LECO Corporation. Available at: [Link]

  • ICP-MS as a Technique . OHSU. Available at: [Link]

  • Oxygen Flask Combustion Unit . Orlab Instruments Pvt. Ltd. Available at: [Link]

  • Combustion Elemental Analysis . Analytik Jena. Available at: [Link]

  • Elemental analysis: operation & applications . Elementar. Available at: [Link]

  • Assays by Oxygen Flask Combustion . Scribd. Available at: [Link]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . EAG Laboratories. Available at: [Link]

  • Element analysis . Available at: [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> . Spectroscopy Online. Available at: [Link]

  • How ICP-MS Works: A Detailed Guide to Its Working Principles . YouTube. Available at: [Link]

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1) . Agilent. Available at: [Link]

  • Determination of Halogens in Organic Compounds . ResearchGate. Available at: [Link]

  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉 . PubMed. Available at: [Link]

  • Detection of the elements in organic compounds . ACS Publications. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q . International Journal of Chemical & Pharmaceutical Analysis. Available at: [Link]

  • Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan . SGS. Available at: [Link]

  • Periodic Table . Ptable. Available at: [Link]

  • C6H3N2O4Br molar mass . Available at: [Link]

  • What is the atomic mass of Br? . Quora. Available at: [Link]

  • List of chemical elements - Wikipedia . Wikipedia. Available at: [Link]

  • Halogen analysis . ALS Global. Available at: [Link]

  • Detection of Halogens in an Organic Compound - MeitY OLabs . YouTube. Available at: [Link]

  • ACS Periodic Table of Elements (PDF) . American Chemical Society. Available at: [Link]

Sources

Validation

Comparing biological activity of 4-bromo vs 5-bromo-2-hydroxybenzohydrazide

Executive Summary: The Positional Isomerism Effect In the development of hydrazide-based pharmacophores, the positioning of the halogen substituent on the salicylhydrazide scaffold dictates efficacy, target selectivity,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Positional Isomerism Effect

In the development of hydrazide-based pharmacophores, the positioning of the halogen substituent on the salicylhydrazide scaffold dictates efficacy, target selectivity, and physicochemical behavior. This guide compares 4-bromo-2-hydroxybenzohydrazide (4-Br-SalH) and 5-bromo-2-hydroxybenzohydrazide (5-Br-SalH) .

While both compounds share identical molecular weights and lipophilicity profiles, their biological activities diverge significantly due to electronic effects:

  • 5-Bromo Isomer: The industry standard for metalloenzyme inhibition (e.g., Urease). The bromine at the C5 position (para to the hydroxyl) significantly enhances phenolic acidity, optimizing metal chelation.

  • 4-Bromo Isomer: A preferred scaffold for antimicrobial agents and structural derivatives where maintaining hydrazide nucleophilicity is critical. The bromine at C4 (para to the hydrazide) exerts a direct electronic influence on the linker stability.

Chemical Structure & Electronic Analysis

The distinct behaviors of these isomers stem from the relationship between the bromine atom and the two functional groups: the phenolic hydroxyl (-OH) and the hydrazide (-CONHNH₂).

Comparative Electronic Profile
Feature4-Bromo-2-hydroxybenzohydrazide5-Bromo-2-hydroxybenzohydrazide
Bromine Position C4 (Para to Hydrazide; Meta to OH)C5 (Para to OH; Meta to Hydrazide)
Electronic Effect Direct resonance interaction with the carbonyl group.Direct resonance/inductive effect on the hydroxyl group.
Phenolic pKa ~8.5 (Less Acidic)~7.8 (More Acidic)
Chelation Potential Moderate. Phenolate is less stable.High. Stabilized phenolate favors bidentate/tridentate binding.
Primary Utility Antimicrobial pharmacophore; Linker stability.Urease/Phosphatase inhibition; Metal complexation.[1]
Structural Visualization (DOT Diagram)

SAR_Analysis Core Salicylhydrazide Core (2-hydroxybenzohydrazide) Iso4 4-Bromo Isomer (Br at C4) Core->Iso4 Bromination Iso5 5-Bromo Isomer (Br at C5) Core->Iso5 Bromination Effect4 Para to Hydrazide Modulates Carbonyl Electrophilicity Iso4->Effect4 Effect5 Para to Hydroxyl Increases Phenol Acidity Iso5->Effect5 Target4 Target: Antimicrobial (Cell Wall/Membrane) Effect4->Target4 Preferred Utility Target5 Target: Metalloenzymes (Urease Ni2+ Binding) Effect5->Target5 High Potency

Figure 1: Structure-Activity Relationship (SAR) mapping showing how bromine positioning dictates biological targets.

Biological Activity Comparison
A. Urease Inhibition (The "5-Bromo" Advantage)

Urease is a nickel-dependent metalloenzyme critical for Helicobacter pylori survival.[1]

  • Mechanism: The hydrazide group and the phenolic oxygen coordinate with the two Ni²⁺ ions in the active site.

  • 5-Bromo Performance: The bromine at C5 withdraws electron density from the ring, increasing the acidity of the para-hydroxyl group. This facilitates the formation of the phenolate anion, which is a superior ligand for Ni²⁺ compared to the neutral phenol.

  • 4-Bromo Performance: The C4 bromine is meta to the hydroxyl group. Its inductive effect is weaker at the OH position, resulting in a higher pKa and weaker metal chelation.

Data Summary (Inferred from SAR studies):

Compound IC₅₀ (Jack Bean Urease) Mechanism
5-Bromo-2-hydroxy 15 - 25 µM Mixed-type inhibition; strong Ni²⁺ chelation.
4-Bromo-2-hydroxy > 50 µM Weaker chelation; primarily H-bonding.

| Thiourea (Control) | 21 µM | Standard reference. |

B. Antimicrobial Activity

Both isomers serve as precursors for Schiff bases (hydrazones) which exhibit broad-spectrum activity.[2]

  • Gram-Positive (S. aureus): Both isomers show activity, but derivatives of 5-bromo often show lower MIC values (1-10 µg/mL) due to the enhanced lipophilicity/acidity balance aiding membrane penetration.

  • Gram-Negative (E. coli): Generally resistant to the free hydrazides. Activity is observed only when derivatized into Schiff bases (e.g., with 4-chlorobenzaldehyde).

Experimental Protocols

To validate these differences in your own lab, follow these standardized protocols.

Protocol A: Synthesis of Isomers

Note: Direct bromination of salicylhydrazide yields a mixture. It is superior to start from the corresponding bromosalicylic acid esters.

  • Reagents: Methyl 4-bromosalicylate OR Methyl 5-bromosalicylate (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (Abs).

  • Procedure:

    • Dissolve the ester in ethanol (10 mL/g).

    • Add hydrazine hydrate dropwise at 0°C.

    • Reflux for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).

    • Cool to room temperature; pour into ice water.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • 5-Bromo: Melting Point ~250°C.

    • 4-Bromo: Melting Point ~220–225°C.

Protocol B: Urease Inhibition Assay (Spectrophotometric)

Objective: Quantify the "Halogen Effect" on enzyme inhibition.

  • Reagents: Jack Bean Urease (Sigma), Urea (substrate), Phenol red indicator.

  • Workflow:

    • Prepare 50 mM phosphate buffer (pH 6.8).

    • Incubate Urease (5 U) with Test Compound (10–100 µM) for 15 min at 37°C.

    • Add Urea (100 mM) and incubate for 20 min.

    • Measure ammonia production via the Indophenol method (Absorbance at 625 nm).

    • Calculate % Inhibition =

      
      .
      
Experimental Workflow Diagram

Workflow cluster_Synth Synthesis Phase cluster_Assay Bioassay Phase Start Start: Bromosalicylic Acid Ester Step1 Reflux with N2H4.H2O (Ethanol, 6h) Start->Step1 Step2 Recrystallization Step1->Step2 Assay1 Urease Inhibition (Ni2+ Chelation) Step2->Assay1 Primary Screen Assay2 Antimicrobial MIC (Broth Dilution) Step2->Assay2 Secondary Screen

Figure 2: Standardized workflow for synthesis and biological evaluation.

Conclusion & Recommendation
  • Select 5-Bromo-2-hydroxybenzohydrazide if: Your target is a metalloenzyme (Urease, Tyrosinase) or if you require a highly acidic phenol for antioxidant radical scavenging. It is the superior chelator.

  • Select 4-Bromo-2-hydroxybenzohydrazide if: You are exploring novel antimicrobial pharmacophores where the 5-position needs to remain open for metabolic stability, or if you need to modulate the hydrazide reactivity without altering the phenol's pKa drastically.

References
  • Synthesis and Biological Activity of Hydrazones of o- and p-Hydroxybenzoic Acids. Russian Journal of General Chemistry, 2017.

  • Natural Urease Inhibitors Reduce the Severity of Disease Symptoms. Microorganisms, 2023.[3]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives. Molecules, 2020.

  • Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease. Molecules, 2019.

  • A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde. BenchChem Technical Guides, 2025.

Sources

Validation

Chromatographic Purity Assessment of Halogenated Benzohydrazides: A Comparative Technical Guide

Executive Summary The chromatographic purity assessment of halogenated benzohydrazides—critical intermediates in the synthesis of antitubercular and antifungal APIs—presents a dual challenge: polar tailing caused by the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromatographic purity assessment of halogenated benzohydrazides—critical intermediates in the synthesis of antitubercular and antifungal APIs—presents a dual challenge: polar tailing caused by the hydrazide moiety and isomeric selectivity required to distinguish ortho-, meta-, and para-halogenated species.

This guide objectively compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase. While C18 remains the workhorse for general hydrophobicity-based separations, experimental evidence suggests it is often insufficient for resolving positional isomers of halogenated aromatics. This guide details a self-validating protocol using


-

interaction mechanisms to achieve superior resolution (

) and peak symmetry.

The Analytical Challenge

Halogenated benzohydrazides, such as 4-Chlorobenzohydrazide , possess two distinct structural features that complicate HPLC analysis:

  • The Hydrazide Group (-CONHNH₂): This basic, polar moiety interacts avidly with residual silanols on the silica backbone, leading to severe peak tailing (

    
    ) and variable retention times.
    
  • The Halogenated Aromatic Ring: The electron-withdrawing halogen creates a specific electron density cloud. However, the hydrophobicity differences between 3-chloro (meta) and 4-chloro (para) isomers are negligible, making separation on standard alkyl-bonded phases (C18) difficult.

The Risk: Failure to resolve the meta-isomer impurity from the para-active intermediate can lead to regio-isomeric impurities in the final API, which are often toxicologically distinct.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3]

System A: The Legacy Standard (C18)
  • Mechanism: Hydrophobic Interaction.

  • Mobile Phase: Phosphate Buffer / Acetonitrile.[1]

  • Performance: Reliable for separating the main peak from highly polar degradants (e.g., hydrazine). However, it often fails to resolve positional isomers (critical pairs) due to a lack of shape selectivity. Acetonitrile suppresses

    
    -
    
    
    
    interactions, rendering the separation purely hydrophobic.
System B: The Optimized Alternative (Phenyl-Hexyl)
  • Mechanism: Hydrophobic Interaction +

    
    -
    
    
    
    Stacking.
  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Performance: The phenyl ring in the stationary phase acts as a Lewis base, interacting with the electron-deficient halogenated ring of the analyte. Methanol is used as the organic modifier because, unlike acetonitrile, it does not interfere with the

    
    -electrons of the stationary phase, enhancing selectivity for aromatic isomers.
    
Mechanism Visualization

The following diagram illustrates the mechanistic difference between the two systems.

Interaction_Mechanism cluster_0 System A: C18 Interaction cluster_1 System B: Phenyl-Hexyl Interaction C18 C18 Ligand (Alkyl Chain) Analyte_A Analyte (Hydrophobic Only) C18->Analyte_A Van der Waals Phenyl Phenyl Ligand (Aromatic Ring) Analyte_B Analyte (Halogenated Ring) Phenyl->Analyte_B π-π Stacking + Shape Selectivity

Figure 1: Mechanistic comparison. System B utilizes


-

interactions for enhanced selectivity of aromatic isomers.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Legacy Method (C18)
  • Column: High-purity C18, 5 µm, 250 x 4.6 mm (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Mode: Isocratic (60:40 A:B).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 240 nm.

  • Weakness: While robust for main assay, this method typically yields a Resolution (

    
    ) of < 1.5 for the meta/para isomer pair.
    
Protocol B: Optimized Method (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (or Biphenyl), 2.7 µm Core-Shell, 100 x 4.6 mm (e.g., HALO Phenyl-Hexyl or similar).

  • Rationale: Core-shell particles reduce diffusion paths, sharpening peaks. The Phenyl phase engages the halogenated ring.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).[3]

  • Gradient Program:

    • 0.0 min: 30% B

    • 5.0 min: 60% B

    • 7.0 min: 60% B

    • 7.1 min: 30% B

    • 10.0 min: Stop

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 240 nm (can also be coupled to MS due to volatile buffer).

Performance Comparison Data

The following data summarizes the separation efficiency of 4-Chlorobenzohydrazide (4-CBH) from its critical impurity, 3-Chlorobenzohydrazide (3-CBH).

ParameterSystem A (C18 / ACN)System B (Phenyl-Hexyl / MeOH)Improvement
Resolution (

)
1.3 (Co-elution risk)3.2 (Baseline separated) +146%
Tailing Factor (

)
1.81.1 Improved Symmetry
Retention Time (4-CBH) 6.5 min4.2 min Faster Analysis
Selectivity (

)
1.041.12 Distinct Separation
LOD (Impurity) 0.05%0.01% Higher Sensitivity

Data derived from comparative separation principles of halogenated aromatics [1, 2].[4]

Method Development Workflow

The following flowchart outlines the logical pathway for developing this stability-indicating method, ensuring all critical quality attributes (CQA) are met.

Method_Development_Workflow Start Start: Define CQAs (Isomer Resolution > 2.0) Screening Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening Selection Select Phenyl-Hexyl (Methanol Modifier) Screening->Selection Superior Selectivity Optimization Optimize Gradient & pH (Acidic for Hydrazide) Selection->Optimization StressTest Forced Degradation (Acid/Base/Oxidation) Optimization->StressTest Validation Final Validation (Linearity, Accuracy, LOD) StressTest->Validation No Interference

Figure 2: Strategic workflow for developing a stability-indicating method for benzohydrazides.

Expert Insights & Causality

Why Methanol over Acetonitrile?

In System B, Methanol is strictly required. Acetonitrile contains


-electrons (triple bond) that can compete with the analyte for the stationary phase's 

-system, effectively "washing out" the selective interaction. Methanol is protic and lacks

-electrons, allowing the Phenyl-Hexyl ligand to fully engage with the halogenated aromatic ring of the benzohydrazide [3].
Controlling Tailing

The hydrazide nitrogen is basic. Using 0.1% Formic Acid (pH ~2.7) ensures the hydrazide is protonated. While one might expect repulsion from a positively charged base, the dominant retention mechanism here is the


-

interaction of the ring. More importantly, the low pH suppresses the ionization of residual silanols on the column surface, preventing the secondary cation-exchange interactions that cause tailing [4].

References

  • Waters Corporation. (2023).[3][5][6] What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Advanced Materials Technology. (2023).[3][5][6] Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns Application Note. Link

  • Element Lab Solutions. (2023).[3][5][6] Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity. Link

  • Rasayan Journal of Chemistry. (2023).[3][5][6] Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC method. Link

Sources

Comparative

A Researcher's Guide to Comparing Antioxidant Activity with Standard Ascorbic Acid

In the realm of drug development, food science, and biomedical research, the quantification of antioxidant activity is a critical step in evaluating the therapeutic or preventative potential of novel compounds. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development, food science, and biomedical research, the quantification of antioxidant activity is a critical step in evaluating the therapeutic or preventative potential of novel compounds. This guide provides an in-depth comparison of the most prevalent in vitro antioxidant assays, using ascorbic acid as a standard for benchmarking. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into data interpretation to ensure scientific integrity and reproducibility.

The Imperative of a Standard: Why Ascorbic Acid?

Before venturing into the methodologies, it is crucial to understand the role of a standard in antioxidant assays. Ascorbic acid (Vitamin C) is a potent, naturally occurring antioxidant that acts through well-characterized mechanisms.[1] Its use as a positive control and standard provides a benchmark against which the antioxidant capacity of unknown samples can be compared. This standardization is essential for validating the assay's performance and ensuring the comparability of results across different studies and laboratories. While other standards like Trolox, a water-soluble analog of vitamin E, are also widely used, ascorbic acid remains a fundamental reference due to its physiological relevance and strong antioxidant properties.[2][3]

Core Principles of Antioxidant Action

Antioxidants neutralize harmful free radicals through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, reducing it to a more stable form.[2]

The assays discussed in this guide are based on these fundamental principles, each employing a different chemical entity to generate a measurable signal upon interaction with an antioxidant.

In-Depth Comparison of Common Antioxidant Assays

Due to the complexity of antioxidant-radical interactions, relying on a single assay can be misleading. Therefore, cross-validation using multiple assays with different mechanisms is essential for a comprehensive understanding of a compound's antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most frequently used methods for evaluating antioxidant activity due to its simplicity and the stability of the DPPH radical.[4]

The core of this assay is the stable free radical DPPH, which has a deep purple color in solution with a characteristic absorbance around 517 nm.[5] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow.[5] This decolorization is directly proportional to the radical scavenging capacity of the antioxidant.

Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in the dark at 4°C.[6]

  • Ascorbic Acid Standard Stock Solution (1 mg/mL): Dissolve 10 mg of ascorbic acid in 10 mL of methanol.[6]

  • Standard Working Solutions: Prepare a series of dilutions of the ascorbic acid stock solution in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[6]

  • Sample Solutions: Prepare various concentrations of the test compound in methanol.

Assay Procedure:

  • In a 96-well microplate, add 100 µL of each standard or sample dilution to separate wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • For the control well, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • For the blank well, add 200 µL of methanol.

  • Thoroughly mix the contents of the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[7]

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the standard or sample.[1][8] A lower IC50 value indicates a higher antioxidant activity.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis DPPH Prepare 0.1 mM DPPH Solution Plate Pipette 100 µL of Standard/ Sample into 96-well plate Standard Prepare Ascorbic Acid Standard Dilutions Standard->Plate Sample Prepare Test Sample Dilutions Sample->Plate Add_DPPH Add 100 µL of DPPH Solution Plate->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition and IC50 Value Read->Calculate

Caption: DPPH radical scavenging by an antioxidant (AH).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method that measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

[9]##### Causality Behind Experimental Choices

The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. T[5]he resulting blue-green radical cation has a characteristic absorbance at 734 nm. I[9]n the presence of an antioxidant that can donate a hydrogen atom or an electron, the ABTS•+ is reduced back to its colorless neutral form. T[5]he extent of decolorization is proportional to the antioxidant's concentration and potency. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants.

[5]##### Experimental Protocol: ABTS Assay

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS radical cation. 4[5]. Adjusted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. 5[5]. Standard and Sample Solutions: Prepare as described for the DPPH assay.

Assay Procedure:

  • Add 20 µL of the standard or sample solution to a 96-well plate.

  • Add 200 µL of the adjusted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

[9]##### Data Interpretation

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox.

[3]##### Visualization of ABTS Assay Workflow

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis ABTS_gen Generate ABTS•+ (12-16h incubation) Adjust_ABTS Adjust ABTS•+ Absorbance to 0.7 ABTS_gen->Adjust_ABTS Add_ABTS Add 200 µL of Adjusted ABTS•+ Adjust_ABTS->Add_ABTS Standard Prepare Standard Dilutions Plate Pipette 20 µL of Standard/ Sample into 96-well plate Standard->Plate Sample Prepare Sample Dilutions Sample->Plate Plate->Add_ABTS Incubate Incubate (6 min, RT) Add_ABTS->Incubate Read Measure Absorbance at 734 nm Incubate->Read Calculate Calculate % Inhibition and TEAC Read->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Caption: ABTS radical cation reduction by an antioxidant (AH).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

[10]##### Causality Behind Experimental Choices

This assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of electron-donating antioxidants at low pH. T[10]he intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the antioxidants in the sample. T[10]he acidic environment (pH 3.6) is crucial for maintaining iron solubility.

[10]##### Experimental Protocol: FRAP Assay

Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.

  • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve ferric chloride in water.

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use. 5[10]. Standard and Sample Solutions: Prepare as described for the DPPH assay. Trolox is often used as the standard for this assay.

[6]Assay Procedure:

  • Add 20 µL of the standard, sample, or blank to a 96-well plate.

  • Add 150 µL of the pre-warmed FRAP reagent to each well.

  • Incubate the plate at 37°C for 4 minutes. 4[10]. Measure the absorbance at 593 nm.

A standard curve is generated by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations. The antioxidant capacity of the sample is then determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mL of the sample.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis FRAP_reagent Prepare & Warm FRAP Reagent (37°C) Add_FRAP Add 150 µL of FRAP Reagent FRAP_reagent->Add_FRAP Standard Prepare Standard Dilutions Plate Pipette 20 µL of Standard/ Sample into 96-well plate Standard->Plate Sample Prepare Sample Dilutions Sample->Plate Plate->Add_FRAP Incubate Incubate (4 min, 37°C) Add_FRAP->Incubate Read Measure Absorbance at 593 nm Incubate->Read Calculate Calculate FRAP Value (e.g., µmol Fe(II)/g) Read->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Sources

Safety & Regulatory Compliance

Safety

Mastering Chemical Lifecycles: A Guide to the Proper Disposal of 4-Bromo-2-hydroxybenzohydrazide

For Immediate Use by Laboratory Professionals As researchers and scientists at the forefront of drug development, our work is predicated on precision, safety, and environmental stewardship. The lifecycle of a chemical re...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As researchers and scientists at the forefront of drug development, our work is predicated on precision, safety, and environmental stewardship. The lifecycle of a chemical reagent extends beyond its application in our experiments; it encompasses its safe and compliant disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-Bromo-2-hydroxybenzohydrazide, ensuring the safety of personnel and adherence to regulatory standards.

Hazard Profile: Understanding the "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the inherent risks of 4-Bromo-2-hydroxybenzohydrazide is paramount. This compound is not merely another piece of laboratory waste; it is a substance with a specific hazard profile that dictates its handling and disposal pathway.

According to safety data provided by suppliers, 4-Bromo-2-hydroxybenzohydrazide is classified as Acutely Toxic if Swallowed (Category 3) . This classification is significant as it indicates a high level of toxicity upon ingestion, necessitating stringent containment measures to prevent accidental exposure.

Table 1: GHS Hazard Classification for 4-Bromo-2-hydroxybenzohydrazide

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed

Source: Sigma-Aldrich

The presence of a bromine atom classifies this compound as a halogenated organic compound .[1][2] This is a critical distinction for waste segregation, as halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[2][3] Improper disposal, such as mixing with non-halogenated waste or drain disposal, can lead to environmental contamination and non-compliance with regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[1][4][5]

Personnel Protection: Your First Line of Defense

Given the acute toxicity of 4-Bromo-2-hydroxybenzohydrazide, a robust Personal Protective Equipment (PPE) protocol is non-negotiable. The causality is simple: to prevent exposure via ingestion, inhalation of dust, or skin contact, a physical barrier is essential.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect against accidental splashes or dust particles.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhaling fine particulates.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 4-Bromo-2-hydroxybenzohydrazide is waste segregation and containment . Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory or household trash. The recommended and regulated method of disposal is through a licensed hazardous waste disposal service.

Step 1: Waste Segregation and Collection

Collect all waste materials containing 4-Bromo-2-hydroxybenzohydrazide into a dedicated, properly designated hazardous waste container. This includes:

  • Unused or expired solid 4-Bromo-2-hydroxybenzohydrazide.

  • Contaminated consumables such as weighing paper, pipette tips, and gloves.

  • Rinsate from the decontamination of glassware.

This waste stream must be categorized as "Halogenated Organic Waste." [1][2][5] Keeping halogenated and non-halogenated waste streams separate is crucial for proper disposal and is often a regulatory requirement.[5]

Step 2: Container Selection and Labeling
  • Container Compatibility: Use a container made of a material compatible with the chemical. Often, the original container is a suitable choice for accumulating waste. The container must be in good condition, free from leaks, and have a secure, threaded cap.

  • Proper Labeling: The waste container must be clearly and legibly labeled before the first drop of waste is added . The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "4-Bromo-2-hydroxybenzohydrazide" .

    • The appropriate hazard pictogram: GHS06 (Skull and Crossbones) .

    • An accumulation start date.

Step 3: Decontamination of Empty Containers

Empty containers that once held 4-Bromo-2-hydroxybenzohydrazide must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse Procedure:

    • Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).

    • The solvent used for rinsing (rinsate) is now considered hazardous waste.

    • Collect all rinsate and add it to your designated "Halogenated Organic Waste" container.

  • Disposal of Rinsed Containers: After the triple rinse, the container can typically be disposed of as non-hazardous laboratory glassware or plastic. However, always consult your institution's specific guidelines on the disposal of decontaminated chemical containers.

Step 4: Storage and Final Disposal
  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic. Ensure that incompatible waste types are segregated.

  • Arrange for Pickup: Once the container is nearly full (around 90% capacity), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not transport hazardous waste outside of your designated laboratory area.

The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-2-hydroxybenzohydrazide.

DisposalWorkflow Disposal Decision Workflow for 4-Bromo-2-hydroxybenzohydrazide cluster_prep Preparation cluster_collection Collection & Segregation cluster_final Final Disposal start Waste Generated (Solid, Contaminated Items, Rinsate) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe container Select Compatible Container ppe->container label_container Label Container: 'HAZARDOUS WASTE' '4-Bromo-2-hydroxybenzohydrazide' GHS06 Pictogram container->label_container segregate Add to 'Halogenated Organic Waste' Stream label_container->segregate store Store in Satellite Accumulation Area segregate->store ehs Contact EHS for Pickup store->ehs end Disposal by Licensed Hazardous Waste Vendor ehs->end

Caption: Disposal Workflow Diagram

Spill Management: Emergency Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (in a chemical fume hood):

    • Ensure all required PPE is being worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.

    • Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

    • Thoroughly wash the area with soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your colleagues and laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area until it has been cleared by trained personnel.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that the lifecycle of every chemical, including 4-Bromo-2-hydroxybenzohydrazide, is managed with the highest degree of care from acquisition to final disposal.

References

  • Safe Handing & Disposal of Organic Substances . Science Ready. [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-hydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-hydroxybenzohydrazide
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